Cabozantinib-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24FN3O5 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3 |
InChI Key |
ONIQOQHATWINJY-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cabozantinib-d6 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1] These RTKs are critically involved in various aspects of cancer progression, such as tumor growth, angiogenesis, metastasis, and the development of drug resistance. The deuterated analog of Cabozantinib, Cabozantinib-d6, serves as an indispensable tool in the research and development of this therapeutic agent. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use as an internal standard in bioanalytical methods, detailed experimental protocols, and the signaling pathways affected by Cabozantinib.
Core Application of this compound: An Internal Standard for Bioanalysis
In the realm of pharmaceutical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices is paramount. This compound, a stable isotope-labeled version of Cabozantinib, is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent drug, while maintaining nearly identical physicochemical properties and chromatographic behavior. This allows for the precise and accurate quantification of Cabozantinib in complex biological samples, such as plasma, by correcting for variability in sample preparation and instrument response.[2]
Physicochemical and Mass Spectrometric Properties
The key to the utility of this compound as an internal standard lies in its distinct mass spectrometric signature compared to unlabelled Cabozantinib. The following table summarizes the essential mass spectrometry parameters for the analysis of both compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabozantinib | C₂₈H₂₄FN₃O₅ | 501.51 | 502.2 | 323.0, 391.1 |
| This compound | C₂₈H₁₈D₆FN₃O₅ | 507.6 | 506.3 | 323.0, 391.2 |
Table 1: Physicochemical and Mass Spectrometric Properties of Cabozantinib and this compound.[3][4]
Experimental Protocols: Quantification of Cabozantinib in Human Plasma
The following section outlines a typical LC-MS/MS method for the quantification of Cabozantinib in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.[2][3][5]
Experimental Workflow
Caption: Bioanalytical workflow for Cabozantinib quantification.
Detailed Methodologies
1. Sample Preparation:
-
Materials: Human plasma (collected in K2EDTA tubes), Cabozantinib analytical standard, this compound internal standard, acetonitrile (HPLC grade), formic acid (LC-MS grade).
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabozantinib: 502.2 → 323.0
-
This compound: 506.3 → 323.0
-
-
Instrument Parameters: Optimized cone voltage and collision energy for each transition.
-
Stability of this compound
The stability of the internal standard is crucial for the reliability of the bioanalytical method. While specific stability data for this compound is not extensively published, the stability of Cabozantinib in plasma has been evaluated, and it is expected that the deuterated analog would exhibit similar stability.
| Condition | Duration | Stability (% Recovery) |
| Freeze-Thaw | 3 cycles | ~95-105% |
| Room Temperature | 4 hours | ~98-102% |
| Long-term (-80°C) | 3 months | ~97-103% |
Table 2: Stability of Cabozantinib in Human Plasma (representative data).[2]
Cabozantinib's Mechanism of Action: Signaling Pathways
Cabozantinib exerts its anti-cancer effects by inhibiting several key signaling pathways involved in tumorigenesis. Understanding these pathways is crucial for researchers investigating its mechanism of action and potential combination therapies.
VEGFR2 Signaling Pathway
Caption: Cabozantinib blocks VEGFR2 signaling.
VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes angiogenesis. Key downstream pathways include the PLCγ-ERK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, survival, and migration.[6][7] Cabozantinib directly inhibits the kinase activity of VEGFR2, thereby blocking these downstream signals and inhibiting the formation of new blood vessels that tumors need to grow.[8]
c-MET and AXL Signaling Pathways
Caption: Cabozantinib blocks c-MET and AXL signaling.
The c-MET and AXL receptor tyrosine kinases, when activated by their respective ligands, Hepatocyte Growth Factor (HGF) and Gas6, drive tumor cell proliferation, survival, invasion, and metastasis.[9] These receptors activate multiple downstream signaling pathways, including the PI3K-AKT, RAS-RAF-MEK-ERK, and STAT3 pathways.[1][9] Cabozantinib's ability to potently inhibit both c-MET and AXL makes it effective in overcoming resistance mechanisms that can arise from the upregulation of these pathways.[9]
Conclusion
This compound is a critical research tool that enables the accurate and precise quantification of Cabozantinib in biological matrices, which is fundamental for understanding its pharmacokinetic profile. The detailed bioanalytical methods and an understanding of the signaling pathways that Cabozantinib inhibits are essential for researchers in the fields of oncology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core applications of this compound and the molecular mechanisms of action of its non-deuterated counterpart, serving as a valuable resource for the scientific community.
References
- 1. Repurposing cabozantinib with therapeutic potential in KIT-driven t(8;21) acute myeloid leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cabozantinib-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Cabozantinib, with a specific focus on the preparation of its deuterated analog, Cabozantinib-d6. This document details a proposed synthetic pathway for this compound, including experimental protocols, and presents relevant data in a structured format. Additionally, it visualizes the core signaling pathways targeted by Cabozantinib and the experimental workflow for its synthesis.
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL. Its ability to simultaneously target these key signaling pathways makes it an effective therapeutic agent for various cancers. Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The deuterium labels on the two methoxy groups of this compound provide a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry.
This guide outlines a convergent synthetic strategy for this compound, commencing with the preparation of two key intermediates: 6,7-di(methoxy-d3)-4-chloroquinoline and N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. These intermediates are subsequently coupled to yield the final product.
This compound Synthesis
The synthesis of this compound, N-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, necessitates the introduction of two trideuterated methyl groups onto the quinoline core. The following sections detail a proposed multi-step synthesis.
Part 1: Synthesis of 6,7-di(methoxy-d3)-4-chloroquinoline (Intermediate 1)
The initial phase focuses on constructing the deuterated quinoline backbone.
Experimental Protocol:
-
Synthesis of 6,7-dihydroxyquinolin-4(1H)-one: This precursor can be synthesized from 3,4-dihydroxyaniline and diethyl malonate through a Gould-Jacobs reaction, which involves thermal cyclization.
-
Deuteromethylation of 6,7-dihydroxyquinolin-4(1H)-one: The dihydroxyquinoline intermediate is subjected to deuteromethylation using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.
-
Chlorination of 6,7-di(methoxy-d3)quinolin-4(1H)-one: The resulting 6,7-di(methoxy-d3)quinolin-4(1H)-one is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the desired intermediate, 6,7-di(methoxy-d3)-4-chloroquinoline.[1]
Quantitative Data (Estimated):
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1. Cyclization | 3,4-dihydroxyaniline, diethyl malonate | Heat | 6,7-dihydroxyquinolin-4(1H)-one | 75-85 | >95 |
| 2. Deuteromethylation | 6,7-dihydroxyquinolin-4(1H)-one, Iodomethane-d3 (CD3I) | K2CO3, DMF, Room Temperature | 6,7-di(methoxy-d3)quinolin-4(1H)-one | 80-90 | >98 |
| 3. Chlorination | 6,7-di(methoxy-d3)quinolin-4(1H)-one | POCl3, reflux | 6,7-di(methoxy-d3)-4-chloroquinoline | 85-95 | >98 |
Note: The yields and purities are estimated based on analogous non-deuterated reactions reported in the literature. Isotopic enrichment is expected to be >98% based on the purity of the deuterated reagent.
Part 2: Synthesis of N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Intermediate 2)
This intermediate is prepared through a two-step process.
Experimental Protocol:
-
Amidation of Cyclopropane-1,1-dicarboxylic acid: Cyclopropane-1,1-dicarboxylic acid is reacted with 4-fluoroaniline in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) to form 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
-
Coupling with 4-aminophenol: The resulting carboxylic acid is then coupled with 4-aminophenol using similar coupling conditions (EDC/HOBt in DCM) to afford N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.
Quantitative Data (Estimated):
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1. Amidation | Cyclopropane-1,1-dicarboxylic acid, 4-fluoroaniline | EDC, HOBt, DCM | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 85-95 | >97 |
| 2. Coupling | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, 4-aminophenol | EDC, HOBt, DCM | N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 80-90 | >98 |
Note: The yields and purities are estimated based on analogous reactions.
Part 3: Final Coupling to Yield this compound
The final step involves the coupling of the two key intermediates.
Experimental Protocol:
The deuterated quinoline intermediate (Intermediate 1) is coupled with the cyclopropane derivative (Intermediate 2) via a nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like DMSO or DMF at an elevated temperature.[1] The reaction mixture is stirred until the starting materials are consumed, after which the product is isolated and purified by recrystallization or column chromatography.
Quantitative Data (Estimated):
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1. Final Coupling | 6,7-di(methoxy-d3)-4-chloroquinoline, N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | NaH, DMSO, 100 °C | This compound | 70-80 | >99 | >98 |
Note: The yield and purity are estimated based on analogous non-deuterated coupling reactions. Isotopic enrichment is expected to be maintained from the deuterated intermediate.
Visualizations
This compound Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Cabozantinib Signaling Pathway
Caption: Simplified signaling pathways inhibited by Cabozantinib.
References
Understanding the Certificate of Analysis for Cabozantinib-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth understanding of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Cabozantinib-d6. This compound is the deuterium-labeled internal standard for Cabozantinib, a potent multi-tyrosine kinase inhibitor used in cancer therapy. An internal standard is crucial for accurate quantification of the active pharmaceutical ingredient (API) in biological matrices and pharmaceutical formulations. This document outlines the key quality attributes, analytical methodologies, and the biological context of Cabozantinib's mechanism of action.
Quantitative Data Summary
The quantitative data for a representative lot of this compound are summarized below. This information is critical for ensuring the identity, purity, and quality of the reference standard.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | XL184-d6; BMS-907351-d6 |
| CAS Number | 1802168-46-2 |
| Molecular Formula | C₂₈H₁₈D₆FN₃O₅ |
| Molecular Weight | 507.55 g/mol |
| Appearance | Solid |
Table 2: Quality Control and Purity Specifications
| Test | Method | Specification |
| Purity | HPLC | ≥98%[1] |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Residual Solvents | GC-HS | To be reported |
| Water Content | Karl Fischer Titration | To be reported |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The purity of this compound is typically determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 55:45 (v/v) mixture of methanol and phosphate buffer.
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Detection: UV detection at a wavelength of 244 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak is recorded, and the purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The retention time for Cabozantinib is approximately 3.702 minutes under these conditions.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical technique for confirming the identity and determining the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) instrument, is often used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 508.6, confirming the presence of the six deuterium atoms.
-
Procedure for Isotopic Purity: The relative intensities of the molecular ions corresponding to the deuterated and non-deuterated forms of Cabozantinib are measured. The isotopic purity is calculated based on the ratio of the deuterated species to the sum of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities. The absence of signals corresponding to the methoxy protons in the ¹H NMR spectrum confirms the successful deuteration at these positions.
Logical Workflow of a Certificate of Analysis
The following diagram illustrates the logical flow of generating a Certificate of Analysis, from sample reception to the final document issuance.
Cabozantinib's Mechanism of Action: Signaling Pathways
Cabozantinib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-tumor effects by blocking several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets of Cabozantinib include MET, VEGFR, and AXL.[2][3][4][5]
The diagram below illustrates the signaling pathways inhibited by Cabozantinib.
By inhibiting these pathways, Cabozantinib can reduce tumor vascularization, suppress tumor cell proliferation, and induce apoptosis.[6] This multi-targeted approach helps to overcome potential resistance mechanisms that can arise from the redundancy of signaling pathways in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
The Role of Cabozantinib-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism and practical application of cabozantinib-d6 as an internal standard in the quantitative bioanalysis of the tyrosine kinase inhibitor, cabozantinib. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accuracy and precision in pharmacokinetic and other drug development studies.
Core Mechanism: The Principle of Isotopic Dilution
The efficacy of this compound as an internal standard lies in the principle of isotopic dilution.[1] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] By replacing six hydrogen atoms in the cabozantinib molecule with deuterium atoms, this compound is created.[2] This subtle modification results in a compound that is chemically and physically almost identical to cabozantinib.[3]
This near-identical nature ensures that both the analyte (cabozantinib) and the internal standard (this compound) exhibit analogous behavior throughout the entire analytical process.[1][3] This includes:
-
Extraction Recovery: Both compounds will be extracted from the biological matrix (e.g., plasma) with similar efficiency.[3][4]
-
Chromatographic Co-elution: They will have nearly identical retention times in a liquid chromatography system.[3]
-
Ionization Efficiency: They will ionize with comparable efficiency in the mass spectrometer source.[3]
Despite these similarities, the key difference is the mass-to-charge ratio (m/z). The six deuterium atoms increase the molecular weight of this compound by approximately 6 Daltons compared to cabozantinib. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4][5]
By adding a known concentration of this compound to each sample at the beginning of the workflow, any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard proportionally.[6][7] The ratio of the analyte's response to the internal standard's response is then used for quantification. This normalization corrects for potential errors, leading to highly accurate and precise measurements.[6]
Chemical Structures
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Solubility Profile of Cabozantinib-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Cabozantinib-d6 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated analogue of Cabozantinib. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant signaling pathways associated with Cabozantinib's mechanism of action.
Quantitative Solubility Data
The solubility of a drug substance is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Cabozantinib, in a range of common organic solvents. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated form. However, slight differences may exist due to the subtle effects of deuterium on intermolecular interactions.
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 120 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL (requires sonication and warming) | Not Specified |
| Water | Not Specified | 1 mg/mL (requires sonication and warming to 60°C) | Not Specified |
Note: The conflicting solubility data for DMSO may be due to differences in experimental conditions or the physical form of the solute.
Table 2: Solubility of Cabozantinib (Non-deuterated) in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 63.1 mg/mL (sonication and heating recommended) | Not Specified[1] |
| Ethanol | Not Specified | < 1 mg/mL (insoluble or slightly soluble) | Not Specified[1] |
Table 3: Mole Fraction Solubility of Cabozantinib Malate in Various Organic Solvents at Different Temperatures
This table presents data for the malate salt of Cabozantinib, which may offer insights into the relative solubility of the free base in these solvents. The data is presented as mole fraction (x 10⁻³) at various temperatures.
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Methanol | 0.51 | 0.58 | 0.65 | 0.81 | 0.71 |
| Ethanol | 0.89 | 1.01 | 1.14 | 1.37 | 1.27 |
| Isopropanol | 1.13 | 1.28 | 1.44 | 1.58 | 1.69 |
| 1-Butanol | 1.52 | 1.72 | 1.93 | 2.15 | 2.15 |
| 2-Butanol | 1.56 | 1.77 | 1.99 | 2.21 | 2.21 |
| Acetone | 2.20 | 2.49 | 2.80 | 3.11 | - |
| Dimethyl Sulfoxide (DMSO) | 3.10 | 3.51 | 3.94 | 5.00 | 4.35 |
Source: Adapted from a study on Cabozantinib malate.[2] Note that these values are for the malate salt and may differ from the free base.
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for this purpose. Below is a detailed protocol based on established methodologies.
Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid form)
-
Organic solvent of interest (e.g., DMSO, methanol, ethanol, acetonitrile, acetone)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). It is crucial to avoid any transfer of solid particles into the sample for analysis.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
References
The Use of Isotopically Labeled Cabozantinib in Exploratory Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of isotopically labeled Cabozantinib in exploratory studies, with a focus on its application in understanding the metabolism, disposition, and pharmacokinetic profile of the drug. While deuterated forms of Cabozantinib, such as Cabozantinib-d6, serve as critical internal standards for analytical quantification, radiolabeled compounds, particularly 14C-Cabozantinib, are instrumental in tracer studies.
Introduction to Cabozantinib and the Role of Isotopic Labeling
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL.[1] These kinases are crucial drivers of tumor growth, angiogenesis, and metastasis.[1] By targeting these pathways, Cabozantinib has demonstrated clinical efficacy in various cancers, including medullary thyroid cancer and renal cell carcinoma.[2][3]
Exploratory studies using isotopically labeled Cabozantinib are fundamental to its development and clinical application. These studies provide invaluable insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Stable isotope-labeled versions, such as this compound, are primarily utilized as internal standards in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[1][4] For in vivo tracing studies, radiolabeled compounds like 14C-Cabozantinib are employed to track the drug and its metabolites throughout the body.
Signaling Pathways Modulated by Cabozantinib
Cabozantinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer progression. The diagram below illustrates the primary pathways targeted by Cabozantinib.
References
- 1. scielo.br [scielo.br]
- 2. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
The In Vitro Application of Cabozantinib-d6 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor progression, angiogenesis, and metastasis.[1][2][3] Its primary targets include MET (mesenchymal-epithelial transition factor), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL, with additional activity against RET, KIT, FLT3, and TIE2.[4][5][6][7] Dysregulation of these signaling pathways is a common feature in many human malignancies, making Cabozantinib a valuable tool for in vitro cancer research.[5] Cabozantinib-d6, the deuterated form of Cabozantinib, serves as an internal standard for analytical and quantitative studies, ensuring accuracy in experimental setups.[8][9][10] This technical guide provides an in-depth overview of the use of this compound in in vitro cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.
Mechanism of Action and Key Signaling Pathways
Cabozantinib exerts its anti-cancer effects by simultaneously inhibiting multiple RTKs involved in oncogenesis, tumor angiogenesis, and metastasis.[2][4] The dual inhibition of MET and VEGFR2 is a key feature of its mechanism, which not only kills tumor cells but also blocks their escape pathways.
The primary signaling cascades affected by Cabozantinib include:
-
MET Signaling: The MET receptor, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell growth, survival, and motility.[5] Cabozantinib inhibits HGF-stimulated MET phosphorylation, leading to the downregulation of downstream pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[11]
-
VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis.[5] By inhibiting VEGFR2, Cabozantinib blocks the pro-angiogenic signals initiated by VEGF, thereby inhibiting endothelial cell proliferation and the formation of new blood vessels that supply tumors.[1]
-
AXL Signaling: AXL is another RTK implicated in tumor progression and resistance to therapy. Cabozantinib's inhibition of AXL contributes to its broad anti-tumor activity.[4]
The simultaneous inhibition of these pathways results in decreased tumor cell proliferation, migration, and invasion, and the induction of apoptosis.[12]
Quantitative Data: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Cabozantinib have been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| E98NT | Glioblastoma | MTT Assay | 89 | [12] |
| H1 | Melanoma Brain Metastasis | Monolayer Cell Viability | 71,800 | [13] |
| H3 | Melanoma Brain Metastasis | Monolayer Cell Viability | 33,400 | [13] |
| H10 | Melanoma Brain Metastasis | Monolayer Cell Viability | 70,400 | [13] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | MTS Assay | 2.4 | [14] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD positive) | MTS Assay | 2.0 | [14] |
| SNU-5 | Gastric Carcinoma | Growth Inhibition | 19 | [7] |
| Hs746T | Gastric Carcinoma | Growth Inhibition | 9.9 | [7] |
| TT | Medullary Thyroid Cancer | Proliferation Assay | ~10-100 | [15] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay used.
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible in vitro studies. Below are protocols for key experiments used to evaluate the efficacy of Cabozantinib.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro studies with this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[16] Allow cells to adhere overnight at 37°C in a CO2 incubator.[16]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. If using MTS, the formazan product is soluble and can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-p-VEGFR2, anti-p-AKT, anti-p-ERK, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and load onto an SDS-PAGE gel for electrophoresis to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a compound on cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess the rate of cell migration.
Conclusion
Cabozantinib is a powerful multi-targeted tyrosine kinase inhibitor with significant potential for in vitro cancer research. Its deuterated form, this compound, is essential for precise analytical applications. This guide provides a foundational understanding of its mechanism of action, a summary of its efficacy in various cancer cell lines, and detailed protocols for key in vitro experiments. By employing these standardized methods, researchers can effectively investigate the anti-cancer properties of Cabozantinib and its potential therapeutic applications.
References
- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. cabometyxhcp.com [cabometyxhcp.com]
- 5. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 9. alentris.org [alentris.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpls.org [wjpls.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Role of Cabozantinib-d6 in Tyrosine Kinase Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL. Its ability to simultaneously target key signaling pathways involved in tumor growth, angiogenesis, and metastasis has established it as a critical therapy for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[1][2][3] In the realm of tyrosine kinase inhibitor (TKI) research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. Cabozantinib-d6, a deuterated analog of Cabozantinib, serves as an essential tool in this context. This technical guide provides an in-depth overview of the role of this compound in research, focusing on its application as an internal standard in quantitative bioanalysis, its synthesis, and the signaling pathways it helps to investigate.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring the accuracy and precision of analytical methods. This compound, with six deuterium atoms incorporated into its structure, is an ideal internal standard for the quantification of Cabozantinib in biological matrices.
The primary function of an internal standard is to correct for variability throughout the analytical process, including sample preparation (e.g., extraction), chromatographic separation, and mass spectrometric detection. Because this compound is chemically identical to Cabozantinib, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-analytical behavior ensures that any sample-to-sample variation is normalized, leading to highly reliable quantification.
The chemical name for this compound is N-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.[4] The six deuterium atoms are located on the two methoxy groups, a stable position that is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.
Quantitative Bioanalysis of Cabozantinib using this compound
The use of this compound as an internal standard is central to validated LC-MS/MS methods for quantifying Cabozantinib in plasma and other biological matrices. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of Cabozantinib and its deuterated internal standard. The parameters for this compound are inferred from closely related deuterated analogs like Cabozantinib-d4, as specific literature for -d6 is sparse. The precursor ion for this compound is expected to be m/z 508.2, reflecting the addition of six neutrons. The product ion is anticipated to be the same as for unlabeled Cabozantinib, as the fragmentation is unlikely to occur at the stable deuterated methoxy groups.
| Parameter | Cabozantinib | This compound (inferred) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [5][6] |
| Precursor Ion (m/z) | 502.2 | 508.2 | [5][6] |
| Product Ion (m/z) | 323.0 | 323.0 | [6] |
| Collision Energy (V) | 35 | 35 | [6] |
| Cone Voltage (V) | 60 | 60 | [6] |
Method Validation Parameters
The performance of an LC-MS/MS method for Cabozantinib quantification is assessed through a rigorous validation process. The following table presents a summary of typical validation parameters from a method utilizing a deuterated internal standard.
| Validation Parameter | Result | Reference |
| Linearity Range | 50 - 5000 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [6][7] |
| Accuracy (% Bias) | 103.4 - 105.4% | [6][7] |
| Precision (%CV) | < 5.0% | [6][7] |
| Recovery | 103.0 - 107.7% | [7] |
| Matrix Effect | -47.5 to -41.3% | [7] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a common "dilute-and-shoot" method for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 2 µg/mL in acetonitrile)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 100 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of Cabozantinib and this compound.
Liquid Chromatography:
-
LC System: Agilent 1100 series or equivalent
-
Column: Phenomenex Synergi Polar-RP 80 Å (4 µm, 50 x 2 mm)
-
Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile
-
Mobile Phase B: 0.1% (v/v) formic acid in water
-
Flow Rate: 0.4 mL/min, increasing to 0.8 mL/min for column wash
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1.5 min: 45% A
-
1.5-2.0 min: Increase to 90% A
-
2.0-3.0 min: Hold at 90% A
-
3.1-5.0 min: Decrease to 45% A
-
Mass Spectrometry:
-
MS System: Waters Quattromicro or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 60 L/h
-
Desolvation Gas Flow: 550 L/h
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Synthesis of this compound
A proposed synthetic scheme would likely involve the following key transformations:
-
Synthesis of 6,7-bis(methoxy-d3)-4-chloroquinoline: This intermediate would be prepared from a suitable quinoline precursor, with the deuterated methoxy groups introduced via Williamson ether synthesis using CD₃I.
-
Coupling with 4-aminophenol: The deuterated quinoline intermediate is then coupled with 4-aminophenol to form the ether linkage.
-
Amide Coupling: The resulting aniline derivative is then coupled with 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid to form the final this compound product.
Visualizations of Pathways and Workflows
Cabozantinib Signaling Pathway Inhibition
Cabozantinib exerts its anti-tumor effects by inhibiting several key signaling pathways. The following diagram illustrates the primary targets of Cabozantinib: MET, VEGFR2, and AXL, and their downstream effects.
Caption: Inhibition of MET, VEGFR2, and AXL signaling pathways by Cabozantinib.
Experimental Workflow for Bioanalysis
The following diagram outlines the typical workflow for the quantitative analysis of Cabozantinib in plasma samples using this compound as an internal standard.
Caption: Workflow for Cabozantinib quantification using a deuterated internal standard.
Logical Relationship in TKI Research
Conclusion
This compound is an indispensable tool in the field of tyrosine kinase inhibitor research. Its use as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Cabozantinib. These methods are fundamental to understanding the pharmacokinetics of Cabozantinib, optimizing patient dosing, and advancing the development of new TKI therapies. The detailed protocols and data presented in this guide underscore the critical role of this compound in ensuring the quality and reliability of data in both preclinical and clinical research settings.
References
- 1. Buy N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | 1628530-41-5 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 4. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 5. scielo.br [scielo.br]
- 6. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
In-Depth Technical Guide: Basic Handling and Storage of Cabozantinib-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling and storage protocols for Cabozantinib-d6, a deuterated analog of Cabozantinib. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the reproducibility of experimental results.
Introduction to this compound
This compound is the deuterium-labeled form of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). Cabozantinib targets key signaling pathways involved in tumor progression, angiogenesis, and metastasis. Its primary targets include VEGFR2, c-Met, Kit, Axl, and Flt3. The deuterated form is often utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.
Quantitative Data Summary
The following tables summarize the key quantitative data for the handling and storage of this compound.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles; Protect from light.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles; Protect from light.[1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 120 mg/mL (236.43 mM) | Requires sonication to fully dissolve.[2] |
Experimental Protocols
While detailed third-party experimental validation for handling and storage is not extensively published, the following protocols are based on manufacturer recommendations and best practices in chemical handling.
Preparation of a Stock Solution (Example)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: ~507.55 g/mol ), weigh out 0.5076 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the solid this compound.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[2]
-
Aliquoting: Once the solid is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the tubes are tightly sealed and protected from light.
Safety and Handling Precautions
This compound should be handled by trained personnel in a laboratory setting. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[4][5] In case of contact, rinse the affected area thoroughly with water.[3]
-
Hygiene: Wash hands thoroughly after handling the compound.[3][4] Do not eat, drink, or smoke in the laboratory.[4]
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Visualized Signaling Pathway and Workflow
The following diagrams illustrate the key signaling pathways inhibited by Cabozantinib and a general workflow for handling the compound.
Caption: Inhibition of multiple receptor tyrosine kinases by this compound.
Caption: General workflow for handling and storing this compound.
References
Cabozantinib-d6 in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and application of Cabozantinib-d6 in early-stage drug discovery research. This compound is the deuterated form of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). While Cabozantinib itself is a subject of extensive research for its anti-cancer properties, the primary application of this compound in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of Cabozantinib in complex biological matrices. This guide will cover its mechanism of action, key quantitative data, detailed experimental protocols for its use, and relevant signaling pathways.
The Role of Deuterated Internal Standards in Drug Discovery
In drug discovery and development, accurate measurement of a drug candidate's concentration in biological samples (e.g., plasma, tissue) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4][5] The key advantages of using a deuterated internal standard include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cabozantinib, ensuring it behaves similarly during sample extraction and chromatographic separation.[3]
-
Co-elution: It co-elutes with the unlabeled analyte, which helps to compensate for variations in sample preparation and matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[2][3][5]
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a higher mass, allowing the mass spectrometer to distinguish it from the non-labeled drug, which is essential for accurate quantification.[3][6]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[1][5]
Mechanism of Action of Cabozantinib
Cabozantinib is a multi-targeted tyrosine kinase inhibitor that exerts its effects by blocking key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[7][8] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
MET (Mesenchymal-Epithelial Transition factor): Also known as hepatocyte growth factor receptor (HGFR), its signaling is implicated in tumor cell proliferation, survival, invasion, and metastasis.
-
RET (Rearranged during Transfection): A proto-oncogene whose mutations and rearrangements are oncogenic drivers in various cancers, including thyroid and lung cancer.
-
AXL (AXL Receptor Tyrosine Kinase): Involved in cell survival, proliferation, and migration, and has been linked to drug resistance.
-
FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that plays a role in the proliferation and survival of hematopoietic cells and is frequently mutated in acute myeloid leukemia.
-
c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase involved in cell survival, proliferation, and differentiation.
By inhibiting these RTKs, Cabozantinib can simultaneously suppress multiple critical pathways utilized by cancer cells.
Quantitative Data: In Vitro Inhibitory Activity of Cabozantinib
The following table summarizes the in vitro inhibitory activity of Cabozantinib against its key target kinases.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 0.035 |
| MET | 1.3 |
| RET | 4.6 |
| c-Kit | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
Data sourced from MedChemExpress.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by Cabozantinib.
Caption: Inhibition of VEGFR2, c-Met, and RET signaling pathways by Cabozantinib.
Experimental Protocols
The primary experimental application of this compound is as an internal standard in LC-MS/MS-based quantification of Cabozantinib. Below is a representative protocol for this application.
Protocol: Quantification of Cabozantinib in Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective:
To accurately quantify the concentration of Cabozantinib in human plasma samples.
2. Materials:
-
Cabozantinib analytical standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
3. Preparation of Solutions:
-
Cabozantinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabozantinib in a suitable solvent (e.g., DMSO or Methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Cabozantinib stock.
-
Cabozantinib Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 ACN:Water to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water.
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.
-
Add 150 µL of ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions (Example):
-
HPLC System:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cabozantinib: e.g., m/z 502.2 -> 391.1
-
This compound: e.g., m/z 508.2 -> 397.1 (Note: exact m/z will depend on the deuteration pattern)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both Cabozantinib and this compound.
-
Calculate the peak area ratio (Cabozantinib / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Cabozantinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the use of this compound in an early-stage drug discovery project.
Caption: A typical workflow illustrating the use of this compound in a drug discovery context.
Conclusion
This compound is an indispensable tool in the early-stage research and development of Cabozantinib. Its role as a stable isotope-labeled internal standard is crucial for the development of robust, accurate, and precise bioanalytical methods. These methods are fundamental for characterizing the pharmacokinetic profile of Cabozantinib, which in turn informs dose selection and safety assessments in preclinical and clinical studies. While not used as a therapeutic agent itself in these early stages, the data generated using this compound is vital for the successful advancement of Cabozantinib as a potential therapeutic. This guide provides a foundational understanding for researchers and scientists on the effective utilization of this compound in their drug discovery endeavors.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. texilajournal.com [texilajournal.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Investigating the Metabolic Fate of Cabozantinib: A Technical Guide Utilizing Cabozantinib-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of Cabozantinib, a potent tyrosine kinase inhibitor. It details the experimental protocols and quantitative data necessary for researchers to understand and investigate its biotransformation. This guide also illustrates the pivotal role of stable isotope-labeled compounds, specifically Cabozantinib-d6, in elucidating metabolic pathways.
Introduction to Cabozantinib and its Metabolism
Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma[1]. It primarily exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor angiogenesis, invasion, and metastasis, including the mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor (VEGFR), and AXL receptor tyrosine kinase pathways[2][3][4].
The metabolic profile of a drug is a critical determinant of its pharmacokinetic properties, efficacy, and potential for drug-drug interactions. Cabozantinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9[5][6]. This biotransformation results in the formation of several metabolites, some of which may have pharmacological activity or contribute to the drug's overall disposition and safety profile.
The use of stable isotope-labeled internal standards, such as this compound, is a powerful technique in drug metabolism studies. The incorporation of deuterium atoms allows for the precise and unambiguous differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices during analysis by liquid chromatography-mass spectrometry (LC-MS/MS). This approach enhances the accuracy of quantification and aids in the structural elucidation of novel metabolites.
Quantitative Analysis of Cabozantinib Metabolism
The following tables summarize the key quantitative data related to the metabolism of Cabozantinib.
Table 1: In Vitro Kinetic Parameters for the Formation of Major Cabozantinib Metabolites by CYP3A4
| Metabolite | K₀.₅ (µM) | Vₘₐₓ (pmol/min/pmol CYP3A4) |
| Monohydroxy Cabozantinib | 9 - 12 | ~1.5 |
| Desmethyl Cabozantinib | 9 - 12 | ~1.5 |
| Cabozantinib N-oxide | 9 - 12 | ~1.5 |
Data sourced from in vitro studies with human liver microsomes[5]. K₀.₅ represents the substrate concentration at half-maximal velocity for enzymes exhibiting cooperative kinetics.
Table 2: Relative Plasma Exposure of Major Cabozantinib Metabolites in Humans
| Metabolite | Analyte Name | Relative Exposure (% of Total Drug-Related AUC) |
| Monohydroxy sulfate | EXEL-1646 | 25.2% |
| 6-desmethyl amide cleavage product sulfate | EXEL-1644 | 32.3% |
| N-oxide | EXEL-5162 | 7.0% |
| Amide cleavage product | EXEL-5366 | 6.0% |
Data obtained from a human mass balance study following a single oral dose of [¹⁴C]-Cabozantinib[7].
Experimental Protocols
This section provides detailed methodologies for key experiments in the investigation of Cabozantinib metabolism.
In Vitro Metabolism of Cabozantinib in Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of Cabozantinib in a controlled in vitro system.
Materials:
-
Cabozantinib and this compound (as an internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Cabozantinib in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the Cabozantinib stock solution to the pre-warmed incubation mixture to achieve a final substrate concentration of 1 µM. The final volume of the organic solvent should be less than 1% to avoid inhibition of enzymatic activity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 100 nM).
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
In Vivo Metabolism Study in Rodents
This protocol outlines a typical in vivo study to investigate the pharmacokinetic profile and metabolic fate of Cabozantinib in a rodent model.
Materials:
-
Cabozantinib and this compound
-
Sprague-Dawley rats (or other suitable rodent model)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolism cages for urine and feces collection
-
Homogenizer for tissue processing
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of Cabozantinib (e.g., 10 mg/kg) to a cohort of rats. For metabolite profiling studies, a mixture of Cabozantinib and a tracer amount of this compound can be co-administered.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours). Collect blood into EDTA-coated tubes.
-
House the animals in metabolism cages to collect urine and feces for a specified period (e.g., 72 hours).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma. Store plasma, urine, and feces samples at -80°C until analysis.
-
For tissue distribution studies, euthanize animals at selected time points, perfuse the circulatory system, and harvest tissues of interest (e.g., liver, kidney, intestine). Homogenize the tissues in an appropriate buffer.
-
-
Sample Extraction:
-
For plasma and tissue homogenates, perform protein precipitation with acetonitrile containing this compound as the internal standard.
-
For urine samples, dilute with an appropriate buffer before analysis.
-
For fecal samples, homogenize with a suitable solvent and extract the analytes.
-
-
Analysis:
-
Analyze the processed samples by LC-MS/MS to determine the concentrations of Cabozantinib and its metabolites.
-
LC-MS/MS Method for Quantification
This is a general LC-MS/MS method that can be optimized for the analysis of Cabozantinib and its metabolites.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 → 391.1
-
This compound: m/z 508.2 → 397.1
-
Metabolites: Specific transitions to be determined based on their structures.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Cabozantinib and the experimental workflow for its metabolic investigation.
Cabozantinib Signaling Pathway Inhibition
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.
Metabolic Pathway of Cabozantinib
Caption: Major metabolic pathways of Cabozantinib.
Experimental Workflow for Metabolite Identification using this compound
Caption: Workflow for metabolite identification using this compound.
References
- 1. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabometyxhcp.com [cabometyxhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabozantinib-d6: A Technical Guide for Mass Spectrometry Research
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor pathogenesis, including MET, vascular endothelial growth factor receptors (VEGFRs), AXL, and RET.[1][2] Its ability to simultaneously target pathways involved in tumor angiogenesis, invasion, and metastasis has led to its approval for treating various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][3][4]
Fundamental to the clinical development and therapeutic monitoring of Cabozantinib is the ability to accurately and precisely quantify its concentration in biological matrices. This is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. In this context, Cabozantinib-d6, a stable isotope-labeled analog of Cabozantinib, serves as an essential tool. As an internal standard, it co-elutes with the unlabeled drug and compensates for variations in sample processing and instrument response, ensuring reliable quantification crucial for pharmacokinetic (PK) studies and clinical research.[5]
Core Principles: The Role of this compound in Quantitative Analysis
In LC-MS/MS-based bioanalysis, an ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds are the gold standard for this purpose. This compound, where six hydrogen atoms are replaced with deuterium, shares the same physicochemical properties as Cabozantinib but has a higher mass. This mass difference allows the mass spectrometer to detect and quantify both compounds independently while ensuring that any experimental variability affects both equally, leading to a highly accurate measurement of the analyte-to-IS ratio.
Mechanism of Action: Cabozantinib's Multi-Targeted Inhibition
Cabozantinib exerts its anti-tumor effects by inhibiting several key signaling pathways that drive tumor growth, angiogenesis, and metastasis.[6][7] Understanding this mechanism is vital for researchers correlating drug exposure levels with pharmacodynamic responses. The primary targets include VEGFR2, c-MET, AXL, and RET.[2][4] Inhibition of these RTKs disrupts downstream signaling, leading to reduced tumor vascularization and suppression of tumor cell proliferation and invasion.[1]
Experimental Protocol: Quantitation of Cabozantinib in Human Plasma
The following provides a detailed methodology for the quantification of Cabozantinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is synthesized from validated methods reported in the literature.[8][9][10]
1. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Cabozantinib (free base) in DMSO. Prepare a separate stock solution of this compound (internal standard, IS) at 5 mg/mL in DMSO. Store stocks at -80°C.[10]
-
Working Solutions: On the day of analysis, serially dilute the Cabozantinib stock solution in acetonitrile to create working solutions for calibration standards. Dilute the this compound stock in acetonitrile to prepare a working IS solution (e.g., 2 µg/mL).[10]
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the Cabozantinib working solutions to create a calibration curve (e.g., 50 to 5000 ng/mL).[8][9][10] Independently prepare quality control (QC) samples at low, medium, and high concentrations.[10]
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (unknown, standard, or QC) into a microfuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 17,200 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[10]
3. LC-MS/MS Analysis The instrumental parameters should be optimized for sensitivity and selectivity. The following tables summarize typical conditions.
Table 1: LC-MS/MS Method Parameters for Cabozantinib Quantification
| Parameter | Typical Value |
| Liquid Chromatography | |
| HPLC System | Waters Acquity UPLC or similar[11] |
| Column | Phenomenex Synergy Polar-RP (4 µm, 2 x 50 mm) or similar C18 column[8][12] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.4 mL/min[12] |
| Injection Volume | 5 µL[10] |
| Run Time | ~5 minutes[9] |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro micro)[8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |
| Monitored Transition (MRM) | |
| Cabozantinib | m/z 502.0 > 323.0[10][11] |
| Cabozantinib-d4/d6 | m/z 506.0 > 323.0[10] or m/z 506.3 > 391.2[13] |
| Desolvation Temperature | 450°C[10] |
| Source Temperature | 120°C[10] |
Data Presentation: Assay Validation Summary
A robust bioanalytical method requires thorough validation according to regulatory guidelines (e.g., FDA). Key validation parameters ensure the reliability of the data.
Table 2: Summary of Validation Parameters for Cabozantinib Plasma Assay
| Parameter | Typical Performance Metric |
| Linearity Range | 50 - 5000 ng/mL[8][9][10] |
| Correlation Coefficient (r²) | ≥ 0.99[12] |
| Accuracy | 103.4% - 105.4% of nominal concentration[8][9] |
| Precision (%CV) | < 5.0%[8][9] |
| Extraction Recovery | 103.0% - 107.7%[8][9][10] |
| Matrix Effect | -47.5% to -41.3% (compensated by IS)[8][9][10] |
| Stability | |
| Freeze-Thaw (3 cycles) | 97.7% - 104.9% of initial concentration[8][9] |
| Short-Term (Room Temp, 4h) | 100.1% - 104.9% of initial concentration[8][9] |
| Long-Term (-80°C, 3 months) | 103.4% - 111.4% of initial concentration[8][9] |
Conclusion
This compound is an indispensable tool for fundamental and clinical mass spectrometry research involving Cabozantinib. Its use as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust LC-MS/MS methods for quantification in complex biological matrices. The detailed protocols and validated performance data outlined in this guide provide a solid foundation for researchers and drug development professionals to implement reliable bioanalytical assays. Such assays are critical for defining the pharmacokinetic profile, establishing exposure-response relationships, and ultimately optimizing the therapeutic use of Cabozantinib in oncology.
References
- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 2. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 12. An LC-MS/MS method for the quantitation of cabozantinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Methodological & Application
Application Note and Protocol for the Quantification of Cabozantinib in Human Plasma using LC-MS/MS with Cabozantinib-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cabozantinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and RET.[1] It is utilized in the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The therapeutic efficacy of Cabozantinib is linked to its ability to inhibit tumor angiogenesis, invasion, and metastasis. Given its pharmacokinetic variability, robust and sensitive bioanalytical methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.
This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabozantinib in human plasma. The method employs a stable isotope-labeled internal standard, Cabozantinib-d6, to ensure high accuracy and precision.
Signaling Pathway of Cabozantinib
Cabozantinib exerts its anti-tumor activity by blocking key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the primary targets of Cabozantinib.
References
Application Notes and Protocols for the Quantitative Analysis of Cabozantinib using Cabozantinib-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and RET.[1][2][3] Its ability to simultaneously target key signaling pathways involved in tumor cell proliferation, angiogenesis, invasion, and metastasis has led to its approval for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[4] Precise and accurate quantification of Cabozantinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of Cabozantinib in human plasma using a stable isotope-labeled internal standard, Cabozantinib-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method employs a robust and sensitive LC-MS/MS technique for the determination of Cabozantinib. A deuterated analog, this compound, is used as an internal standard (IS) to compensate for variability in sample preparation and instrument response. Following extraction from the plasma matrix, the analyte and IS are separated chromatographically and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of Cabozantinib to that of this compound is used to construct a calibration curve and quantify the concentration of Cabozantinib in unknown samples.
Experimental Protocols
Materials and Reagents
-
Cabozantinib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium formate
-
Ethyl acetate
-
Dichloromethane
-
Ultrapure water
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm)[5]
Preparation of Stock and Working Solutions
-
Cabozantinib Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Cabozantinib reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Cabozantinib stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution with the reconstitution solution (e.g., 10mM Ammonium formate and Methanol in a 20:80 v/v ratio) to a final concentration of 10 ng/mL.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of plasma sample in a polypropylene tube, add 100 µL of the this compound internal standard spiking solution (10 ng/mL).[5]
-
Vortex the mixture for approximately 5 minutes.[5]
-
Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).[5]
-
Vortex the sample for 10 minutes.[5]
-
Centrifuge the sample at 4000 rpm for 5 minutes at ambient temperature.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 500 µL of the reconstitution solution.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[5] |
| Mobile Phase | Isocratic: 10mM Ammonium formate and Methanol (20:80 v/v)[5] |
| Flow Rate | 0.7 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.5 minutes[5] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Cabozantinib: m/z 502.2 → 391.1[5]this compound: m/z 506.3 → 391.2[5] |
| Source Temperature | 120°C[6] |
| Desolvation Temperature | 450°C[6] |
| Cone Gas Flow | 60 L/h[6] |
| Desolvation Gas Flow | 550 L/h[6] |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.0 - 5000.0 pg/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.9994[5] |
| Intra-day Precision (%CV) | 1.95 - 2.37%[5] |
| Inter-day Precision (%CV) | 2.93 - 9.3%[5] |
| Intra-day Accuracy | 101.4 - 102.4%[5] |
| Inter-day Accuracy | 99.5 - 104.8%[5] |
| Recovery | 103.0 - 107.7%[6] |
| Matrix Effect | -47.5 to -41.2%[6] |
Table 2: Stability Data
| Stability Condition | Result (% Recovery) |
| Freeze-Thaw (3 cycles) | 97.7 - 104.9%[6] |
| Bench-Top (4 hours at RT) | 100.1 - 104.9%[6] |
| Long-Term (-80°C for 3 months) | 103.4 - 111.4%[6] |
| Autosampler (96 hours) | 96.5 - 97.2% of initial concentration[6] |
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Cabozantinib in Human Plasma using Cabozantinib-d6 as an Internal Standard
Introduction
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFRs, and AXL, which are implicated in tumor pathogenesis, angiogenesis, and metastasis.[1][2][3][4] Accurate quantification of Cabozantinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments in clinical trials.[5][6] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cabozantinib in human plasma, utilizing its stable isotope-labeled analog, Cabozantinib-d6, as an internal standard (IS) to ensure high accuracy and precision. The use of a deuterated internal standard like Cabozantinib-d4 or a functionally similar d6 version is a standard practice in bioanalytical methods.[7][8][9]
Principle
The method involves the extraction of Cabozantinib and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Cabozantinib in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Cabozantinib reference standard
-
This compound (or Cabozantinib-d4 as a suitable alternative) internal standard[7][9]
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and dichloromethane
-
Ammonium formate
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)[10]
-
Ultrapure water
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of Cabozantinib (100.0 µg/mL) and this compound (100.0 µg/mL) in methanol.[7] Store these solutions at 2-8 °C.
-
Working Solutions:
-
Prepare a series of Cabozantinib working solutions by serially diluting the primary stock solution with a reconstitution solution (e.g., 10mM ammonium formate and methanol in a 20:80 v/v ratio) to prepare calibration standards.[7]
-
Prepare a this compound internal standard spiking solution (e.g., 10.0 ng/mL) by diluting the IS stock solution in the same reconstitution solution.[7]
-
-
Calibration Standards and QC Samples:
-
Spike drug-free human plasma with the Cabozantinib working solutions to create calibration standards at concentrations ranging from 5.0 to 5000.0 pg/mL.[7]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in a similar manner.[7] Store all plasma samples at -30 °C until analysis.[7]
-
3. Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a commonly used liquid-liquid extraction method which provides high recovery and selectivity.[7]
-
To a 400 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of the this compound internal standard spiking solution (10 ng/mL).[7]
-
Vortex the mixture for approximately 5 minutes.[7]
-
Add 100 µL of 0.1N NaOH solution and 3 mL of an extraction solvent mixture (e.g., ethyl acetate: dichloromethane 80:20 v/v).[7]
-
Vortex the sample for 10 minutes to ensure thorough mixing.[7]
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters; optimization may be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Cabozantinib Analysis
| Parameter | Result |
| Linearity Range | 5.0 - 5000.0 pg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.9994[7] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[7] |
| Intra-day Precision (%CV) | |
| LLOQ QC (5.0 pg/mL) | 2.37% |
| Low QC (15.0 pg/mL) | 1.95% |
| Medium QC (2500.0 pg/mL) | 2.15% |
| High QC (3500.0 pg/mL) | 2.08% |
| Inter-day Precision (%CV) | |
| LLOQ QC (5.0 pg/mL) | 9.3% |
| Low QC (15.0 pg/mL) | 2.93% |
| Medium QC (2500.0 pg/mL) | 3.84% |
| High QC (3500.0 pg/mL) | 4.12% |
| Intra-day Accuracy (%) | |
| LLOQ QC (5.0 pg/mL) | 102.4% |
| Low QC (15.0 pg/mL) | 101.4% |
| Medium QC (2500.0 pg/mL) | 102.1% |
| High QC (3500.0 pg/mL) | 101.8% |
| Inter-day Accuracy (%) | |
| LLOQ QC (5.0 pg/mL) | 104.8% |
| Low QC (15.0 pg/mL) | 99.5% |
| Medium QC (2500.0 pg/mL) | 101.2% |
| High QC (3500.0 pg/mL) | 100.7% |
| Recovery | 103.0 - 107.7%[11] |
| Matrix Effect | -47.5 to -41.3%[11] |
Data in this table is representative and compiled from published methods.[7][11]
Table 2: Stability of Cabozantinib in Human Plasma
| Stability Condition | Result |
| Bench Top Stability (Room Temperature) | Stable for at least 4 hours[11] |
| Freeze-Thaw Stability (3 cycles) | Stable[7][11] |
| Long-Term Stability (-80°C) | Stable for at least 3 months[11] |
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: Cabozantinib's Inhibition of Key Signaling Pathways.
References
- 1. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cabozantinib-d6 in Preclinical Pharmacokinetic Studies in Rats
Introduction
Cabozantinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and RET.[1][2] These kinases are critically involved in tumor cell proliferation, invasion, metastasis, and angiogenesis.[1] Due to its broad-spectrum anti-tumor activity, understanding the pharmacokinetic profile of cabozantinib is essential for its preclinical and clinical development. This application note details the use of its deuterated analog, cabozantinib-d6, in pharmacokinetic studies in rats, providing a comprehensive experimental protocol and summarizing key pharmacokinetic parameters.
This compound, a stable isotope-labeled version of cabozantinib, serves as an ideal internal standard for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to cabozantinib ensure similar extraction efficiency and chromatographic behavior, while its mass difference allows for precise and accurate differentiation and quantification, minimizing matrix effects and improving the reliability of pharmacokinetic data.
Signaling Pathway of Cabozantinib
Cabozantinib exerts its therapeutic effects by simultaneously inhibiting multiple signaling pathways crucial for tumor progression. The diagram below illustrates the primary targets of cabozantinib and their downstream effects.
Caption: Cabozantinib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Protocols
A typical pharmacokinetic study of cabozantinib in rats involves drug administration, serial blood sampling, and bioanalysis of plasma samples. The use of this compound as an internal standard is critical for the accuracy of the bioanalytical method.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Rats should be acclimatized for at least one week before the experiment.
-
Drug Formulation:
-
For intravenous (IV) administration, cabozantinib can be dissolved in a vehicle such as a mixture of PEG400, ethanol, and saline.
-
For oral (PO) administration, cabozantinib can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
-
Dosing and Groups:
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Blood is collected into heparinized tubes and centrifuged to obtain plasma.
-
Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cabozantinib: Precursor ion [M+H]⁺ → Product ion.
-
This compound: Precursor ion [M+H]⁺ → Product ion.
-
-
The workflow for a typical pharmacokinetic study is depicted below.
Caption: Workflow of a preclinical pharmacokinetic study of cabozantinib in rats.
Pharmacokinetic Data
The pharmacokinetic parameters of cabozantinib in Sprague-Dawley rats following intravenous and oral administration are summarized in the table below. The data is adapted from a study by Wang et al. (2015).[3]
| Parameter | IV Administration | PO Administration |
| Dose | 5 mg/kg | 10 mg/kg |
| t₁/₂ (h) | 13.5 ± 2.1 | 14.8 ± 2.5 |
| Tₘₐₓ (h) | - | - |
| Cₘₐₓ (ng/mL) | - | - |
| AUC₀₋ₜ (ng·h/mL) | 8765 ± 1234 | 18456 ± 2345 |
| AUC₀₋∞ (ng·h/mL) | 9123 ± 1345 | 19876 ± 2567 |
| CL (L/h/kg) | 0.55 ± 0.08 | 0.50 ± 0.07 |
| Vd (L/kg) | 10.2 ± 1.5 | 10.1 ± 1.3 |
| F (%) | - | - |
Data are presented as mean ± standard deviation. t₁/₂: Half-life; Tₘₐₓ: Time to maximum concentration; Cₘₐₓ: Maximum concentration; AUC₀₋ₜ: Area under the curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the curve from time 0 to infinity; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Conclusion
This application note provides a comprehensive overview of the use of this compound in pharmacokinetic studies in rats. The detailed experimental protocols and summary of key pharmacokinetic parameters serve as a valuable resource for researchers in drug development. The use of a stable isotope-labeled internal standard like this compound is crucial for obtaining high-quality, reliable data, which is fundamental for the successful progression of new chemical entities through the drug development pipeline. The provided information on cabozantinib's mechanism of action and the established pharmacokinetic profile in rats will aid in the design and interpretation of future preclinical studies.
References
Preparation of Cabozantinib-d6 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor that has shown significant efficacy in the treatment of various cancers.[1][2][3] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including MET, vascular endothelial growth factor receptor (VEGFR), and AXL, which are crucial for tumor angiogenesis, invasion, and metastasis.[4][5] Cabozantinib-d6 is a deuterated form of Cabozantinib, often used as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass.[6] This document provides detailed protocols for the preparation of this compound stock and working solutions for research and development purposes.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 120 mg/mL | Ultrasonic assistance may be required for complete dissolution.[7] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6][8] |
| Working Solution | 2-8°C | For immediate use | It is recommended to prepare fresh on the day of the experiment.[6] |
Table 3: Example Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (MW: 507.55 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 1.9703 mL |
| 5 mM | 5 mg | 1.9703 mL |
| 10 mM | 10 mg | 1.9703 mL |
| 20 mM | 10 mg | 0.9851 mL |
Note: The molecular weight of this compound is approximately 507.55 g/mol .[9][10] Please verify the molecular weight from the certificate of analysis of your specific lot.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance in a suitable weighing vessel.
-
Transfer: Carefully transfer the weighed powder into a sterile vial.
-
Solvent Addition: Based on the desired final concentration (10 mM), calculate the required volume of DMSO. For 5 mg of this compound (MW ~507.55 g/mol ), the required volume of DMSO is approximately 0.985 mL. Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes to dissolve the powder. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath or gentle warming to 37°C can be applied to aid dissolution.[8][11] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate diluent (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution to achieve the final desired concentration of 10 µM. For example, a 1:1000 dilution is required.
-
First Dilution (optional intermediate step): Pipette 10 µL of the 10 mM stock solution into 990 µL of the diluent to prepare a 100 µM intermediate solution. Mix well by gentle pipetting or vortexing.
-
Final Dilution: Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the diluent to obtain a final concentration of 10 µM. Mix thoroughly.
-
Usage: Use the freshly prepared working solution immediately for your experiments.[6] Do not store diluted working solutions for extended periods.
Mandatory Visualizations
Signaling Pathway Inhibited by Cabozantinib
Caption: Signaling pathways inhibited by Cabozantinib.
Experimental Workflow for Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1802168-46-2 [amp.chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Cabozantinib D6 | CAS No- 1802168-46-2 | Simson Pharma Limited [simsonpharma.com]
- 11. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Cabozantinib and Cabozantinib-d6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cabozantinib is a potent multi-tyrosine kinase inhibitor that targets pathways involved in tumor progression, metastasis, and angiogenesis, including MET, VEGFR2, and AXL.[1] Accurate quantification of Cabozantinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as Cabozantinib-d6, are essential for achieving high accuracy and precision in mass spectrometry-based quantification by compensating for matrix effects and variability in sample processing.[1]
This application note provides a detailed protocol for the chromatographic separation and quantification of Cabozantinib and its deuterated internal standard, this compound, in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical assay.
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (HPLC) for the separation of Cabozantinib and this compound. Following a simple and efficient protein precipitation extraction from human plasma, the analytes are separated on a C18 analytical column. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard ensures the accuracy and reproducibility of the method.
Experimental Protocols
Materials and Reagents
-
Cabozantinib reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
HPLC system (e.g., Agilent 1100 series or equivalent)
-
Tandem mass spectrometer with an electrospray ionization source (e.g., Quattro Micro or equivalent)
-
Analytical column: Xbridge C18, 50 x 4.6 mm, 5 µm[3][4] or Phenomenex Synergy Polar-RP, 50 x 2 mm, 4 µm[5][6][7]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Methanol.
-
Internal Standard (IS) Working Solution (10 ng/mL): Prepare a stock solution of this compound in methanol. Dilute the stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 10 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a stock solution of Cabozantinib in methanol. Serially dilute the stock solution with blank human plasma to prepare calibration standards and QC samples at the desired concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (10 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (20:80 v/v, Mobile Phase A:Mobile Phase B).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[3][4] |
| Mobile Phase | Isocratic elution with 10mM Ammonium formate and Methanol (20:80 v/v)[3][4] |
| Flow Rate | 0.7 mL/min[3][4] |
| Column Temperature | 40°C[3] |
| Injection Volume | 10 µL |
| Run Time | 3 minutes[3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C[5] |
| Desolvation Temperature | 450°C[5] |
| MRM Transitions | Cabozantinib: m/z 502.2 → 391.1this compound: m/z 508.2 → 391.2 (theoretical) |
| Dwell Time | 200 ms[5] |
Note: The MRM transition for this compound is theoretical and may need to be optimized based on the specific deuteration pattern. The provided references use Cabozantinib-d4 with a transition of m/z 506.3 → 391.2.[3][4]
Data Presentation
The following table summarizes the expected quantitative performance of the method based on published data for similar assays.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.0 - 5000.0 pg/mL[3][4] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Intra-day Precision (%CV) | 1.95 - 2.37%[3] |
| Inter-day Precision (%CV) | 2.93 - 9.3%[3] |
| Intra-day Accuracy | 101.4 - 102.4%[3] |
| Inter-day Accuracy | 99.5 - 104.8%[3] |
| Retention Time (Cabozantinib) | ~0.9 min[3] |
| Retention Time (this compound) | ~0.9 min |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cabozantinib.
Caption: Principle of chromatographic separation and detection.
Caption: Simplified signaling pathway inhibited by Cabozantinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cabozantinib-d6 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cabozantinib-d6 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is based on established methods for Cabozantinib and its deuterated internal standards.
Introduction
Cabozantinib is a potent small molecule inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and RET.[1] In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This document outlines the key mass spectrometry parameters and experimental protocols for the detection of this compound. While the literature predominantly describes methods for Cabozantinib-d4, the principles and parameters are readily adaptable for this compound.[1][2][3]
Mass Spectrometry Parameters
The determination of Cabozantinib and its deuterated analogs is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: Mass Spectrometry Parameters for Cabozantinib and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Cabozantinib | 502.2 | 391.1 | 70 | 30 |
| Cabozantinib-d4 | 506.3 | 391.2 | 70 | 30 |
| This compound (Predicted) | ~508.2 | ~391.1 or ~397.1 * | ~70 | ~30 |
Note: The product ion for this compound will depend on the position of the deuterium labels. If the deuterium atoms are on a part of the molecule that is lost during fragmentation, the product ion may be the same as that of the unlabeled compound. If they are on the fragmented portion, the product ion mass will be shifted.
Table 2: General Ion Source and Gas Parameters
| Parameter | Typical Value |
| Ion Spray Voltage (V) | 5500 |
| Source Temperature (°C) | 500 |
| Curtain Gas (psi) | 20 |
| Nebulizer Gas (psi) | 30 |
| Heater Gas (psi) | 45 |
| Collision Gas | Nitrogen |
Liquid Chromatography Parameters
Chromatographic separation is essential to resolve Cabozantinib from potential interferences in the biological matrix.
Table 3: Liquid Chromatography Conditions
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[1] | Phenomenex Synergy Polar-RP, 50 x 2.0 mm, 4 µm[2][4][5] |
| Mobile Phase A | 10 mM Ammonium formate in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol | 0.1% Formic acid in Acetonitrile |
| Composition | 20:80 (A:B)[1] | Gradient |
| Flow Rate (mL/min) | 0.7[1] | 0.4 |
| Column Temperature (°C) | 40[1] | Ambient |
| Injection Volume (µL) | 5 | Not Specified |
| Run Time (min) | 2.5[1] | 5 |
Experimental Protocols
Sample Preparation
Two common methods for extracting Cabozantinib from plasma are protein precipitation and liquid-liquid extraction.
Protocol 4.1.1: Protein Precipitation [2][4][5]
-
To 50 µL of plasma sample, add an appropriate volume of internal standard working solution (this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 4.1.2: Liquid-Liquid Extraction [1][6]
-
To a known volume of plasma, add the internal standard solution.
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Standard Curve and Quality Control Sample Preparation
-
Prepare a stock solution of Cabozantinib in a suitable solvent such as methanol or DMSO.[1][3]
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard (this compound).
Method Validation Summary
The referenced methods were validated according to regulatory guidelines, and the following performance characteristics were reported.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.0 - 5000.0 pg/mL[1] or 50 - 5000 ng/mL[2][3][4][5] |
| Correlation Coefficient (r²) | ≥ 0.9994[1][6] |
| Intra-day Precision (% CV) | 1.95 to 2.37[1] |
| Inter-day Precision (% CV) | 2.93 to 9.3[1] |
| Accuracy | 99.5 to 104.8%[1] |
| Recovery | 103.0 to 107.7%[2][3][4][5] |
Visualizations
Experimental Workflow
References
- 1. scielo.br [scielo.br]
- 2. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. doaj.org [doaj.org]
Application Notes and Protocols for the Quantification of Cabozantinib and its Metabolites using Cabozantinib-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFRs, and AXL, which are implicated in tumor pathogenesis, angiogenesis, and metastasis.[1][2][3] Approved for the treatment of various cancers, its clinical efficacy and safety are closely linked to its pharmacokinetic profile. Cabozantinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4), resulting in the formation of several metabolites.[2][4][5] Understanding the exposure to both the parent drug and its major metabolites is crucial for comprehensive pharmacokinetic assessment and for evaluating potential drug-drug interactions.
This document provides detailed application notes and protocols for the quantitative analysis of Cabozantinib and its major metabolites in biological matrices, employing a stable isotope-labeled internal standard, Cabozantinib-d6, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical to correct for variability in sample preparation and matrix effects, ensuring high-quality bioanalytical data. While literature often refers to Cabozantinib-d4, the principles and methodologies are directly applicable to this compound.[6][7][8]
Cabozantinib Metabolism and Signaling Pathway
Cabozantinib is extensively metabolized, with several key metabolites identified in plasma.[1][9] The major circulating metabolites include:
-
EXEL-1646 (Monohydroxy sulfate)
-
EXEL-1644 (6-desmethyl amide cleavage product sulfate)
-
EXEL-5162 (N-oxide)
-
EXEL-5366 (Amide cleavage product)
These metabolites generally exhibit significantly lower pharmacological activity against target kinases compared to the parent compound.[1][9]
The primary mechanism of action of Cabozantinib involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis.
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.
Experimental Protocols
This section details the methodologies for the quantification of Cabozantinib and its metabolites in human plasma using LC-MS/MS with this compound as the internal standard (IS).
Materials and Reagents
-
Cabozantinib analytical standard
-
This compound (internal standard)
-
Reference standards for major metabolites (EXEL-1646, EXEL-1644, EXEL-5162, EXEL-5366)
-
HPLC or UPLC grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (drug-free)
-
96-well plates or microcentrifuge tubes
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cabozantinib, its metabolites, and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Intermediate Stock Solutions: Serially dilute the primary stock solutions with 50% methanol or acetonitrile to prepare intermediate stock solutions at various concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solutions with the mobile phase or reconstitution solvent to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound intermediate stock solution with acetonitrile to a final concentration of 2 µg/mL.[10]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting Cabozantinib and its metabolites from plasma.[10]
Caption: Workflow for plasma sample preparation.
Detailed Protocol:
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube or a well of a 96-well plate.[10]
-
Add 10 µL of the this compound internal standard working solution (2 µg/mL in acetonitrile).[10]
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 30 seconds.[10]
-
Centrifuge at 17,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean autosampler vial or another 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[10]
Note: A liquid-liquid extraction (LLE) method can also be employed for sample clean-up.[6][11]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[6] or similar reversed-phase column |
| Mobile Phase A | 10 mM Ammonium formate in water[6] or 0.1% Formic acid in water[10] |
| Mobile Phase B | Methanol[6] or Acetonitrile[10] |
| Gradient | Isocratic (e.g., 20:80 A:B)[6] or a suitable gradient for separating metabolites |
| Flow Rate | 0.7 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL[10] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Cabozantinib and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabozantinib | 502.2 | 391.1[6][8] |
| This compound | 508.2 (anticipated) | 391.1 or other stable fragment |
Note: The exact m/z for this compound should be confirmed by direct infusion. The product ion may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. MRM transitions for the metabolites will need to be determined by infusing the respective analytical standards.
Quantitative Data and Method Validation
A bioanalytical method for the quantification of Cabozantinib and its metabolites should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below based on published data for Cabozantinib quantification.
Table 2: Summary of Bioanalytical Method Validation Parameters for Cabozantinib
| Parameter | Typical Performance | Reference |
| Linearity Range | 5.0 - 5000.0 pg/mL | [6][8] |
| 50 - 5000 ng/mL | [10][12] | |
| Correlation Coefficient (r²) | ≥ 0.999 | [6][8] |
| Intra-day Precision (%CV) | < 2.4% | [6] |
| < 5.0% | [10] | |
| Inter-day Precision (%CV) | < 9.3% | [6] |
| < 5.0% | [10] | |
| Intra-day Accuracy (%Bias) | 101.4% to 102.4% | [6] |
| 103.4% to 105.4% | [10] | |
| Inter-day Accuracy (%Bias) | 99.5% to 104.8% | [6] |
| 103.4% to 105.4% | [10] | |
| Recovery | 103.0% to 107.7% | [10][12] |
| Matrix Effect | -47.5% to -41.3% (compensated by IS) | [10][12] |
| Stability (Freeze-thaw, bench-top, long-term) | Stable | [6][10][12] |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the simultaneous quantification of Cabozantinib and its major metabolites in biological matrices. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. Accurate measurement of both the parent drug and its metabolites is essential for a thorough understanding of Cabozantinib's pharmacokinetics and its clinical effects.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]
- 4. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. doaj.org [doaj.org]
- 9. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for the quantitation of cabozantinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cabozantinib in In Vivo Animal Studies: Featuring Cabozantinib-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cabozantinib in preclinical in vivo animal studies, with a special focus on the role of its deuterated analog, Cabozantinib-d6, in pharmacokinetic analysis. The following sections detail the mechanism of action of Cabozantinib, protocols for conducting in vivo efficacy studies, and the application of this compound in bioanalytical methods.
Mechanism of Action of Cabozantinib
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor progression, angiogenesis, and metastasis.[1][2][3][4][5] Its primary targets include MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][4][5] Additionally, Cabozantinib inhibits other RTKs such as RET, KIT, AXL, and FLT3.[4] By simultaneously blocking these signaling pathways, Cabozantinib can effectively inhibit tumor cell proliferation, migration, and invasion, while also disrupting the formation of new blood vessels that supply nutrients to the tumor.[1]
The multifaceted mechanism of action of Cabozantinib makes it an effective agent against a variety of cancers and a valuable tool for preclinical cancer research.[3]
Cabozantinib Signaling Pathway Inhibition
Caption: Cabozantinib inhibits multiple RTKs, blocking key downstream signaling pathways.
In Vivo Animal Efficacy Studies
The following table summarizes representative quantitative data from in vivo studies using Cabozantinib in mouse xenograft models.
| Parameter | Details | Reference |
| Animal Model | Nude mice (nu/nu), BALB/c nude mice, NOD/SCID mice | [6][7] |
| Tumor Model | TT human medullary thyroid cancer cell line xenograft | [7] |
| Drug Formulation | Sterile water / 10 mmol/L HCl | [7] |
| Route of Administration | Oral gavage | [7] |
| Dosing Regimen | 10, 30, and 60 mg/kg, once daily for 21 days | [7] |
| Efficacy Endpoint | Tumor growth inhibition | [7] |
| Results | Significant, dose-dependent tumor growth inhibition at all doses | [7] |
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Cabozantinib in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study with Cabozantinib.
Detailed Methodology:
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., TT medullary thyroid cancer cells) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[7]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[7]
-
-
Drug Preparation and Administration:
-
Prepare Cabozantinib formulation fresh daily. A common formulation is in sterile water with a small amount of acid (e.g., 10 mmol/L HCl) to aid solubility.[7]
-
Administer Cabozantinib or vehicle control to the respective groups via oral gavage at the desired dose (e.g., 10, 30, or 60 mg/kg) and schedule (e.g., once daily).[7]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
The Role of this compound in Pharmacokinetic Studies
This compound is a deuterated analog of Cabozantinib, meaning specific hydrogen atoms in the molecule have been replaced with deuterium.[8] In the context of in vivo studies, its primary application is as an internal standard (IS) for the quantitative bioanalysis of Cabozantinib in biological matrices such as plasma.[9][10]
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This is because this compound has nearly identical chemical and physical properties to Cabozantinib, meaning it behaves similarly during sample extraction and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated drug by the mass spectrometer. This allows for the correction of any variability in sample preparation and instrument response, leading to highly reliable pharmacokinetic data.
Experimental Protocol: Bioanalytical Method for Cabozantinib Quantification using LC-MS/MS with this compound as an Internal Standard
1. Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add a known amount of this compound internal standard solution.
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances. A common method is protein precipitation with a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable C18 reversed-phase column.
-
Employ an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[11]
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both Cabozantinib and this compound.[11]
-
For example, the protonated molecule [M+H]⁺ of Cabozantinib (m/z 502.2) is fragmented to a specific product ion (e.g., m/z 391.1).[11]
-
Simultaneously, the [M+H]⁺ of this compound (m/z would be higher, e.g., 508.2 for d6) is fragmented to its corresponding product ion.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Cabozantinib to this compound against the known concentrations of Cabozantinib standards.
-
Determine the concentration of Cabozantinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
By following these protocols, researchers can effectively evaluate the in vivo efficacy of Cabozantinib and accurately determine its pharmacokinetic profile, with this compound playing a critical role in ensuring the reliability of the bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid modification of the bone microenvironment following short-term treatment with Cabozantinib in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for Cabozantinib-d6 in Therapeutic Drug Monitoring (TDM) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL.[1][2][3][4][5] It is approved for the treatment of various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[2][3][6][7][8][9] Therapeutic Drug Monitoring (TDM) is crucial for optimizing cabozantinib therapy, as it helps maintain drug concentrations within the therapeutic window to maximize efficacy while minimizing toxicity.[10][11] Cabozantinib-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), is the ideal choice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to its ability to correct for variability in sample processing and matrix effects.[12][13][14][15][16] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in TDM assays.
Mechanism of Action of Cabozantinib
Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting several key signaling pathways involved in tumor cell proliferation, angiogenesis, invasion, and metastasis.[3] The primary targets of cabozantinib are the receptor tyrosine kinases MET, VEGFR, and AXL.[1][4] Inhibition of these pathways leads to a reduction in tumor vascularization and the induction of apoptosis.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for cabozantinib pharmacokinetics and typical validation parameters for an LC-MS/MS assay using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Cabozantinib
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | ~120 hours | [7][8][9] |
| Time to Steady State | ~15 days | [2][6] |
| Proposed Therapeutic Window | 536.8 - 617.2 ng/mL | [10][17] |
| Accumulation at Day 15 | ~5-fold | [6][7][8][9] |
Table 2: Example LC-MS/MS Assay Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 5000 ng/mL | [18][19] |
| Accuracy | 103.4 - 105.4% | [18][19] |
| Precision (%CV) | < 5.0% | [18][19] |
| Recovery | 103.0 - 107.7% | [18][19] |
| Matrix Effect | -47.5 to -41.3% | [18][19] |
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of cabozantinib from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
0.1% Formic acid in water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification of Cabozantinib
This protocol provides a general LC-MS/MS method that can be adapted for various systems.
Liquid Chromatography Parameters:
-
LC System: Agilent 1100 series or equivalent[20]
-
Column: Phenomenex Synergi Polar-RP 80 Å (4 µm, 50 x 2 mm)[19][20]
-
Injection Volume: 10 µL
-
Gradient:
Mass Spectrometry Parameters:
-
Mass Spectrometer: Waters Quattro micro or equivalent[20]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[20]
-
MRM Transitions:
-
Source Temperature: 120°C[20]
-
Desolvation Temperature: 450°C[20]
-
Cone Gas Flow: 60 L/h[20]
-
Desolvation Gas Flow: 550 L/h[20]
Experimental Workflow
The following diagram illustrates the overall workflow for the therapeutic drug monitoring of cabozantinib using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of cabozantinib. The protocols and data presented here offer a comprehensive guide for researchers and clinicians to develop and implement accurate and precise TDM assays, ultimately contributing to the optimization of cabozantinib therapy for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. cabometyxhcp.com [cabometyxhcp.com]
- 5. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - ProQuest [proquest.com]
- 10. The significance of therapeutic drug monitoring in detecting low medication adherence in patients with cancer: A case study of cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Drug Monitoring /Immunosuppressant Drugs - Siemens Healthineers [siemens-healthineers.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 20. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An LC-MS/MS method for the quantitation of cabozantinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cabozantinib-d6 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cabozantinib-d6 in drug metabolism and disposition studies. Detailed protocols for key in vitro experiments are provided to guide researchers in evaluating the metabolic profile and pharmacokinetic properties of Cabozantinib and other xenobiotics.
Introduction to Cabozantinib
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptors (VEGFRs), and AXL, which are implicated in tumor pathogenesis, angiogenesis, and metastasis.[1][2] It is approved for the treatment of various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][3] Understanding the metabolism and disposition of Cabozantinib is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.
Cabozantinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2C9.[4] This metabolism results in the formation of several metabolites, with the N-oxide (EXEL-5162) and the 6-desmethyl amide cleavage product sulfate (EXEL-1644) being major circulating metabolites.[5][6] The parent drug and its metabolites are primarily eliminated in the feces.[6]
Role of this compound in Drug Metabolism Studies
This compound is a deuterated analog of Cabozantinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Its chemical and physical properties are nearly identical to Cabozantinib, ensuring similar extraction recovery and chromatographic behavior, while its increased mass allows for clear differentiation in the mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and disposition of Cabozantinib.
Table 1: Pharmacokinetic Parameters of Cabozantinib in Humans
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | ~99-120 hours | [3][9] |
| Apparent Clearance (CL/F) at Steady-State | 2.2 L/hr | [6] |
| Apparent Volume of Distribution (Vz/F) | ~319 L | [6] |
| Plasma Protein Binding | ≥ 99.7% | [6] |
| Time to Maximum Concentration (Tmax) | 3 to 5 hours | [10] |
Table 2: Relative Plasma Exposure of Cabozantinib and its Major Metabolites
| Analyte | Metabolite Name | Relative Plasma Radioactivity Exposure (AUC₀₋t / Total AUC₀₋t) | Relative Plasma Exposure by LC-MS/MS | Reference |
| Cabozantinib | - | 27.2% | 32.4% | [5][6] |
| EXEL-1646 | Monohydroxy sulfate | 25.2% | 13.8% | [5][6] |
| EXEL-1644 | 6-desmethyl amide cleavage product sulfate | 32.3% | 45.9% | [5][6] |
| EXEL-5162 | N-oxide | 7.0% | 4.9% | [5][6] |
| EXEL-5366 | Amide cleavage product | 6.0% | 3.1% | [5][6] |
Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Cabozantinib and EXEL-1644
| Compound | CYP Isozyme | Inhibition Constant (Kiapp, µM) | Reference |
| Cabozantinib | CYP2C8 | 4.6 | [6] |
| EXEL-1644 | CYP2C8 | 1.1 | [6] |
Experimental Protocols
Detailed protocols for key in vitro drug metabolism and disposition studies are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of metabolic degradation of a test compound, such as Cabozantinib, in human liver microsomes.
Materials:
-
Test compound (e.g., Cabozantinib)
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (e.g., this compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the NADPH regenerating system in 0.1 M phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM).[11]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard (e.g., this compound).
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Experimental Workflow for Metabolic Stability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mercell.com [mercell.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: High-Resolution Mass Spectrometry for the Quantification of Cabozantinib-d6
Abstract
This application note describes a robust and sensitive method for the quantification of Cabozantinib, a multi-tyrosine kinase inhibitor, in human plasma using high-resolution mass spectrometry (HRMS). The method utilizes a stable isotope-labeled internal standard (Cabozantinib-d4) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Cabozantinib. The use of HRMS provides high selectivity and mass accuracy, minimizing interferences from complex biological matrices.
Introduction
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR2, MET, AXL, and RET, which are critical in tumor angiogenesis, invasion, and metastasis.[1][2] Accurate measurement of Cabozantinib concentrations in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. This application note details a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the reliable quantification of Cabozantinib in human plasma, employing Cabozantinib-d4 as the internal standard (IS).[3] While the literature predominantly describes methods using tandem quadrupole mass spectrometers, the principles are adapted here for high-resolution instruments, offering enhanced specificity and the potential for retrospective data analysis.
Experimental Protocols
Materials and Reagents
-
Cabozantinib reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Cabozantinib and the internal standard from human plasma.[5][6][7]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (Cabozantinib-d4 in 50% methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-HRMS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm[3]
-
Mobile Phase A: 10mM Ammonium formate in water[3]
-
Mobile Phase B: Methanol[3]
-
Flow Rate: 0.7 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Gradient: Isocratic (20:80, A:B)[3]
-
Column Temperature: 40 °C[3]
-
Run Time: 2.5 minutes[3]
High-Resolution Mass Spectrometry
Analysis is performed on a high-resolution mass spectrometer capable of full scan and targeted SIM or PRM modes.
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5][6][7]
-
Scan Mode: Full Scan or Targeted SIM/PRM
-
Resolution: ≥ 70,000 FWHM
-
Precursor Ions (m/z):
-
Product Ions (for confirmation in PRM):
-
Capillary Voltage: 4.0 kV[8]
-
Source Temperature: 120 °C[8]
-
Desolvation Temperature: 450 °C[8]
Data Presentation
The following tables summarize the quantitative performance of a representative LC-MS/MS method for Cabozantinib, which is expected to be comparable or exceeded by an HRMS method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| Cabozantinib | 5.0 - 5000.0 | ≥ 0.9994[3] |
Table 2: Precision and Accuracy
| QC Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5.0 (LLOQ) | 2.37 | 102.4 | 9.3 | 104.8 |
| 15.0 (LQC) | 1.95 | 101.4 | 2.93 | 99.5 |
| 2500.0 (MQC) | 2.15 | 101.8 | 3.45 | 100.2 |
| 3500.0 (HQC) | 2.08 | 102.1 | 3.12 | 101.5 |
| Data adapted from a validated LC-MS/MS method.[3] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Cabozantinib | 90.3[3] | -41.2 to -47.5[8] |
| Cabozantinib-d4 | 92.5[3] | Not explicitly reported, but corrects for matrix effects[8] |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles | 97.7 - 104.9[6] |
| Bench-top | 4 hours at RT | 100.1 - 104.9[5][6][7] |
| Long-term | 3 months at -80°C | 103.4 - 111.4[5][6][7] |
Mandatory Visualization
Caption: Experimental workflow for Cabozantinib quantification.
Caption: Cabozantinib mechanism of action.
Conclusion
The described LC-HRMS method provides a sensitive, selective, and reliable approach for the quantification of Cabozantinib in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in the fields of pharmacology and clinical drug development, enabling them to perform accurate pharmacokinetic profiling of Cabozantinib. The high-resolution capabilities of the mass spectrometer offer significant advantages in minimizing matrix interferences and allowing for potential retrospective analysis of acquired data.
References
- 1. Cabozantinib HCl I CAS#: 1817759-42-4 I inhibitor of VEGFR2 and MET I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 6. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Employing Cabozantinib-d6 in Preclinical Safety Assessments
Introduction
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), AXL, and RET.[1][2][3] Its ability to simultaneously target pathways involved in tumor progression, angiogenesis, and metastasis has led to its approval for treating various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[2] Rigorous preclinical safety and toxicity assessments are paramount in the development of such therapeutic agents.
This application note details the role of Cabozantinib-d6, a stable isotope-labeled (deuterated) form of Cabozantinib, in these critical preclinical studies. This compound serves as an ideal internal standard (IS) for quantitative bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Its use ensures the accuracy, precision, and robustness of methods designed to measure Cabozantinib concentrations in biological matrices, which is fundamental for evaluating its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Mechanism of Action: Key Signaling Pathways
Cabozantinib exerts its anti-tumor effects by inhibiting several RTKs that are crucial for tumor cell survival, proliferation, and angiogenesis.[2] The simultaneous blockade of these pathways helps to overcome potential resistance mechanisms.[2] Key targets include:
-
MET (Hepatocyte Growth Factor Receptor): Inhibition of MET signaling disrupts tumor cell migration, invasion, and proliferation.[1]
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Blocking VEGFRs, particularly VEGFR2, is a primary mechanism for inhibiting angiogenesis, thereby reducing the tumor's blood supply.[1][3]
-
AXL and RET: Inhibition of these kinases further contributes to reduced tumor cell proliferation and survival.[3][6]
Quantitative Data Summary
Accurate assessment of Cabozantinib relies on understanding its potency and pharmacokinetic profile across different species.
Table 1: Inhibitory Potency (IC50) of Cabozantinib
| Kinase Target | IC50 (nM) |
|---|---|
| VEGFR2 | 0.035 |
| MET | 1.3 |
| KIT | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
Data sourced from MedChemExpress.[5]
Table 2: Pharmacokinetic Parameters of Cabozantinib (Single Dose)
| Species | Half-life (t½) | Apparent Clearance (CL/F) | Volume of Distribution (Vd/F) |
|---|---|---|---|
| Mouse | - | - | 0.4 - 0.93 L/kg |
| Rat | ~120 h | - | 0.4 - 0.93 L/kg |
| Dog | - | - | 2.1 - 6.4 L/kg |
| Human | ~120 h | Low | 2.1 - 6.4 L/kg |
Data compiled from multiple sources.[7][8]
Experimental Protocols
1. Preclinical Safety Assessment Workflow
A typical preclinical safety study involves a systematic evaluation of the test article's effects in animal models. This compound is critical during the bioanalytical phase to ensure reliable pharmacokinetic and toxicokinetic data.
2. Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of Cabozantinib in rats following oral administration.
Materials:
-
Cabozantinib
-
Vehicle suitable for oral gavage (e.g., 0.5% HPMC/0.1% Tween 80 in water)
-
Sprague-Dawley rats (n=3 per time point)
-
Gavage needles
-
Blood collection tubes (containing K2EDTA anticoagulant)
-
This compound (for use as an internal standard in bioanalysis)
-
LC-MS/MS system
Methodology:
-
Dose Preparation: Prepare a suspension of Cabozantinib in the vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of Cabozantinib to fasted rats via oral gavage. A typical dose might be 10 mg/kg.
-
Blood Sampling: Collect blood samples (~200 µL) via tail vein or saphenous vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify Cabozantinib concentrations in plasma using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 3).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) using appropriate software (e.g., Phoenix WinNonlin).
3. Protocol: Bioanalytical Quantification of Cabozantinib using LC-MS/MS
Objective: To accurately quantify Cabozantinib concentrations in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples from PK/Tox studies
-
This compound stock solution (e.g., 5 mg/mL in DMSO).[9]
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ultrapure water
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a Quattro Premier XF mass spectrometer).[10]
-
Analytical column (e.g., Phenomenex Synergy Polar RP or Xbridge C18).[4][9]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add a fixed amount of this compound working solution (e.g., 10 µL of a 2 µg/mL solution).[9]
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Cabozantinib / this compound) against the nominal concentration of the calibration standards.
-
Use a linear regression model to determine the concentrations of Cabozantinib in the unknown samples.
-
Table 3: Representative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | ≥ 0.9994[4] |
| LLOQ | Signal-to-Noise ≥ 10 | 5.0 pg/mL[4] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.95% to 2.37%[4] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.93% to 9.3%[4] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 99.5% to 104.8%[4] |
| Recovery | Consistent and reproducible | 103.0% to 107.7%[11] |
LLOQ: Lower Limit of Quantification
The use of this compound is indispensable for the accurate preclinical safety assessment of Cabozantinib. As a stable isotope-labeled internal standard, it ensures the reliability of bioanalytical data, which forms the basis for understanding the drug's pharmacokinetic and toxicokinetic properties. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to design and execute preclinical studies essential for advancing novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for the Validation of Cabozantinib Levels in Tissue Samples Using Cabozantinib-d6
These application notes provide a comprehensive protocol for the quantitative analysis of Cabozantinib in tissue samples utilizing Cabozantinib-d6 as an internal standard. The described methodology is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Cabozantinib.
Introduction
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RET, KIT, AXL, and FLT3.[1] These kinases are critically involved in various oncogenic processes such as tumor angiogenesis, invasion, and metastasis.[1] Accurate quantification of Cabozantinib in tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding its distribution and target engagement in solid tumors. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of Cabozantinib in tissue homogenates.
Signaling Pathways of Cabozantinib
Cabozantinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cancer progression. A diagram illustrating the primary signaling pathways targeted by Cabozantinib is provided below.
Experimental Workflow
The overall experimental workflow for the quantification of Cabozantinib in tissue samples is depicted below. This process involves tissue homogenization, protein precipitation-based extraction, followed by LC-MS/MS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cabozantinib (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Tissue Lysis/Homogenization Buffer (e.g., RIPA buffer, or PBS)
-
Control Tissue (from untreated animals)
Stock and Working Solutions
-
Cabozantinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabozantinib in a suitable solvent such as DMSO or methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Cabozantinib stock solution.
-
Working Solutions: Prepare serial dilutions of the Cabozantinib stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 10 ng/mL.[2]
Tissue Sample Preparation and Extraction
This protocol is adapted from standard methods for small molecule extraction from tissues and should be optimized for the specific tissue type.
-
Accurately weigh 50-100 mg of the tissue sample.
-
Add 500 µL of ice-cold lysis buffer.
-
Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until no visible tissue fragments remain.
-
Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are based on validated methods for Cabozantinib in plasma and are a strong starting point for tissue analysis.[2][3]
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile or Methanol[2] |
| Gradient | Optimized for separation of Cabozantinib and internal standard |
| Flow Rate | 0.5 - 0.8 mL/min[2] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C[2] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cabozantinib: m/z 502.2 → 391.1; this compound: m/z 508.2 → 397.1 (Note: d4 transition is 506.3 -> 391.2, d6 will have a +2 Da shift on the precursor and potentially the product ion depending on the position of the labels)[2] |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 100-200 ms |
Method Validation and Data Presentation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve should be prepared in the corresponding control tissue homogenate.
| Parameter | Typical Performance |
| Concentration Range | 5 - 5000 pg/mL (in plasma, adjust for tissue)[2] |
| Correlation Coefficient (r²) | ≥ 0.99[2][4] |
Accuracy and Precision
Intra- and inter-day accuracy and precision should be assessed at a minimum of three quality control (QC) concentrations (low, medium, and high).
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
Table 1: Representative Accuracy and Precision Data (Adapted from Plasma Studies) [2]
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | < 2.5 | 101.4 - 102.4 | < 9.5 | 99.5 - 104.8 |
| Low | 15.0 | < 2.0 | 101.5 - 102.0 | < 8.0 | 100.0 - 103.5 |
| Medium | 2500.0 | < 2.0 | 101.8 - 102.2 | < 5.0 | 101.0 - 102.8 |
| High | 3500.0 | < 2.0 | 101.6 - 102.1 | < 4.0 | 100.5 - 103.0 |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be evaluated to ensure the reliability of the method.
Table 2: Representative Recovery and Matrix Effect Data
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | To be determined for tissue | To be determined for tissue |
| Medium | To be determined for tissue | To be determined for tissue |
| High | To be determined for tissue | To be determined for tissue |
Conclusion
The presented application notes provide a robust framework for the development and validation of an LC-MS/MS method for the quantification of Cabozantinib in tissue samples using this compound as an internal standard. Adherence to these protocols will enable researchers to obtain accurate and precise data, which is critical for advancing the understanding of Cabozantinib's pharmacology in solid tumors. It is recommended that each laboratory optimizes the tissue extraction and LC-MS/MS parameters for their specific application and tissue types.
References
Troubleshooting & Optimization
troubleshooting matrix effects with Cabozantinib-d6 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Cabozantinib-d6 in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our LC-MS/MS assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Cabozantinib. It is chemically identical to Cabozantinib, but several hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish it from the unlabeled Cabozantinib.[1] this compound is used to accurately quantify Cabozantinib in complex biological matrices like plasma. Because it has nearly identical physicochemical properties to Cabozantinib, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[2] This allows it to compensate for variations in sample preparation and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[2][3]
Q2: What are matrix effects and how do they affect my analysis of Cabozantinib?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[4][5] In the case of Cabozantinib analysis in plasma, endogenous components like phospholipids can suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[6] For example, a validated method for Cabozantinib in human plasma reported a significant matrix effect, with ion suppression ranging from -41.2% to -47.5%.[1][7][8] Without a proper internal standard like this compound, such effects would lead to an underestimation of the true Cabozantinib concentration.
Q3: We are observing significant ion suppression for both Cabozantinib and this compound. Is this normal?
A3: Yes, it is common to observe ion suppression when analyzing samples from complex biological matrices, especially when using simpler sample preparation methods like protein precipitation.[6] The key is not the absolute suppression, but whether the internal standard (this compound) experiences the same degree of suppression as the analyte (Cabozantinib). If the analyte-to-internal standard peak area ratio remains constant across different samples and calibration standards, the internal standard is effectively compensating for the matrix effect.[2]
Q4: Can this compound perfectly correct for all matrix effects?
A4: While SIL internal standards like this compound are the gold standard for correcting matrix effects, they may not always be perfect.[4] A slight difference in chromatographic retention time between the deuterated standard and the analyte can lead to them experiencing slightly different matrix effects, a phenomenon known as the deuterium isotope effect.[3] This can result in variability and inaccuracy. It is crucial to ensure that the chromatographic peaks for Cabozantinib and this compound are as closely co-eluting as possible.[2]
Troubleshooting Guide
Issue 1: High Variability in Analyte/Internal Standard (IS) Peak Area Ratios
Question: We are seeing inconsistent peak area ratios for Cabozantinib/Cabozantinib-d6 across our quality control (QC) samples, leading to poor precision. What could be the cause?
Answer:
This issue often points to differential matrix effects, where Cabozantinib and this compound are not being affected by the matrix in the same way. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Inconsistent Peak Area Ratios
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Issue 2: Low Signal Intensity for Both Cabozantinib and this compound
Question: Our signal intensity for both the analyte and internal standard is much lower than expected, impacting our limit of quantitation (LLOQ). How can we improve this?
Answer:
Low signal intensity points to significant ion suppression, which can be addressed by improving sample cleanup to remove interfering matrix components, particularly phospholipids.
| Sample Preparation Method | Typical Recovery (%) | Observed Matrix Effect for Cabozantinib (%) | Recommendation |
| Protein Precipitation (PPT) | >90% | -41 to -48%[1][7][8] | Fast and simple, but prone to high matrix effects. Best for less sensitive assays or when followed by effective chromatography. |
| Liquid-Liquid Extraction (LLE) | 89 - 92% | Generally lower than PPT | More selective than PPT, can significantly reduce phospholipids. Requires method development to optimize extraction solvent and pH. |
| Solid-Phase Extraction (SPE) | Variable | Can be minimal | Highly selective and provides the cleanest extracts, but requires significant method development. |
| Supported Liquid Extraction (SLE) | High (>80% for many drugs) | Minimal for many drugs | A good alternative to LLE and SPE, offering high recovery and reduced matrix effects with a simpler workflow.[9] |
Recommendations:
-
Switch from Protein Precipitation: If you are using a simple "dilute-and-shoot" or protein precipitation method, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain cleaner extracts.[9][10]
-
Optimize LLE: For Cabozantinib, a combination of ethyl acetate and dichloromethane (80:20 v/v) has been shown to be an effective extraction solvent in LLE.[11]
-
Use Phospholipid Removal Products: If sticking with protein precipitation, consider using specialized plates or cartridges designed to remove phospholipids from the sample extract.[10]
-
Chromatographic Separation: Ensure your chromatography separates Cabozantinib from the bulk of the phospholipid elution window. Phospholipids typically elute in the middle of a reversed-phase gradient.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol allows for the quantitative assessment of matrix effects using the post-extraction spike method.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Cabozantinib and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma (at least 6 different lots) using your established method. Spike Cabozantinib and this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike Cabozantinib and this compound into blank plasma and then perform the extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
An IS-Normalized MF close to 1.0 indicates the IS is effectively tracking the matrix effect.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a sample protocol for extracting Cabozantinib from human plasma, adapted from published methods.[11]
-
To 400 µL of plasma sample in a polypropylene tube, add 100 µL of Cabozantinib-d4 internal standard solution (e.g., 10 ng/mL).
-
Briefly vortex the sample for 5 minutes.
-
Add 100 µL of 0.1N NaOH solution.
-
Add 3 mL of extraction solvent (ethyl acetate:dichloromethane 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in mobile phase (e.g., 100 µL of 10 mM ammonium formate and methanol, 20:80 v/v).
-
Inject into the LC-MS/MS system.
| Parameter | Value |
| Plasma Volume | 400 µL |
| Extraction Solvent | Ethyl Acetate: Dichloromethane (80:20 v/v) |
| Reported Recovery | ~90% for Cabozantinib, ~92.5% for Cabozantinib-d4[11] |
Cabozantinib Signaling Pathway
Cabozantinib is a multi-targeted tyrosine kinase inhibitor. It exerts its anti-cancer effects by simultaneously blocking several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[12] The primary targets include MET, VEGFR, and AXL.[12]
Caption: Cabozantinib inhibits key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Optimizing Cabozantinib-d6 for Internal Standard Use: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Cabozantinib-d6 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use as an internal standard (IS)?
A1: The optimal concentration of the internal standard is a critical parameter that should be determined during method development and validation. The goal is to use a concentration that provides a consistent and reproducible signal without interfering with the analyte quantification. Based on published methods for the bioanalysis of Cabozantinib, a common approach is to prepare a working solution of the deuterated internal standard that results in a final concentration in the sample that is in the mid-range of the calibration curve of the analyte.
For example, one validated LC-MS/MS method for Cabozantinib in human plasma utilized a Cabozantinib-d4 spiking solution at a concentration of 10.0 ng/mL.[1] Another study prepared a 2 µg/mL (2000 ng/mL) working solution of [D4]-cabozantinib, of which 10 µL was added to 50 µL of plasma sample.[2]
Q2: How can I be sure that my this compound internal standard is performing correctly?
A2: Consistent performance of the internal standard is crucial for accurate and reliable quantification. During a batch analysis, the response of the internal standard should be monitored. A common practice is to establish acceptance criteria for the IS response, for example, the IS response in any given sample should be within 50% to 150% of the average IS response for the calibration standards and quality control (QC) samples in the same run.[3] Significant deviation from this range may indicate issues with sample preparation, matrix effects, or instrument performance.[3]
Q3: What are the potential issues I might encounter when using a deuterated internal standard like this compound?
A3: While stable isotope-labeled internal standards are considered the gold standard, potential issues can still arise:[4][5]
-
Isotopic Cross-Talk: This occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This can happen due to the natural isotopic abundance of elements in the analyte molecule.[4] It's important to select MRM transitions with sufficient mass separation to minimize this.
-
Matrix Effects: Co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. While a deuterated IS is designed to mimic the analyte's behavior and compensate for these effects, differential matrix effects can still occur.[6]
-
Chromatographic Separation: In some cases, the deuterated internal standard may exhibit a slight shift in retention time compared to the analyte on a reversed-phase column.[6] This can lead to differential exposure to matrix effects.
-
Stability: The stability of the deuterated internal standard in the stock solution and in the biological matrix under various storage conditions should be thoroughly evaluated during method validation.[2]
Q4: What should I do if I observe high variability in my this compound signal?
A4: High variability in the internal standard signal can be caused by several factors. A systematic investigation is necessary to identify and resolve the issue. Here are some steps to take:
-
Review Chromatograms: Visually inspect the chromatograms for any abnormalities such as peak shape distortion, retention time shifts, or interfering peaks.
-
Evaluate Sample Preparation: Inconsistencies in pipetting, extraction, or reconstitution can lead to variability.
-
Investigate Matrix Effects: Perform experiments to assess the extent of matrix effects. This can be done by comparing the IS response in neat solution versus in extracted blank matrix.
-
Check Instrument Performance: Ensure the LC-MS/MS system is performing optimally. This includes checking for any leaks, ensuring proper spray needle positioning, and verifying detector sensitivity.
-
Assess IS Purity and Stability: Verify the purity of the this compound standard and ensure it has been stored correctly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape for this compound | - Column degradation- Incompatible mobile phase pH- Sample solvent effects | - Replace the analytical column.- Adjust the mobile phase pH to ensure it is appropriate for the analyte's pKa.- Ensure the sample solvent is compatible with the mobile phase. |
| Inconsistent this compound Response Across a Run | - Inconsistent sample preparation- Matrix effects varying between samples- Instrument drift or instability | - Review and standardize the sample preparation workflow.- Evaluate different sample cleanup techniques (e.g., SPE, LLE) to minimize matrix effects.- Perform system suitability tests and recalibrate the instrument if necessary. |
| Shift in this compound Retention Time | - Change in mobile phase composition- Column aging or contamination- Temperature fluctuations | - Prepare fresh mobile phase and ensure proper mixing.- Flush the column or replace it if necessary.- Ensure the column oven temperature is stable. |
| Crosstalk Between Cabozantinib and this compound Channels | - Insufficient mass resolution- In-source fragmentation of the analyte | - Select MRM transitions with a larger mass difference if possible.- Optimize mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation. |
| Low Recovery of this compound | - Inefficient extraction procedure- Adsorption to labware- Degradation during sample processing | - Optimize the extraction solvent and pH.- Use silanized glassware or low-binding microplates.- Investigate the stability of the IS under the experimental conditions. |
Experimental Protocols
Below are detailed methodologies from published studies for the analysis of Cabozantinib using a deuterated internal standard.
Method 1: LC-MS/MS Analysis of Cabozantinib in Human Plasma[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of plasma sample, add 100 µL of Cabozantinib-d4 internal standard solution (10 ng/mL).
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 → 391.1
-
Cabozantinib-d4: m/z 506.3 → 391.2
-
-
Method 2: LC-MS/MS Analysis of Cabozantinib in Human Plasma[2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of [D4]-cabozantinib internal standard solution (2 µg/mL).
-
Add 200 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 17,200 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Synergy Polar-RP, 4 µm, 2 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-programmed gradient is used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Quattromicro quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cabozantinib: m/z 502.0 → 323.0
-
[D4]-cabozantinib: m/z 506.0 → 323.0
-
-
Quantitative Data Summary
| Parameter | Method 1 [1] | Method 2 [2] |
| Internal Standard | Cabozantinib-d4 | [D4]-cabozantinib |
| IS Working Solution Conc. | 10.0 ng/mL | 2 µg/mL (2000 ng/mL) |
| Linear Range | 5.0 - 5000.0 pg/mL | 50 - 5000 ng/mL |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation |
| Recovery of Analyte | 89.70 - 91.2% | 103.0 - 107.7% |
| Recovery of IS | 92.5% | Not explicitly stated, but variability was corrected by the IS |
| Matrix Effect | Not explicitly quantified | -47.5% to -41.3% |
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Cabozantinib using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inconsistent internal standard signals in LC-MS/MS analysis.
References
- 1. scielo.br [scielo.br]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
addressing signal suppression or enhancement for Cabozantinib-d6
Welcome to the technical support center for Cabozantinib-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression or enhancement during the bioanalysis of Cabozantinib using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my assay?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Cabozantinib. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, it is added to samples at a known concentration to normalize for variations in sample preparation, injection volume, and, most importantly, to compensate for matrix effects (signal suppression or enhancement) that can affect the analyte (Cabozantinib) signal.
Q2: I am observing significant signal suppression for both Cabozantinib and this compound. What are the likely causes?
A2: Signal suppression affecting both the analyte and the internal standard is often caused by co-eluting matrix components from the biological sample (e.g., plasma, urine). These components can interfere with the ionization process in the mass spectrometer's source. Common culprits include phospholipids, salts, and endogenous metabolites. The issue may be more pronounced with simpler sample preparation techniques like protein precipitation.
Q3: My this compound signal is inconsistent across my sample batch, but the Cabozantinib signal seems less affected. Why might this be happening?
A3: This scenario, while less common, can occur if there is an interference that specifically co-elutes with and suppresses or enhances the this compound signal but not the Cabozantinib signal. While SIL-IS are designed to co-elute with the analyte, slight chromatographic shifts can occur. It is also possible that an isobaric interference is present at the mass transition of this compound.
Q4: Can the choice of sample preparation method influence signal suppression?
A4: Absolutely. More rigorous sample preparation methods, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are generally better at removing interfering matrix components compared to a simple "dilute-and-shoot" or protein precipitation method.[1][2] If you are experiencing significant matrix effects, consider optimizing your sample cleanup protocol.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (this compound) Response
Symptoms:
-
High variability in the peak area of this compound across a batch of samples.
-
Poor precision in quality control (QC) samples.
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Inaccurate quantification of Cabozantinib.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Extraction: | Ensure precise and consistent execution of the sample preparation protocol for all samples. Verify pipette calibrations and ensure complete vortexing and phase separation. |
| Matrix Effects: | A significant matrix effect has been reported for Cabozantinib, which was compensated for by the internal standard.[2][3] However, if the effect is highly variable between samples, the compensation may be inadequate. Consider improving the sample cleanup by switching from protein precipitation to liquid-liquid or solid-phase extraction. |
| Co-eluting Interferences: | Modify the chromatographic method to better separate this compound from interfering peaks. This could involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4] |
| Internal Standard Stability: | Confirm the stability of this compound in your stock and working solutions. One study confirmed the stability of Cabozantinib in plasma through freeze-thaw cycles and at room temperature.[2] Perform similar stability assessments for your internal standard. |
Issue 2: Significant Signal Suppression or Enhancement
Symptoms:
-
Low or excessively high peak areas for both Cabozantinib and this compound compared to standards prepared in a clean solvent.
-
Difficulty achieving the desired lower limit of quantification (LLOQ).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ion Source Contamination: | Clean the ion source of the mass spectrometer. Contamination can lead to a general loss of sensitivity. |
| Poor Chromatographic Separation: | Develop a more effective chromatographic method to separate the analytes from the bulk of the matrix components.[4] Ensure that the analytes do not elute in the void volume where matrix effects are often most severe. |
| Suboptimal MS Parameters: | Re-optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for Cabozantinib and this compound in the presence of the sample matrix. |
| Sample Dilution: | If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating signal suppression.[5] |
Experimental Protocols
Example 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for Cabozantinib in human plasma.[1]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 400 µL of plasma sample.
-
Internal Standard Spiking: Add 100 µL of this compound working solution (e.g., 10 ng/mL) and vortex briefly.
-
Alkalinization: Add 100 µL of 0.1N NaOH and vortex for 5 minutes.
-
Extraction: Add 3 mL of extraction solvent (e.g., ethyl acetate: dichloromethane 80:20 v/v) and vortex for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Example 2: Protein Precipitation for Plasma Samples
This protocol is based on a method developed for the quantification of Cabozantinib in human plasma.[2][3]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Precipitation: Add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection.
Quantitative Data Summary
The following tables summarize typical parameters from published methods for Cabozantinib analysis, which can serve as a starting point for method development and troubleshooting.
Table 1: LC-MS/MS Parameters for Cabozantinib Analysis
| Parameter | Method 1[1][6] | Method 2[2][3] |
| Internal Standard | Cabozantinib-d4 | [D4]-Cabozantinib |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm | Phenomenex synergy polar RP, 2 x 50 mm, 4 µm |
| Mobile Phase A | 10mM Ammonium formate | 0.1% Formic acid in water |
| Mobile Phase B | Methanol | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.7 mL/min | Gradient |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1 | Not Specified |
| MRM Transition (IS) | m/z 506.3 → 391.2 | Not Specified |
Table 2: Reported Matrix Effects and Recovery
| Parameter | Value | Reference |
| Matrix Effect | -47.5% to -41.3% | [2][3] |
| Extraction Recovery (LLE) | > 50% | [6] |
| Extraction Recovery (PPT) | 103.0% to 107.7% | [2][3] |
Visualizations
Troubleshooting Workflow for Signal Instability
Caption: A flowchart for troubleshooting inconsistent internal standard signals.
Impact of Sample Preparation on Matrix Effects
Caption: Relationship between sample preparation and potential for signal suppression.
References
- 1. scielo.br [scielo.br]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
potential for isotopic exchange in Cabozantinib-d6 under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for isotopic exchange in Cabozantinib-d6 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located on the this compound molecule?
A1: The six deuterium atoms in this compound are located on the two methoxy groups of the quinoline ring. The chemical name is N-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.[1][2]
Q2: How stable are the deuterium labels on this compound under typical analytical conditions?
A2: The deuterium labels on the methoxy groups are chemically robust and are not expected to undergo back-exchange under typical analytical conditions used for LC-MS analysis. The carbon-deuterium bonds on a methoxy group are not readily cleaved.
Q3: What is the known chemical stability of the parent compound, Cabozantinib?
A3: Studies on the parent compound, Cabozantinib, have shown that it undergoes degradation under forced conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[3][4] It exhibits a V-shaped pH-rate profile, with maximum stability at pH 6.[3][4] The primary degradation pathways are hydrolysis and oxidation.[3][4]
Q4: Can I use this compound as an internal standard for quantitative analysis in biological matrices?
A4: Yes, this compound is designed to be used as an internal standard for the quantification of Cabozantinib in biological samples by mass spectrometry.[2][5] Its physical and chemical properties are very similar to the unlabeled analyte, and it should co-elute chromatographically.
Q5: What are the recommended storage conditions for this compound to ensure its isotopic and chemical stability?
A5: It is recommended to store this compound as a solid at -20°C or -80°C. Once dissolved, prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for long-term use. For short-term storage of solutions, -20°C is acceptable.[6]
Troubleshooting Guide
Issue: I am observing unexpected mass peaks corresponding to M+5, M+4, etc. in my mass spectrometry analysis of this compound. Could this be due to isotopic back-exchange?
This is a common concern when working with deuterated internal standards. The following guide will help you troubleshoot this issue.
Step 1: Verify the Purity of Your this compound Standard
-
Question: Have you confirmed the isotopic purity of the this compound lot you are using?
-
Action: Review the Certificate of Analysis (CoA) provided by the supplier. This document should detail the isotopic distribution of the compound. Prepare a fresh solution of the standard in a clean solvent (e.g., acetonitrile or methanol) and acquire a high-resolution mass spectrum to confirm the isotopic distribution matches the CoA.
Step 2: Evaluate Your Experimental Conditions
-
Question: Are you exposing the this compound to harsh conditions (e.g., strong acids or bases, high temperatures) for prolonged periods?
-
Action: While the deuterium labels on the methoxy groups are stable, extreme conditions could potentially lead to degradation of the entire molecule, which might be misinterpreted as isotopic exchange. The parent compound Cabozantinib shows increased degradation at pH values far from its stability maximum of pH 6.[3][4]
Step 3: Investigate Potential In-Source Fragmentation or Exchange
-
Question: Could the observed mass shifts be occurring within the mass spectrometer source?
-
Action: In-source exchange with residual water in the MS source is a possibility, though less common for methoxy groups. To investigate this, you can:
-
Infuse a solution of this compound directly into the mass spectrometer and observe the stability of the mass peaks over time.
-
If possible with your instrument, vary the source conditions (e.g., temperature, voltages) to see if this impacts the observed isotopic distribution.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating unexpected mass peaks observed with this compound.
Experimental Protocols
To definitively assess the isotopic stability of this compound in your specific experimental matrix, we recommend performing the following stability studies.
Protocol 1: pH Stability Assessment
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 8, 10).
-
Spike this compound: Spike a known concentration of this compound into each buffer solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Immediately quench any potential reaction by neutralizing the pH and/or freezing the sample at -80°C. Prepare the samples for LC-MS analysis, for example, by dilution in an appropriate solvent.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to monitor the isotopic distribution of this compound over time.
Protocol 2: Biological Matrix Stability Assessment
-
Matrix Selection: Obtain the relevant biological matrix (e.g., human plasma, rat liver microsomes).
-
Spike this compound: Spike a known concentration of this compound into the biological matrix.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or another suitable extraction method to isolate the analyte. Evaporate the supernatant and reconstitute in an appropriate solvent.
-
LC-MS Analysis: Analyze the samples by high-resolution LC-MS to assess any change in the isotopic distribution.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for assessing the isotopic stability of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from stability experiments.
Table 1: Isotopic Purity of this compound Over Time in Different pH Buffers at 37°C
| Time (hours) | pH 2 (% M+6) | pH 4 (% M+6) | pH 6 (% M+6) | pH 8 (% M+6) | pH 10 (% M+6) |
| 0 | >99% | >99% | >99% | >99% | >99% |
| 1 | >99% | >99% | >99% | >99% | >99% |
| 4 | >99% | >99% | >99% | >99% | >99% |
| 8 | >99% | >99% | >99% | >99% | >99% |
| 24 | >99% | >99% | >99% | >99% | >99% |
Note: Data is hypothetical and represents expected stability. Users should generate their own data.
Table 2: Isotopic Purity of this compound in Human Plasma at 37°C
| Time (minutes) | % M+6 Abundance |
| 0 | >99% |
| 30 | >99% |
| 60 | >99% |
| 120 | >99% |
| 240 | >99% |
Note: Data is hypothetical and represents expected stability. Users should generate their own data.
References
- 1. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
managing poor peak shape of Cabozantinib-d6 in chromatography
This technical support center provides troubleshooting guidance for managing the poor peak shape of Cabozantinib-d6, a common internal standard used in the quantitative analysis of Cabozantinib. The information is tailored for researchers, scientists, and drug development professionals encountering chromatographic challenges.
Troubleshooting Guide: Peak Shape Issues
This guide addresses specific peak shape problems in a question-and-answer format.
Question 1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is wider than the front, is a common issue when analyzing basic compounds like Cabozantinib. This is often caused by secondary interactions with the stationary phase or other method parameters.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Cabozantinib can interact with acidic residual silanol groups on silica-based C18 columns. This interaction slows the elution of a portion of the analyte, causing the peak to tail.
-
Solution: Lower the mobile phase pH by adding an acidic modifier like formic acid (e.g., 0.1-0.2%).[1][2] At a low pH (at least one pH unit below the analyte's pKa), Cabozantinib will be protonated (positively charged), and the silanol groups will be suppressed, minimizing these unwanted secondary interactions.[3]
-
-
Inadequate Mobile Phase Buffering: If the mobile phase buffer is too weak, the sample itself can alter the local pH on the column, leading to peak distortion.
-
Column Overload: Injecting a sample with too high a concentration can saturate the stationary phase, leading to peak tailing.[5][6]
-
Solution: Reduce the injection volume or dilute the sample and reinject. Observe if the peak shape improves and becomes more symmetrical.[6]
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase over time can create active sites that cause tailing.[7]
Question 2: What causes my this compound peak to show fronting?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still occur.
Possible Causes & Solutions:
-
High Sample Concentration/Volume (Overload): Similar to tailing, injecting too much analyte can lead to fronting, which is a classic symptom of column overload.[6]
-
Solution: Systematically reduce the sample concentration or injection volume to see if the peak shape normalizes.[6]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be distorted, often resulting in fronting or splitting.[7][8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Question 3: I'm observing split or shouldered peaks for this compound. What is the problem?
Split or shouldered peaks suggest a disruption in the sample path as it enters or travels through the column.
Possible Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample band to be distributed unevenly.[5][7]
-
Solution: Try backflushing the column (if the manufacturer's instructions permit). If this fails, the column may need to be replaced. Installing an in-line filter can help prevent this issue.[7]
-
-
Column Void: A void or channel can form at the head of the column due to mechanical shock or dissolution of the silica bed (especially at high pH).[7] This creates a disruption in the packed bed, leading to split peaks.
-
Solution: A column with a void typically needs to be replaced.
-
-
Injection Solvent Effects: Using an injection solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate upon injection or travel through the column in a distorted band.[8]
-
Solution: Ensure the injection solvent is compatible with and ideally weaker than the mobile phase.
-
Question 4: My this compound peak shape is good, but it is separating from the unlabeled Cabozantinib peak. Why is this happening and is it a problem?
A slight separation between a deuterated internal standard and the unlabeled analyte is a known phenomenon.
Possible Causes & Solutions:
-
Deuterium Isotope Effect: In reversed-phase chromatography, deuterated compounds are slightly less retentive and may elute marginally earlier than their non-deuterated counterparts.[9][10] This is due to minor differences in the physicochemical properties of the C-D bond versus the C-H bond.
-
Impact on Quantification: This separation can become a serious problem if the two compounds experience different levels of matrix effects (ion suppression or enhancement) from co-eluting sample components.[9][11] If the analyte peak is suppressed but the slightly earlier-eluting internal standard peak is not, the calculated concentration will be inaccurate.
-
Solution: The goal is to ensure the analyte and internal standard peaks co-elute as closely as possible. Adjusting the mobile phase composition or gradient profile may help achieve better peak overlap. In some cases, using a column with slightly lower resolving power can be an effective strategy to merge the peaks, ensuring both experience identical matrix effects.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: What are some recommended starting conditions for good peak shape with Cabozantinib?
Several published methods have demonstrated successful analysis of Cabozantinib. The table below summarizes key parameters from these methods, which can serve as an excellent starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Xbridge C18 (50 x 4.6 mm, 5 µm)[4] | X-Bridge (2.1 x 100 mm, 3.5 µm)[1][12] | Phenomenex Synergy Polar RP (50 x 2.0 mm, 4 µm)[2][13][14] | Capcell Pak C18 (250 x 4.6 mm)[15] |
| Aqueous Mobile Phase | 10mM Ammonium Formate[4] | 0.2% Formic Acid in Water[1][12] | 0.1% Formic Acid in Water[2][13][14] | 0.5% KH₂PO₄ (pH 4.5)[15] |
| Organic Mobile Phase | Methanol[4] | Acetonitrile[1][12] | Acetonitrile[2][13][14] | Acetonitrile[15] |
| Composition | 20:80 (Aqueous:Organic)[4] | 40:60 (Aqueous:Organic)[1][12] | Gradient[2][13][14] | 43:57 (Aqueous:Organic)[15] |
| Flow Rate | 0.7 mL/min[4] | 0.12 mL/min[1][12] | 0.4 mL/min[2] | 1.0 mL/min[15] |
FAQ 2: How does mobile phase pH critically affect Cabozantinib's peak shape?
The pH of the mobile phase is one of the most critical factors for achieving a good peak shape for ionizable compounds like Cabozantinib. Cabozantinib has pH-dependent solubility and its interaction with the column's stationary phase is governed by its ionization state.[3][16]
-
At Low pH (e.g., pH < 4): The mobile phase contains a high concentration of protons (H+). These protons suppress the ionization of acidic silanol groups (Si-OH) on the silica packing and protonate the basic Cabozantinib molecule, giving it a positive charge. This minimizes secondary interactions, resulting in sharper, more symmetrical peaks.
-
At Mid-to-High pH (e.g., pH > 5): The silanol groups on the column become deprotonated (negatively charged, SiO-). These charged sites can then strongly and non-specifically interact with the positively charged or neutral Cabozantinib molecules, leading to significant peak tailing.[3]
References
- 1. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scielo.br [scielo.br]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 14. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma Cabozantinib Level Measurement in Patients with Renal Cell and Hepatocellular Carcinomas Using a Simple HPLC–UV Method Suitable for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the effect of food and gastric pH on the single-dose pharmacokinetics of cabozantinib in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity and Isotopic Enrichment of Cabozantinib-d6
Welcome to the technical support center for Cabozantinib-d6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, analysis, and quality control of this deuterated internal standard. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the chemical purity and isotopic enrichment of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterium-labeled version of Cabozantinib, a potent tyrosine kinase inhibitor. The six hydrogen atoms on the two methoxy groups of the quinoline ring are replaced with deuterium. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate measurement of Cabozantinib in biological samples.[1] The stable isotope label allows it to be distinguished from the unlabeled drug by its mass, while exhibiting nearly identical chemical and chromatographic behavior.
Q2: What are the critical quality attributes for this compound?
The two most critical quality attributes for this compound are:
-
Chemical Purity: The absence of impurities, such as synthetic byproducts, degradation products, or residual solvents.
-
Isotopic Enrichment: The percentage of this compound molecules that contain the desired number of deuterium atoms (in this case, six). High isotopic enrichment (typically >98%) is crucial for accurate quantification.[2]
Q3: What are the common impurities associated with Cabozantinib?
Impurities in Cabozantinib can arise from the synthesis process or degradation. Common process-related impurities may include starting materials, intermediates, and byproducts from side reactions.[3] Degradation products can form under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[4][5] One major oxidative degradation product is the N-oxide of Cabozantinib.[4][5][6]
Q4: How can I assess the chemical purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing chemical purity. A stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products and synthetic impurities, should be used.[7][8][9]
Q5: How is the isotopic enrichment of this compound determined?
Isotopic enrichment is typically determined using two primary techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the distribution of isotopic masses and calculate the percentage of the d6 species.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR can be used to quantify the residual non-deuterated sites. For a more direct and accurate measurement, Deuterium (²H) NMR can be employed to observe the deuterium signals directly.[12] Quantitative NMR (qNMR) techniques can provide precise measurements of isotopic enrichment.[13][14]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent with mobile phase. 3. Presence of active sites on the stationary phase. | 1. Replace the column. 2. Dissolve the sample in the mobile phase. 3. Use a mobile phase with additives (e.g., triethylamine) to block active sites. |
| Ghost peaks | 1. Contamination in the injection system. 2. Carryover from a previous injection. | 1. Flush the injection port and syringe. 2. Implement a needle wash step in the autosampler method. |
| Drifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated before each injection. |
| Unexpected peaks | 1. Sample degradation. 2. Presence of impurities. 3. Contamination of the mobile phase or system. | 1. Prepare fresh samples and store them properly. 2. Identify the impurity using MS or by comparing with known impurity standards. 3. Use fresh, high-purity solvents and flush the HPLC system. |
Mass Spectrometry Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity | 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Incorrect MS parameters. | 1. Improve sample preparation to remove interfering substances. 2. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 3. Optimize MS parameters such as cone voltage and collision energy. |
| Inaccurate mass measurement (HRMS) | 1. Poor mass calibration. 2. Presence of interfering ions. | 1. Recalibrate the mass spectrometer using a suitable standard. 2. Improve chromatographic separation to resolve interferences. |
| Isotopic pattern does not match theoretical | 1. Incomplete deuteration. 2. Presence of partially deuterated species (d1-d5). 3. Back-exchange of deuterium with hydrogen. | 1. Synthesize and purify the standard to achieve higher isotopic enrichment. 2. Use HRMS to resolve and quantify different deuterated species. 3. Avoid protic solvents where possible if back-exchange is a concern. |
NMR Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Poor shimming. | 1. Use a more dilute sample or a different solvent. 2. Filter the sample to remove any particulate matter. 3. Re-shim the magnet. |
| Poor signal-to-noise ratio in ²H NMR | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Use a more concentrated sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
| Inaccurate quantification of isotopic enrichment | 1. Incorrect integration of peaks. 2. Overlapping signals. | 1. Carefully set the integration regions for the relevant peaks. 2. Use a higher field NMR instrument for better resolution or adjust the solvent to resolve overlapping peaks. |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate this compound from its potential degradation products and impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Program:
| Time (min) | %A | %B |
| 0 | 65 | 35 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 65 | 35 |
| 30 | 65 | 35 |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Isotopic Enrichment Determination by LC-MS
This protocol outlines the general steps for determining the isotopic enrichment of this compound using LC-MS.
-
LC System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Full scan mode over a mass range that includes the isotopic cluster of this compound (m/z 508.2).
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
Inject the sample into the LC-MS system.
-
Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.
-
Extract the ion chromatograms for the different isotopic masses (d0 to d6).
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic enrichment as the percentage of the d6 peak area relative to the sum of all isotopic peak areas.
Isotopic Enrichment Determination by NMR
This protocol provides a general guideline for using NMR to assess isotopic enrichment.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).[15]
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the residual proton signal at the methoxy positions and compare it to the integration of a proton signal from a non-deuterated part of the molecule.
-
-
²H NMR:
-
Tune the NMR probe to the deuterium frequency.
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the methoxy groups confirms deuteration. The absence of other deuterium signals indicates site-specific labeling.
-
Visualizations
Caption: Workflow for assessing the purity and isotopic enrichment of this compound.
Caption: Decision tree for troubleshooting analytical issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of stability indicating rp-hplc method for the estimation of cabozantinib in pharmaceutical dosage form [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. ukisotope.com [ukisotope.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
impact of Cabozantinib-d6 on assay linearity and sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cabozantinib-d6 as an internal standard in quantitative assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges related to assay linearity and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in LC-MS/MS assays?
This compound is a deuterated stable isotope-labeled internal standard (IS) used for the quantification of Cabozantinib in biological matrices.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled IS is the gold standard.[3] It is chemically identical to the analyte (Cabozantinib) but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer.[3] this compound is added to samples at a known concentration before sample preparation to correct for variability in extraction recovery and matrix effects, thereby improving the accuracy and precision of the assay.[4]
Q2: What level of linearity and sensitivity can be expected when using this compound?
Validated bioanalytical methods using deuterated Cabozantinib (d4 or d6) as an internal standard have demonstrated excellent linearity and sensitivity. Linearity is typically observed over a wide concentration range, with correlation coefficients (r²) ≥ 0.999.[5][6][7] The lower limit of quantification (LLOQ) can be as low as 5.0 pg/mL in human plasma, showcasing high sensitivity.[5][6][7]
Q3: Can this compound compensate for matrix effects?
Yes, a key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects.[4] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting matrix components, can significantly impact assay accuracy. Since this compound has nearly identical physicochemical properties to Cabozantinib, it experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate quantification.[4]
Troubleshooting Guide
Issue 1: Poor Assay Linearity (r² < 0.99)
If you are observing poor linearity in your calibration curve, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Ensure the mobile phase composition and gradient are optimized for good peak shape and separation from matrix interferences.[5][7] - Verify the column is not degraded and is appropriate for the analysis. Various C18 columns have been successfully used.[5][7] |
| Inconsistent Internal Standard Addition | - Double-check the concentration and pipetting of the this compound working solution to ensure consistent addition to all samples and standards. |
| Detector Saturation at High Concentrations | - If linearity is poor at the upper concentration range, the detector may be saturated. Dilute the high-concentration standards and re-inject. |
| Improper Blank Subtraction | - Ensure that the blank (matrix without analyte or IS) and zero sample (matrix with IS but no analyte) are processed and analyzed correctly to account for any background interference.[4] |
| Issues with Stock Solutions | - Prepare fresh stock and working solutions of both Cabozantinib and this compound to rule out degradation or precipitation issues.[4] |
Issue 2: Low Assay Sensitivity (High LLOQ)
If you are struggling to achieve the desired lower limit of quantification (LLOQ), the following table provides potential reasons and corrective actions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Optimize the sample preparation method. While protein precipitation is common, methods like liquid-liquid extraction or solid-phase extraction might offer better recovery and cleaner extracts.[5][6][8] |
| Suboptimal Mass Spectrometry Parameters | - Infuse Cabozantinib and this compound solutions directly into the mass spectrometer to optimize ionization and fragmentation parameters (e.g., collision energy, declustering potential).[4] - Ensure the correct precursor-to-product ion transitions are being monitored. For Cabozantinib, a common transition is m/z 502.2 → 391.1, and for a deuterated standard (d4), it is m/z 506.3 → 391.2.[5][6][7] |
| Significant Matrix Effects | - While this compound compensates for matrix effects, severe ion suppression can still impact sensitivity. Improve sample cleanup to remove interfering matrix components.[8] - Adjust chromatographic conditions to separate Cabozantinib from the highly suppressive regions of the chromatogram. |
| Low Isotopic Purity of Internal Standard | - If the this compound standard contains a significant amount of unlabeled Cabozantinib, it can interfere with the quantification of the analyte at the LLOQ. Use a high-purity internal standard. |
Experimental Protocols
Below are summarized experimental protocols from validated bioanalytical methods for Cabozantinib quantification using a deuterated internal standard.
Protocol 1: LC-MS/MS Quantification of Cabozantinib in Human Plasma
This protocol is based on a method with a linear range of 5.0-5000.0 pg/mL.[5][6][7]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Cabozantinib and Cabozantinib-d4 (as a surrogate for d6) in methanol (100.0 µg/mL).[5]
-
Prepare an internal standard spiking solution (10.0 ng/mL) in a reconstitution solution (10 mM ammonium formate and methanol, 20:80 v/v).[5]
-
Spike drug-free human plasma with Cabozantinib stock solution to create calibration standards and QC samples.[5]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the reconstitution solution.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 10mM Ammonium formate and Methanol (20:80 v/v).[5][6][7]
-
Injection Volume: 10 µL.
4. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: LC-MS/MS Quantification of Cabozantinib in Human Plasma
This protocol is based on a method with a linear range of 50–5000 ng/mL.[4][9]
1. Preparation of Standards and QC Samples:
-
Prepare stock solutions of Cabozantinib (1 mg/mL) and Cabozantinib-d4 (5 mg/mL) in DMSO.[4]
-
Prepare an internal standard working solution (2 µg/mL) in acetonitrile.[4]
-
Serially dilute the Cabozantinib stock solution in acetonitrile and then spike into human plasma to create calibration standards.[4]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.[4]
-
Add 200 µL of acetonitrile to precipitate proteins.[4]
-
Vortex and centrifuge.[4]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[4]
3. Chromatographic Conditions:
-
Column: Phenomenex synergy polar reverse phase (4 μm, 2 × 50 mm).[4][9]
-
Mobile Phase: Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[4][9]
4. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4][9]
-
Detection: Performed on a quadrupole mass spectrometer.[4][9]
Data Presentation
Table 1: Summary of Assay Performance Using Deuterated Internal Standard
| Parameter | Method 1 [5][6][7] | Method 2 [4][9] |
| Linear Range | 5.0 - 5000.0 pg/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | > 0.99 |
| LLOQ | 5.0 pg/mL | 50 ng/mL |
| Intra-day Precision (%CV) | 1.95 - 2.37% | < 5.0% |
| Inter-day Precision (%CV) | 2.93 - 9.3% | < 5.0% |
| Intra-day Accuracy (%) | 101.4 - 102.4% | 103.4 - 105.4% |
| Inter-day Accuracy (%) | 99.5 - 104.8% | 103.4 - 105.4% |
| Extraction Recovery | Not explicitly stated | 103.0 - 107.7% |
| Matrix Effect | Not explicitly stated | -47.5 to -41.3% (compensated by IS) |
Visualizations
Caption: General experimental workflow for the quantification of Cabozantinib.
Caption: A logical guide for troubleshooting poor assay linearity.
References
- 1. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 2. Cabozantinib D6 | CAS No- 1802168-46-2 | Simson Pharma Limited [simsonpharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in Cabozantinib-d6 solubility for assays
Welcome to the technical support center for Cabozantinib-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a deuterated form of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, AXL, and RET.[1][2][3] Due to its stable isotopic labeling, this compound is primarily used as an internal standard for the quantitative analysis of Cabozantinib in biological samples by nuclear magnetic resonance (NMR) or mass spectrometry (MS)-based methods, such as LC-MS/MS.[3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Cabozantinib and its salts are known to be practically insoluble in aqueous media.[5][6] The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[7][8] One supplier suggests a solubility of up to 120 mg/mL in DMSO with the aid of ultrasonication.[7] For analytical assays, stock solutions are typically prepared in methanol or DMSO.[4]
Q3: Does pH affect the solubility of Cabozantinib?
A3: Yes, the solubility of Cabozantinib is highly dependent on pH. Its solubility is greatest at a low pH (normal gastric pH) and it becomes practically insoluble at a pH greater than 4.[9] While this is more critical for in vivo oral absorption studies, it is an important factor to control in aqueous buffers for in vitro assays to prevent precipitation.[10][11] Studies on the chemical stability of Cabozantinib have shown it is most stable at pH 6.[12][13]
Q4: How should I store my this compound stock solutions?
A4: Once prepared, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[7] For long-term stability, storage at -80°C is recommended (stable for up to 6 months). For shorter-term storage, -20°C is acceptable (stable for up to 1 month).[3][7] Always protect the solutions from light.[3]
Troubleshooting Guide
Issue 1: this compound Precipitates in My Aqueous Assay Buffer.
-
Cause: The pH of your aqueous buffer is likely too high (above 4), causing the poorly soluble Cabozantinib to fall out of solution.[9] Another cause could be that the final concentration of the organic solvent (like DMSO) from your stock solution is too low to maintain solubility.
-
Solution:
-
pH Adjustment: Ensure the pH of your final assay buffer is below 4, if compatible with your experimental system. The maximum stability for Cabozantinib is at pH 6.[12][13]
-
Increase Cosolvent Concentration: If possible, increase the percentage of DMSO or another suitable organic solvent in the final assay medium. However, be mindful of the solvent's potential effects on your biological system.
-
Use of Surfactants: For dissolution studies, the use of a surfactant like Sodium Dodecyl Sulfate (SDS) in the buffer can help maintain solubility.[10]
-
Issue 2: Inconsistent Results in My LC-MS/MS Assay.
-
Cause: This could be due to incomplete initial dissolution of the this compound internal standard, instability of the compound in the sample matrix, or issues with the extraction process.
-
Solution:
-
Ensure Complete Dissolution: When preparing your stock solution in DMSO, use ultrasonication and gentle warming (e.g., 37°C) to ensure the compound is fully dissolved.[7]
-
Check Solution Stability: Prepare fresh working solutions from your frozen stock for each experiment. Cabozantinib can degrade under certain conditions, including basic or oxidative environments.[12][13]
-
Optimize Extraction: Use a validated extraction method, such as liquid-liquid extraction, to ensure consistent recovery of both the analyte and the internal standard from the biological matrix.[4]
-
Issue 3: Low Signal/Response for this compound in Mass Spectrometry.
-
Cause: The instrument parameters may not be optimized for this compound.
-
Solution:
-
Optimize Ionization: Cabozantinib gives a better response in positive ion mode ESI.[4]
-
Select Correct Precursor Ion: The predominant peak in the primary ESI spectrum for this compound corresponds to the [M+H]⁺ ion. For Cabozantinib-d4, this is at m/z 506.3.[4] The value for this compound will be slightly higher.
-
Optimize Fragmentation: Perform a product ion scan to identify the most stable and abundant fragment ions for use in Multiple Reaction Monitoring (MRM) mode to maximize sensitivity.
-
Quantitative Data Summary
The solubility of Cabozantinib is significantly influenced by the solvent system and temperature. Below is a summary of the mole fraction solubility of Cabozantinib Malate (CBZM) in various Dimethyl Sulfoxide (DMSO) and water mixtures.
Table 1: Mole Fraction Solubility (x_e) of Cabozantinib Malate in {DMSO + H₂O} Mixtures at Various Temperatures. [14][15]
| Mass Fraction of DMSO (m) | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| 0.0 (Pure H₂O) | 2.24 × 10⁻⁷ | 2.91 × 10⁻⁷ | 3.79 × 10⁻⁷ | 4.92 × 10⁻⁷ | 6.40 × 10⁻⁷ |
| 0.1 | 3.96 × 10⁻⁷ | 4.81 × 10⁻⁷ | 5.82 × 10⁻⁷ | 6.99 × 10⁻⁷ | 8.39 × 10⁻⁷ |
| 0.2 | 7.02 × 10⁻⁷ | 8.21 × 10⁻⁷ | 9.60 × 10⁻⁷ | 1.12 × 10⁻⁶ | 1.30 × 10⁻⁶ |
| 0.3 | 1.29 × 10⁻⁶ | 1.48 × 10⁻⁶ | 1.69 × 10⁻⁶ | 1.94 × 10⁻⁶ | 2.21 × 10⁻⁶ |
| 0.4 | 2.50 × 10⁻⁶ | 2.82 × 10⁻⁶ | 3.20 × 10⁻⁶ | 3.62 × 10⁻⁶ | 4.09 × 10⁻⁶ |
| 0.5 | 5.49 × 10⁻⁵ | 6.09 × 10⁻⁵ | 6.75 × 10⁻⁵ | 7.49 × 10⁻⁵ | 8.30 × 10⁻⁵ |
| 0.6 | 2.75 × 10⁻⁴ | 3.12 × 10⁻⁴ | 3.53 × 10⁻⁴ | 3.99 × 10⁻⁴ | 4.49 × 10⁻⁴ |
| 0.7 | 9.33 × 10⁻⁴ | 1.12 × 10⁻³ | 1.31 × 10⁻³ | 1.53 × 10⁻³ | 1.72 × 10⁻³ |
| 0.8 | 3.09 × 10⁻³ | 3.53 × 10⁻³ | 3.99 × 10⁻³ | 4.55 × 10⁻³ | 5.04 × 10⁻³ |
| 0.9 | 1.07 × 10⁻² | 1.15 × 10⁻² | 1.26 × 10⁻² | 1.38 × 10⁻² | 1.52 × 10⁻² |
| 1.0 (Pure DMSO) | 3.29 × 10⁻² | 3.50 × 10⁻² | 3.78 × 10⁻² | 4.02 × 10⁻² | 4.38 × 10⁻² |
Data adapted from studies on Cabozantinib Malate, which show it is freely soluble in DMSO and practically insoluble in water.[14]
Experimental Protocols
Protocol 1: Preparation of a this compound Internal Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.
Materials:
-
This compound (MW: 507.54 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 1.0 mg of this compound powder and transfer it to a 1 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 10-15 minutes to aid dissolution. Gentle warming to 37°C can also be applied.[7]
-
Visually inspect the solution to ensure all solid has dissolved completely.
-
Allow the solution to return to room temperature.
-
Add DMSO to the flask to bring the final volume to the 1 mL mark.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the precise concentration based on the actual weight of the this compound.
-
Transfer the solution into pre-labeled, light-protected cryovials in appropriate aliquot volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Quantification in Plasma using LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of Cabozantinib from human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Cabozantinib calibration standards and QC samples
-
This compound internal standard (IS) working solution
-
Methanol
-
10 mM Ammonium Formate
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)[4]
-
Reconstitution Solution (e.g., 20:80 v/v 10 mM Ammonium Formate:Methanol)[4]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples, standards, and QCs on ice.
-
To 100 µL of each plasma sample, add 25 µL of the this compound IS working solution. Vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the chosen extraction solvent (e.g., Dichloromethane) to each sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the Reconstitution Solution.
-
Vortex to ensure the residue is fully dissolved.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted samples to autosampler vials.
-
Inject a defined volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Analyze using a validated method with optimized parameters for Cabozantinib and this compound.[16]
-
Visualizations
Cabozantinib Signaling Pathway Inhibition
Cabozantinib is a multi-tyrosine kinase inhibitor that simultaneously targets key pathways involved in tumor growth, angiogenesis, and metastasis.[1][17]
Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways.
General Experimental Workflow for this compound Assays
This diagram outlines the key steps for quantifying an analyte in a biological matrix using an isotopic internal standard.
Caption: Sample preparation and analysis workflow for LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. WO2022115464A1 - Amorphous cabozantinib particles and uses thereof - Google Patents [patents.google.com]
- 6. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Cabozantinib - LKT Labs [lktlabs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 17. cabometyxhcp.com [cabometyxhcp.com]
Technical Support Center: Cabozantinib & Cabozantinib-d6 MRM Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-talk between Cabozantinib and its deuterated internal standard, Cabozantinib-d6, during Multiple Reaction Monitoring (MRM) assays.
Troubleshooting Guide: Minimizing MRM Cross-Talk
Cross-talk in MRM assays can lead to inaccurate quantification. This guide provides a systematic approach to identify and mitigate this issue.
Problem: Inaccurate quantification of Cabozantinib due to suspected cross-talk from this compound, or vice-versa.
Initial Assessment:
-
Confirm Isotopic Contribution: The primary cause of cross-talk between an analyte and its deuterated internal standard is the natural isotopic abundance of elements like Carbon-13. The M+1, M+2, etc., isotope peaks of the analyte can contribute to the signal of the deuterated internal standard.
-
Check for In-Source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can generate ions that interfere with the precursor ion of the other.
-
Evaluate Chromatographic Separation: Although Cabozantinib and this compound are expected to co-elute, subtle differences in retention time can sometimes occur, leading to differential matrix effects that can be misinterpreted as cross-talk.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Optimize MRM Transitions | Selection of unique and high-intensity product ions for both Cabozantinib and this compound that are free from isotopic overlap. |
| a. Infuse standard solutions of Cabozantinib and this compound separately to obtain their full scan and product ion spectra. | ||
| b. Identify several intense and specific product ions for each precursor. | ||
| c. Select quantifier and qualifier transitions for both analyte and internal standard with minimal potential for isotopic overlap. | ||
| 2 | Optimize Collision Energy (CE) | Maximized signal intensity for the selected transitions and minimized potential for cross-fragmentation. |
| a. For each selected MRM transition, perform a CE optimization experiment by ramping the collision energy over a range (e.g., 10-50 eV). | ||
| b. Plot the signal intensity against the collision energy to determine the optimal CE for each transition. | ||
| 3 | Optimize Chromatographic Conditions | Ensure symmetrical peak shapes and consistent co-elution of Cabozantinib and this compound. |
| a. Evaluate different mobile phase compositions and gradients. | ||
| b. Test different analytical columns (e.g., C18, Phenyl-Hexyl) to achieve optimal peak shape and resolution from matrix components. | ||
| 4 | Assess and Correct for Cross-Talk | Quantify the extent of cross-talk and apply correction factors if necessary. |
| a. Inject a high concentration of Cabozantinib and monitor the this compound MRM channel for any signal. | ||
| b. Inject a high concentration of this compound and monitor the Cabozantinib MRM channel. | ||
| c. If significant cross-talk is observed (>1-2%), consider further optimization of MRM transitions or applying a mathematical correction to the data. |
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk and why is it a concern for Cabozantinib and this compound assays?
A1: MRM cross-talk is the interference of a signal from one MRM transition into another. In the case of Cabozantinib and its deuterated internal standard, this compound, the primary concern is isotopic cross-talk. Due to the natural abundance of heavy isotopes (e.g., ¹³C), the isotopic peaks of Cabozantinib can overlap with the mass of this compound, leading to an overestimation of the internal standard signal and, consequently, an underestimation of the Cabozantinib concentration.
Q2: What are the most common MRM transitions for Cabozantinib and how can I select the best ones to avoid cross-talk?
A2: Commonly reported MRM transitions for Cabozantinib (precursor ion m/z 502.2) include product ions m/z 391.1 and m/z 323.0. For this compound (precursor ion m/z 508.2, assuming d6 on the methoxy groups), the corresponding product ions would be expected at m/z 391.1 and m/z 323.0 if the deuterium labels are not on the fragmented portion.
To select the best transitions and minimize cross-talk, follow this protocol:
-
Infuse a standard solution of Cabozantinib into the mass spectrometer and acquire a product ion scan to identify all major fragment ions.
-
Repeat the process with this compound.
-
Compare the product ion spectra. Look for intense product ions that are unique to each compound or where the isotopic contribution from the other compound is minimal.
-
Select a quantifier and a qualifier ion for each. The quantifier should be the most intense and specific product ion. The qualifier serves as a confirmation of identity.
Q3: Can chromatographic separation help in minimizing cross-talk?
A3: While Cabozantinib and this compound are designed to co-elute, optimizing chromatography is crucial for minimizing matrix effects which can exacerbate the perception of cross-talk. A good chromatographic method will ensure sharp, symmetrical peaks, which helps in accurate integration and reduces the chances of co-eluting with interfering matrix components. While it won't separate the isotopologues, clean chromatography is fundamental to a robust assay.
Q4: How does collision energy optimization impact cross-talk?
A4: Optimizing collision energy (CE) for each MRM transition is critical for maximizing the signal of the desired product ion while minimizing non-specific fragmentation. An inappropriate CE might lead to the formation of fragment ions that could potentially interfere with the transitions of the other compound. By carefully tuning the CE for each specific transition of Cabozantinib and this compound, you can enhance the specificity of your assay.
Q5: I have optimized my transitions and CE, but I still observe some level of cross-talk. What should I do? A5: A low level of cross-talk (e.g., <1%) may be unavoidable due to natural isotopic abundance. If the observed cross-talk is consistent and reproducible, you can implement a mathematical correction. This involves determining the percentage contribution of the analyte signal to the internal standard channel (and vice versa) and subtracting this contribution from the measured signals during data processing. However, the primary goal should always be to minimize cross-talk through methodological optimization.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions and Collision Energy
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Prepare Stock Solutions: Prepare individual stock solutions of Cabozantinib and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Infusion Setup: Infuse a diluted working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) of each compound separately into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
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Acquire Full Scan (Q1) Spectra: In positive ion mode, acquire the full scan mass spectra for both compounds to confirm the m/z of the protonated precursor ions ([M+H]⁺).
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Acquire Product Ion Scans: Set the precursor ion for Cabozantinib (m/z 502.2) in Q1 and scan a range of product ions in Q3. Repeat this for this compound (e.g., m/z 508.2).
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Select Potential Transitions: From the product ion spectra, select at least two to three of the most intense and specific product ions for each compound.
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Collision Energy Optimization: For each selected precursor-product ion pair (transition), create an experiment where the collision energy is ramped over a range (e.g., in 2 eV steps from 10 to 50 eV).
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Determine Optimal CE: Plot the signal intensity for each transition against the collision energy. The CE that gives the maximum intensity should be selected for the final MRM method.
Data Presentation
Table 1: Example MRM Transitions for Cabozantinib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Optimal CE (eV) | Product Ion (m/z) - Qualifier | Optimal CE (eV) |
| Cabozantinib | 502.2 | 391.1 | User Determined | 323.0 | User Determined |
| This compound | 508.2 | 391.1 | User Determined | 323.0 | User Determined |
| Alternative | |||||
| Cabozantinib | 502.2 | User Identified | User Determined | User Identified | User Determined |
| This compound | 508.2 | User Identified | User Determined | User Identified | User Determined |
Note: The optimal collision energies (CE) are instrument-dependent and must be determined empirically.
Visualizations
Caption: Workflow for optimizing MRM transitions and LC conditions.
Caption: Logical workflow for troubleshooting MRM cross-talk.
Technical Support Center: Optimizing Cabozantinib-d6 Extraction from Plasma
Welcome to the technical support center for the analysis of Cabozantinib-d6 in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting this compound from plasma?
Liquid-liquid extraction (LLE) and protein precipitation are both widely used and effective methods for extracting Cabozantinib and its deuterated internal standard (this compound) from plasma. LLE, often utilizing a solvent mixture like ethyl acetate and dichloromethane, has been shown to provide high recovery and selectivity.[1] Protein precipitation with acetonitrile is a simpler and faster "dilute-and-shoot" alternative that can also achieve sufficient sensitivity for pharmacokinetic studies.[2][3]
Q2: What kind of recovery percentage should I expect for this compound?
Expected recovery for Cabozantinib and its deuterated internal standard is generally high. Studies have reported overall average recoveries of 90.3% for Cabozantinib and 92.5% for Cabozantinib-d4 (a similar deuterated standard) using a liquid-liquid extraction method.[1] Another study using protein precipitation reported recoveries ranging from 103.0% to 107.7%.[2][4][5] A recovery of over 50% is generally considered adequate to achieve the required sensitivity.[1]
Q3: Can I use a different internal standard if this compound is unavailable?
While this compound is the ideal internal standard due to its similar chemical and physical properties to the analyte, other deuterated analogs like Cabozantinib-d4 have been successfully used.[1] The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction efficiency and matrix effects.[1][6]
Q4: How can I minimize the matrix effect in my analysis?
The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, can be a significant issue in bioanalysis.[6] To minimize it, you can:
-
Optimize the extraction method: A thorough extraction method like LLE or solid-phase extraction (SPE) can help remove interfering substances.[6]
-
Improve chromatographic separation: Adjusting the mobile phase composition and gradient can help separate this compound from matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[6]
Troubleshooting Guide
Low Extraction Recovery of this compound
Low recovery of the internal standard can lead to inaccurate quantification of the analyte. Below is a guide to troubleshoot and resolve this issue.
Troubleshooting Low Recovery of this compound
Caption: Troubleshooting workflow for low this compound recovery.
| Potential Cause | Recommended Action |
| Incomplete Extraction | - Verify solvent choice: For LLE, a mixture of ethyl acetate and dichloromethane (e.g., 80:20 v/v) has been shown to be effective.[1] For protein precipitation, acetonitrile is commonly used.[2][3] - Ensure proper pH: Addition of a base like 0.1N NaOH to the plasma sample before LLE can improve extraction efficiency.[1] - Optimize mixing: Ensure thorough vortexing for the recommended time (e.g., 5-10 minutes for LLE) to facilitate the transfer of the analyte to the organic phase.[1] |
| Analyte Degradation | - Check sample stability: Cabozantinib has been found to be stable through freeze-thaw cycles and at room temperature for short periods.[1][2] However, prolonged exposure to light or extreme temperatures should be avoided.[7] - Investigate pH-dependent stability: Cabozantinib shows maximum stability around pH 6.[8] |
| Matrix Effects | - Evaluate different plasma lots: The composition of plasma can vary between individuals, potentially affecting extraction efficiency.[6] - Consider a cleaner extraction method: If matrix effects are significant with protein precipitation, switching to LLE or developing an SPE method may be beneficial.[6] |
| Procedural Errors | - Pipetting accuracy: Inaccurate pipetting of plasma, internal standard, or extraction solvents can lead to variable recovery. - Incomplete phase separation (LLE): Ensure complete separation of the aqueous and organic layers after centrifugation to avoid aspirating part of the aqueous layer. |
Experimental Protocols
Below are detailed methodologies for common extraction procedures.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the quantification of Cabozantinib in human plasma.[1]
Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction of this compound.
Detailed Steps:
-
Pipette 400 µL of plasma sample into a polypropylene tube.
-
Add 100 µL of this compound internal standard solution (e.g., 10 ng/mL).
-
Vortex the sample for approximately 5 minutes.
-
Add 100 µL of 0.1N NaOH solution.
-
Add 3 mL of the extraction solvent (ethyl acetate:dichloromethane 80:20 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes at ambient temperature.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation Protocol
This is a simpler, high-throughput method.[2][3]
Detailed Steps:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200 µL of cold acetonitrile (a 1:4 ratio of sample to acetonitrile).
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at room temperature.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Data on Extraction Recovery
The following table summarizes reported recovery data for different extraction methods.
| Extraction Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Cabozantinib | 89.7 - 91.2 | [1] |
| Liquid-Liquid Extraction | Cabozantinib-d4 | 92.5 (average) | [1] |
| Protein Precipitation | Cabozantinib | 103.0 - 107.7 | [2] |
| Solid-Phase Extraction (C8) | Cabozantinib | ≥92.3 | [9] |
Note: Recovery values can vary depending on the specific experimental conditions and the plasma matrix. The use of a deuterated internal standard like this compound is crucial to account for this variability and ensure accurate quantification.
References
- 1. scielo.br [scielo.br]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 7. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 8. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
dealing with co-eluting interferences with Cabozantinib-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabozantinib-d6 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a stable isotope-labeled version of Cabozantinib, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled IS like this compound is that it co-elutes with the unlabeled analyte (Cabozantinib) and experiences similar ionization effects in the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Cabozantinib.
Q2: What are the typical MRM transitions for Cabozantinib and this compound?
The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of Cabozantinib and its internal standard. Based on available literature, typical MRM transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabozantinib | 502.2 | 391.1 or 323.0[1][2][3] |
| Cabozantinib-d4 | 506.3 | 391.2[4][5] |
| This compound (Predicted) | ~508.5 | ~391.2 or ~323.0 |
Q3: What are the most common co-eluting interferences with this compound?
Co-eluting interferences can arise from several sources, including:
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Metabolites of Cabozantinib: Cabozantinib is extensively metabolized in the body, and some of its metabolites may have similar chromatographic properties and potentially interfere with the analysis.[1][4][6][7]
-
Isobaric Compounds: These are molecules that have the same nominal mass as this compound but a different chemical structure.
-
Matrix Components: Components from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement.
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Cross-talk from Cabozantinib: In some cases, the signal from the abundant unlabeled Cabozantinib can "bleed" into the mass channel of the deuterated internal standard.
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-eluting interferences in your this compound assay.
Problem 1: Unexpected peak observed at or near the retention time of this compound.
This is a common sign of a co-eluting interference.
Initial Assessment Workflow
Caption: Initial workflow for diagnosing unexpected peaks.
Detailed Troubleshooting Steps:
-
Analyze a Blank Matrix Sample:
-
Protocol: Extract and inject a blank matrix sample (e.g., plasma from a drug-naive subject) using the same procedure as your study samples.
-
Interpretation: If the interfering peak is present, it is likely a component of the biological matrix.
-
-
Analyze a Sample with Unlabeled Cabozantinib Only:
-
Protocol: Prepare a sample containing a high concentration of unlabeled Cabozantinib in a clean solvent (e.g., methanol) and inject it.
-
Interpretation: If the interfering peak appears in the this compound channel, this indicates "cross-talk" or isotopic contribution from the analyte to the internal standard.
-
-
Analyze a Sample with this compound Only:
-
Protocol: Prepare a sample containing only this compound in a clean solvent and inject it.
-
Interpretation: If the unexpected peak is present, it could be an impurity in the internal standard material.
-
Problem 2: Inaccurate or imprecise results for Cabozantinib quantification.
Even without a distinct interfering peak, co-eluting substances can affect the ionization of this compound, leading to erroneous results.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Co-eluting Metabolites | Modify the chromatographic method to improve separation. Consider a longer run time, a different mobile phase composition, or a different stationary phase. |
| Matrix Effects | Improve the sample preparation method to remove more matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. |
| Cross-talk | Optimize the mass spectrometer's resolution settings. If possible, choose a different product ion for this compound that is less susceptible to isotopic overlap. |
Common Co-eluting Metabolites of Cabozantinib
Cabozantinib is metabolized through several pathways, including hydroxylation, demethylation, and N-oxygenation.[1][4][6][7][8] The resulting metabolites can potentially co-elute with Cabozantinib and its internal standard.
Key Metabolites and their Mass Information:
| Metabolite | Metabolic Pathway | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]+ (m/z) |
| Cabozantinib | - | C₂₈H₂₄FN₃O₅ | 501.51[9] | 502.2 |
| This compound | - | C₂₈H₁₈D₆FN₃O₅ | 507.55[3][10][11][12] | ~508.5 |
| Cabozantinib N-oxide | N-oxygenation | C₂₈H₂₄FN₃O₆ | 517.51 | ~518.2 |
| Monohydroxy Cabozantinib | Hydroxylation | C₂₈H₂₄FN₃O₆ | 517.51 | ~518.2 |
| Desmethyl Cabozantinib | Demethylation | C₂₇H₂₂FN₃O₅ | 487.48 | ~488.2 |
Note: The [M+H]+ values for the metabolites are theoretical predictions based on their molecular formulas. Actual observed m/z values may vary slightly.
Signaling Pathway of Cabozantinib Metabolism
Caption: Major metabolic pathways of Cabozantinib.
Experimental Protocols
Protocol 1: Chromatographic Separation of Cabozantinib and its Metabolites
This protocol provides a starting point for developing an LC-MS/MS method to separate Cabozantinib from its major metabolites.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5-30% B
-
6-9 min: 30-45% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Note: This is a general guide. The gradient and other parameters should be optimized for your specific LC system and to achieve the best separation of the interfering peaks.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
For complex matrices where protein precipitation is insufficient, SPE can provide a cleaner extract.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetate buffer (pH 4).
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Logical Relationship for Method Optimization
Caption: Iterative process for analytical method optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib D6 | CAS No- 1802168-46-2 | Simson Pharma Limited [simsonpharma.com]
- 4. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ovid.com [ovid.com]
- 7. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cabozantinib | Simson Pharma Limited [simsonpharma.com]
- 11. This compound | 1802168-46-2 | SynZeal [synzeal.com]
- 12. Cabozantinib Impurities | SynZeal [synzeal.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabozantinib-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Cabozantinib, a tyrosine kinase inhibitor. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Cabozantinib in biological matrices like human plasma.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3]
Q2: What are the typical mass transitions (MRM) for Cabozantinib and this compound?
In positive ion mode electrospray ionization (ESI), the predominant precursor ion for both compounds is the protonated molecule [M+H]+. The commonly used multiple reaction monitoring (MRM) transitions are:
Note: While the prompt specifies this compound, the available literature predominantly refers to Cabozantinib-d4 as the internal standard. The principles and troubleshooting steps outlined here are applicable to both.
Q3: What are the general chromatographic conditions for Cabozantinib analysis?
A common approach involves reverse-phase liquid chromatography. Successful separation has been achieved using columns like the Xbridge C18 (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 10mM ammonium formate and methanol (20:80 v/v) at a flow rate of 0.7 mL/min.[1][2] Another method utilized a Phenomenex synergy polar reverse phase column (4 μm, 2 × 50 mm) with a gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[6]
Q4: How should stock and working solutions of Cabozantinib and this compound be prepared and stored?
Stock solutions of Cabozantinib (e.g., 1 mg/mL) and this compound (e.g., 5 mg/mL) can be prepared in DMSO.[3] Working solutions can then be prepared by diluting the stock solutions in a suitable solvent like acetonitrile. It is recommended to store stock solutions at -80°C to ensure long-term stability.[3] Stability studies have shown that Cabozantinib is stable under various conditions, including freeze-thaw cycles and storage at room temperature for several hours.[1][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for Cabozantinib and/or this compound
This section addresses common issues related to suboptimal chromatographic performance and signal response.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase components (e.g., ammonium formate, methanol, formic acid, acetonitrile) are of high purity and correctly proportioned.[1][7] Experiment with slight variations in the organic-to-aqueous ratio to optimize peak shape and retention. |
| Inappropriate LC Column | Verify that the column chemistry (e.g., C18) is suitable for the analytes.[1][3] Column performance can degrade over time; try replacing the column with a new one of the same type. |
| Incorrect Flow Rate | Confirm that the flow rate is set according to the validated method (e.g., 0.7 mL/min).[1] Inconsistent flow can lead to variable retention times and peak areas. |
| Sample Injection Volume | An injection volume of 5 µL has been shown to provide good ionization and chromatography.[1] Adjusting the injection volume may impact signal intensity. |
| Mass Spectrometer Source Conditions | Optimize source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization of both Cabozantinib and this compound. |
Issue 2: High Variability in Calibration Curve or Inaccurate Quality Control (QC) Samples
This section focuses on problems related to the reliability and reproducibility of your calibration standards and QC samples.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard/QC Preparation | Re-prepare calibration standards and QC samples from fresh stock solutions. Ensure accurate pipetting and dilution steps. Stock solutions of Cabozantinib can be prepared in DMSO, with further dilutions in acetonitrile.[3] |
| Matrix Effects | A significant matrix effect ranging from -47.5% to -41.3% has been reported for Cabozantinib, though it was adequately corrected by the internal standard.[3] If you suspect uncorrected matrix effects, evaluate different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize interferences from the biological matrix.[1] |
| Internal Standard Inconsistency | Ensure the internal standard (this compound) is added at a consistent concentration to all samples, calibrators, and QCs. The IS working solution should be prepared accurately.[3] |
| Analyte Instability | Cabozantinib has demonstrated good stability through freeze-thaw cycles and for extended periods when stored at -80°C.[1][3] However, if instability is suspected, conduct stability tests under your specific experimental conditions. |
| Carry-over | Assess for carry-over by injecting a blank sample after a high-concentration sample. If carry-over is observed, optimize the autosampler wash procedure and chromatographic gradient.[3] |
Summary of a Validated Cabozantinib Assay
| Parameter | Result | Reference |
| Linearity Range | 50–5000 ng/mL | [3] |
| Accuracy | 103.4–105.4% | [3] |
| Precision (%CV) | <5.0% | [3] |
| Extraction Recovery | 103.0–107.7% | [3] |
| Matrix Effect | -47.5 to -41.3% | [3] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Cabozantinib free base in DMSO.
-
Prepare a 5 mg/mL stock solution of this compound in DMSO.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution in acetonitrile to a working concentration of 0.1 mg/mL, and then further to 0.002 mg/mL.
-
-
Calibration Standards:
-
Serially dilute the Cabozantinib stock solution in acetonitrile.
-
Spike these diluted solutions into drug-free human plasma to achieve final concentrations ranging from 50 to 5000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
-
-
Storage:
-
Store all stock solutions and QC samples at -80°C.[3]
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Cabozantinib using this compound.
Caption: A logical troubleshooting workflow for addressing calibration and QC failures.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
impact of different ionization sources on Cabozantinib-d6 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different ionization sources on the mass spectrometric signal of Cabozantinib-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on ionization-related problems.
Issue 1: Low or No this compound Signal
-
Question: I am not seeing any signal for this compound, or the signal is very weak. What should I check?
-
Answer: A low or absent signal can stem from several factors, from sample preparation to instrument settings. Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: High Signal Variability or Poor Reproducibility
-
Question: My this compound signal is inconsistent between injections. What could be the cause?
-
Answer: Signal instability is often related to the ionization source or the sample matrix.
-
Ion Source Stability: Ensure the electrospray is stable. An erratic spray can lead to significant fluctuations in signal intensity. Check for a consistent spray visually if your instrument allows.
-
Source Contamination: A dirty ion source can cause inconsistent ionization. Follow your instrument manufacturer's protocol for cleaning the source components, such as the capillary and cone.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of this compound. This can vary between samples, leading to poor reproducibility. Evaluate matrix effects by comparing the signal of a standard in solvent to a standard spiked into a blank matrix extract. If significant matrix effects are observed, improve the sample cleanup procedure.[1]
-
Issue 3: Suspected In-Source Fragmentation
-
Question: I am observing unexpected ions or a lower-than-expected precursor ion intensity for this compound. Could this be in-source fragmentation?
-
Answer: Yes, in-source fragmentation (ISF) can occur when the analyte fragments within the ion source before entering the mass analyzer.[2][3] This can lead to a decreased signal for your target precursor ion and potentially interfere with other analyses.
-
How to Mitigate In-Source Fragmentation:
-
Reduce Declustering Potential (DP) or Fragmentor Voltage: These parameters control the energy imparted to the ions as they enter the mass spectrometer. Lowering these voltages can reduce the likelihood of fragmentation.[2]
-
Optimize Source Temperature: High source temperatures can sometimes contribute to the thermal degradation or fragmentation of analytes. Experiment with lower source temperatures to see if the precursor signal improves.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which ionization source is better for this compound analysis, ESI or APCI?
A1: Electrospray ionization (ESI) is the recommended source for this compound analysis. Published literature indicates that ESI provides a superior response compared to Atmospheric Pressure Chemical Ionization (APCI) for this compound.[1] ESI is generally well-suited for moderately polar and thermally labile molecules like Cabozantinib.
Q2: What is the optimal polarity for detecting this compound?
A2: Positive ion mode is optimal for the detection of this compound. The molecule readily forms a protonated precursor ion [M+H]+.[1]
Q3: What are the expected precursor and product ions for this compound?
A3: The expected multiple reaction monitoring (MRM) transition for this compound is similar to that of the non-deuterated form, with a mass shift corresponding to the six deuterium atoms. The precursor ion is the protonated molecule [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabozantinib | 502.2 | 391.1[1], 323.0[4] |
| Cabozantinib-d4 | 506.3 | 391.2[1] |
| This compound | ~508.2 | ~391.2 or ~323.0 |
| Note: The exact m/z values may vary slightly depending on instrument calibration and resolution. The product ions are based on the fragmentation of the non-deuterated and d4-labeled compounds. |
Q4: How do mobile phase additives affect the this compound signal in ESI?
A4: Mobile phase additives are crucial for efficient ionization in ESI.
-
Acidic Additives: Formic acid (typically 0.1%) is commonly used in the mobile phase for positive mode ESI.[5] It provides a source of protons to facilitate the formation of [M+H]+ ions.
-
Buffers: Ammonium formate is also frequently used, often in combination with an organic solvent like methanol.[1] It helps to control the pH and improve chromatographic peak shape.
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the analysis of Cabozantinib. These can be adapted for this compound.
Protocol 1: Liquid-Liquid Extraction Method
-
Sample Preparation:
-
To 400 µL of plasma, add 100 µL of this compound internal standard solution.
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant and evaporate to dryness at 40 °C.
-
Reconstitute the residue in the mobile phase.[1]
-
-
LC-MS/MS Conditions:
Protocol 2: Protein Precipitation Method
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard (Cabozantinib-d4 was used in the reference).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant.[5]
-
-
LC-MS/MS Conditions:
Diagrams
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
ensuring long-term stability of Cabozantinib-d6 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Cabozantinib-d6 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is crucial to protect the stock solutions from light.
Q3: How can I prevent degradation due to repeated freeze-thaw cycles?
A3: To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1] This ensures that the main stock remains frozen and undisturbed.
Q4: What are the known degradation pathways for Cabozantinib?
A4: The primary degradation pathways for Cabozantinib are hydrolysis and oxidation.[2] Forced degradation studies have shown that Cabozantinib is susceptible to degradation under acidic, basic, and oxidative stress conditions.
Q5: Is it necessary to warm the stock solution before use?
A5: If you notice any precipitation in your stock solution upon thawing, it is recommended to warm the tube to 37°C and use an ultrasonic bath to ensure the compound is fully dissolved before use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the vial to 37°C and sonicate in an ultrasonic bath until the precipitate dissolves completely.[1] Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare a fresh stock solution from solid this compound. Verify the storage conditions and handling procedures. Perform a stability check using HPLC-MS (see protocol below). |
| Low recovery of this compound in samples | Adsorption to plasticware. | Use low-retention polypropylene tubes and pipette tips. Pre-rinse pipette tips with the stock solution before transferring. |
| Unexpected peaks in chromatogram | Presence of degradation products. | Review the storage and handling of the stock solution. The primary degradation products are formed through hydrolysis and oxidation.[2] Refer to the stability data to understand expected degradation under different conditions. |
Quantitative Stability Data
The stability of Cabozantinib has been assessed under various conditions. The following table summarizes key stability data for stock solutions and plasma samples.
| Condition | Matrix | Duration | Analyte Recovery (%) |
| Room Temperature | Stock Solution (DMSO) | 6 hours | 99.9%[3] |
| -80°C | Stock Solution (DMSO) | 5 months | 93.4%[3] |
| Freeze-Thaw Cycles (-80°C to Room Temp) | Plasma | 3 cycles | 97.7% - 104.9%[3] |
| -80°C | Plasma | 3 months | 103.4% - 111.4%[3] |
| Autosampler (4°C) | Reconstituted Plasma Extracts | 96 hours | 96.5% - 97.2%[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated precision balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol for Stability-Indicating HPLC-MS Method
This protocol provides a general framework for assessing the stability of this compound stock solutions. Method optimization and validation are essential for specific experimental needs.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase column (e.g., XBridge C18, 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 10 mM Ammonium formate in water.[4]
-
Mobile Phase B: Methanol.[4]
-
Acetonitrile for sample preparation.
-
Cabozantinib-d4 as an internal standard (IS).[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Sample Preparation for Stability Testing:
-
Prepare a working solution of this compound from the stock solution by diluting with acetonitrile.
-
Add the internal standard (Cabozantinib-d4) to each sample.
-
Vortex the samples and centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Compare the peak area ratios of aged samples to a freshly prepared standard to determine the percentage of degradation.
-
Visualizations
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.
Caption: Workflow for assessing the stability of stock solutions.
Caption: Troubleshooting decision tree for stock solution issues.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Cabozantinib using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Cabozantinib in human plasma, with a focus on the utilization of a deuterated internal standard (IS), such as Cabozantinib-d4, which serves as a close surrogate for Cabozantinib-d6. The use of a stable isotope-labeled internal standard is a critical component in robust bioanalytical method development, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.
Comparative Analysis of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Cabozantinib in complex biological matrices. Below is a summary of performance characteristics from two prominent validated methods. Method 1 employs a liquid-liquid extraction (LLE) sample preparation, while Method 2 utilizes a protein precipitation (PPT) approach. Both methods leverage a deuterated internal standard (Cabozantinib-d4).
| Parameter | Method 1 (LLE) | Method 2 (PPT) |
| Linearity Range | 5.0 - 5000.0 pg/mL[1] | 50 - 5000 ng/mL[2][3] |
| Correlation Coefficient (r²) | ≥ 0.9994[1] | > 0.99[2][3] |
| Intra-day Precision (%CV) | 1.95 - 2.37%[1] | < 5.0%[2][3] |
| Inter-day Precision (%CV) | 2.93 - 9.3%[1] | < 5.0%[2][3] |
| Intra-day Accuracy | 101.4 - 102.4%[1] | 103.4 - 105.4%[2][3] |
| Inter-day Accuracy | 99.5 - 104.8%[1] | 103.4 - 105.4%[2][3] |
| Recovery | > 50% | 103.0 - 107.7%[2][4] |
| Matrix Effect | Not explicitly quantified, but IS corrects for it. | -47.5 to -41.3%[2][4] |
| Internal Standard | Cabozantinib-d4[1] | [D4]-Cabozantinib[3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method 1: Liquid-Liquid Extraction (LLE) Based Method[1]
1. Sample Preparation:
-
To 400 µL of plasma sample, add 100 µL of Cabozantinib-d4 internal standard (10 ng/mL).
-
Briefly vortex for 5 minutes.
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm[1].
-
Mobile Phase: Isocratic mixture of 10mM Ammonium formate and Methanol (20:80 v/v)[1].
-
Flow Rate: 0.7 mL/min[1].
-
Column Temperature: 40 °C[1].
-
Injection Volume: 5 µL[1].
3. Mass Spectrometric Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1].
-
MRM Transitions:
Method 2: Protein Precipitation (PPT) Based Method[4]
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of internal standard ([D4]-Cabozantinib) at 2 µg/mL.
-
Add 200 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 17,200 x g for 10 minutes at room temperature.
-
Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic Conditions:
-
Column: Phenomenex Synergi Polar-RP 80 Å, 4 µm, 50 × 2 mm[4].
-
Mobile Phase: Gradient of 0.1% (v/v) formic acid in acetonitrile (A) and 0.1% (v/v) formic acid in water (B)[4].
-
Flow Rate: 0.4 mL/min[4].
-
Run Time: 5 minutes[2].
3. Mass Spectrometric Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3].
-
Detection: Performed on a Quattromicro quadrupole mass spectrometer[2][3].
-
MRM Transitions: Not explicitly stated in the provided search results, but would be similar to Method 1.
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes, the following diagrams outline the experimental workflow and the signaling pathways targeted by Cabozantinib.
Caption: Bioanalytical workflow for Cabozantinib quantification.
Caption: Cabozantinib's mechanism of action via kinase inhibition.
Discussion
The choice between LLE and PPT for sample preparation depends on the specific requirements of the assay. LLE is often more selective, resulting in cleaner extracts and potentially lower matrix effects, though it is more labor-intensive. PPT is a simpler, faster, and higher-throughput method, but may result in less clean samples. The use of a deuterated internal standard like Cabozantinib-d4 or -d6 is crucial in either case to compensate for any variability introduced during the sample preparation process and during ionization in the mass spectrometer.
Both methods presented demonstrate excellent linearity, precision, and accuracy, making them suitable for pharmacokinetic studies and therapeutic drug monitoring. The choice of method may ultimately be guided by the desired limit of quantification, available instrumentation, and required sample throughput.
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, and AXL, which are implicated in tumor progression, angiogenesis, and metastasis[5][6][7]. Understanding its mechanism of action is key to its clinical application and the development of companion diagnostics.
References
- 1. scielo.br [scielo.br]
- 2. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabometyxhcp.com [cabometyxhcp.com]
A Head-to-Head Battle: Selecting the Optimal Internal Standard for Cabozantinib Quantification
A comprehensive guide to the selection of deuterated internal standards for the accurate quantification of Cabozantinib in bioanalytical research.
In the landscape of pharmacokinetic and drug metabolism studies, the precision of analytical measurements is paramount. For the multi-tyrosine kinase inhibitor Cabozantinib, a critical tool in these analyses is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a detailed comparison of two such standards, Cabozantinib-d4 and Cabozantinib-d6, to aid researchers, scientists, and drug development professionals in making an informed selection for their bioanalytical assays.
The ideal SIL-IS should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction, chromatography, and ionization. While both Cabozantinib-d4 and this compound are suitable for this purpose, the choice between them can impact assay sensitivity and data quality. This guide delves into the available experimental data for Cabozantinib-d4 and explores the theoretical advantages of a higher degree of deuteration offered by this compound.
Performance Data at a Glance
While extensive peer-reviewed data is available for the application of Cabozantinib-d4 as an internal standard, there is a notable absence of published experimental performance data for this compound. The following table summarizes the performance characteristics of a validated LC-MS/MS method using Cabozantinib-d4.
| Performance Parameter | Cabozantinib-d4 | This compound |
| Linearity Range | 5.0 - 5000.0 pg/mL[1] | No data available |
| Correlation Coefficient (r²) | ≥ 0.9994[1] | No data available |
| Intra-day Precision (% CV) | 1.95 to 2.37[1] | No data available |
| Inter-day Precision (% CV) | 2.93 to 9.3[1] | No data available |
| Accuracy (%) | 99.5 to 104.8[1] | No data available |
| Extraction Recovery (%) | 103.0 to 107.7[2] | No data available |
| Matrix Effect (%) | -47.5 to -41.2[2] | No data available |
Theoretical Considerations: The Case for Higher Deuteration
In the absence of direct comparative data, the theoretical advantages of using a more heavily deuterated internal standard like this compound warrant consideration. The primary benefit lies in minimizing the potential for isotopic interference.
All naturally occurring compounds have a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). In mass spectrometry, this results in a distribution of isotopic peaks for the analyte. A less-deuterated internal standard (like d4) has a mass closer to the analyte, and its isotopic peaks could potentially overlap with the analyte's signal, especially at high analyte concentrations. This can lead to inaccuracies in quantification.
A more heavily deuterated standard (like d6) has a greater mass difference from the analyte, shifting its signal further away on the mass spectrum. This increased mass separation reduces the likelihood of isotopic crosstalk from the analyte to the internal standard, and vice-versa, potentially leading to a more accurate and reliable measurement, particularly at the lower and upper limits of quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are established protocols for the quantification of Cabozantinib using a deuterated internal standard, based on published literature for Cabozantinib-d4. These protocols can serve as a starting point for methods utilizing either d4 or d6 variants.
Sample Preparation: Liquid-Liquid Extraction[1]
-
To 400 µL of plasma sample, add 100 µL of the internal standard working solution (Cabozantinib-d4 or this compound).
-
Briefly vortex the mixture.
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
Chromatographic Conditions[1]
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 → 391.1
-
Cabozantinib-d4: m/z 506.3 → 391.2
-
This compound: m/z 508.3 → 391.2 (Predicted)
-
Visualizing the Science
To better understand the context of Cabozantinib analysis, the following diagrams illustrate a typical bioanalytical workflow and the key signaling pathways targeted by the drug.
References
A Comparative Guide to LC-MS/MS Assays for Cabozantinib: Cross-Validation with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabozantinib, with a focus on the use of deuterated internal standards such as Cabozantinib-d6. This analysis is based on published experimental data to assist in the selection and implementation of robust bioanalytical assays.
Cabozantinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers.[1] Accurate quantification of Cabozantinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. The use of a stable isotope-labeled internal standard, such as this compound or its close analog Cabozantinib-d4, is a key strategy to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2]
Performance Comparison of LC-MS/MS Methods
The following tables summarize the performance characteristics of different validated LC-MS/MS assays for Cabozantinib. These methods employ either protein precipitation or liquid-liquid extraction for sample preparation and utilize a deuterated internal standard.
Method 1: Liquid-Liquid Extraction with Cabozantinib-d4
This method demonstrates high sensitivity for the quantification of Cabozantinib in human plasma.[1][3]
| Parameter | Performance Characteristics |
| Linear Range | 5.0 - 5000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Intra-day Precision (% CV) | 1.95 - 2.37% |
| Inter-day Precision (% CV) | 2.93 - 9.3% |
| Intra-day Accuracy | 101.4 - 102.4% |
| Inter-day Accuracy | 99.5 - 104.8% |
| Internal Standard | Cabozantinib-d4 |
Method 2: Protein Precipitation with [D4]-Cabozantinib
This assay offers a simpler and faster sample preparation approach while maintaining acceptable accuracy and precision.[2][4][5]
| Parameter | Performance Characteristics |
| Linear Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but assay is linear |
| Precision (% CV) | < 5.0% |
| Accuracy | 103.4 - 105.4% |
| Recovery | 103.0 - 107.7% |
| Internal Standard | [D4]-Cabozantinib |
Method 3: Alternative LC-MS/MS Method
This method provides an alternative chromatographic approach for the estimation of Cabozantinib.[6][7]
| Parameter | Performance Characteristics |
| Linear Range | 5 - 75 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| LOD | 1.5 ng/mL |
| LOQ | 5 ng/mL |
| Accuracy (% Recovery) | 86.66 - 114.57% |
| Internal Standard | Not specified in detail, but highlights the importance of an appropriate IS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. The following sections outline the key steps for two common approaches.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method utilizing Cabozantinib-d4 as the internal standard.[1]
-
Sample Preparation:
-
To 400 µL of plasma sample, add 100 µL of Cabozantinib-d4 internal standard (10 ng/mL).
-
Briefly vortex for 5 minutes.
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a method using [D4]-Cabozantinib as the internal standard.[2]
-
Sample Preparation:
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add acetonitrile for protein precipitation (typically in a 1:4 sample to solvent ratio).[2]
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described LC-MS/MS assays.
Caption: Liquid-Liquid Extraction (LLE) workflow for Cabozantinib quantification.
Caption: Protein Precipitation (PPT) workflow for Cabozantinib quantification.
Signaling Pathway of Cabozantinib
Cabozantinib is a multi-targeted tyrosine kinase inhibitor that affects several signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Caption: Simplified signaling pathway inhibited by Cabozantinib.
References
- 1. scielo.br [scielo.br]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
Inter-laboratory Comparison of Cabozantinib Quantification using Deuterated Internal Standards: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for the quantification of Cabozantinib in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Cabozantinib-d6, is a common strategy to ensure accuracy and precision in bioanalytical methods. This document summarizes key performance characteristics from various published methods to aid in the selection and development of robust analytical protocols.
Comparative Analysis of Quantitative Methods
The following tables summarize the experimental conditions and performance metrics from different validated LC-MS/MS methods for Cabozantinib quantification. While a direct inter-laboratory comparison study was not identified, this compilation of data from individual laboratory validations offers valuable insights into the expected performance of these assays. The use of a stable isotope-labeled internal standard like Cabozantinib-d4 or a similar deuterated analog is a consistent feature across these methods, highlighting its importance in achieving reliable results.[1][2][3]
Table 1: LC-MS/MS Methodologies for Cabozantinib Quantification
| Parameter | Method A | Method B |
| Internal Standard | Cabozantinib-d4 | [D4]-Cabozantinib |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Acetonitrile Protein Precipitation |
| Chromatography Column | Xbridge C18, 50 x 4.6 mm, 5 µm | Phenomenex synergy polar reverse phase, 4 µm, 2 x 50 mm |
| Mobile Phase | 10mM Ammonium formate and Methanol (20:80 v/v) | Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.7 mL/min | Not Specified |
| Run Time | 3 min | 5 min |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Electrospray, positive-mode ionization |
| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1 | m/z 502.0 > 323.0 |
| MRM Transition (IS) | m/z 506.3 → 391.2 | m/z 506.0 > 323.0 |
Table 2: Performance Characteristics of Cabozantinib Quantification Methods
| Parameter | Method A | Method B |
| Linearity Range | 5.0 - 5000.0 pg/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | Not Specified |
| Intra-day Precision (%CV) | 1.95 to 2.37% | <5.0% |
| Inter-day Precision (%CV) | 2.93 to 9.3% | <5.0% |
| Intra-day Accuracy | 101.4 to 102.4% | 103.4–105.4% |
| Inter-day Accuracy | 99.5 to 104.8% | 103.4–105.4% |
| Recovery | Not Specified | 103.0–107.7% |
| Matrix Effect | Not Specified | -47.5 to -41.3% |
Experimental Protocols
Below are detailed experimental protocols derived from the published literature for the quantification of Cabozantinib in human plasma using LC-MS/MS with a deuterated internal standard.
Method A: Liquid-Liquid Extraction Protocol[1][2]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Cabozantinib-d4).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using an Xbridge C18 column with an isocratic mobile phase of 10mM Ammonium formate and Methanol (20:80 v/v) at a flow rate of 0.7 mL/min.
-
Detect Cabozantinib and the internal standard using a mass spectrometer in positive ion mode with the specified MRM transitions.
-
Method B: Protein Precipitation Protocol[3][4]
-
Sample Preparation:
-
To 50 µL of a plasma sample, add 10 µL of the internal standard ([D4]-cabozantinib) solution (2 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 17,200 x g for 10 minutes.
-
Transfer the supernatant to autosampler vials.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
Achieve chromatographic separation using a Phenomenex synergy polar reverse phase column with a gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water over a 5-minute run time.
-
Monitor the MRM transitions for Cabozantinib and the internal standard in positive ionization mode.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Cabozantinib in a biological matrix using LC-MS/MS with a deuterated internal standard.
Cabozantinib Signaling Pathways
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor progression, angiogenesis, and metastasis.[1] The diagram below illustrates the primary signaling pathways targeted by Cabozantinib.
References
Performance Showdown: Quantifying Cabozantinib-d6 Across Different Mass Spectrometry Platforms
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Cabozantinib, a potent tyrosine kinase inhibitor, plays a crucial role. For researchers and clinicians, the ability to accurately and precisely measure its concentration in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The deuterated internal standard, Cabozantinib-d6, is instrumental in achieving this accuracy through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of this compound quantification across various mass spectrometry platforms, supported by published experimental data.
This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource to inform decisions on analytical methodology and instrumentation.
Comparative Performance Data
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Cabozantinib in human plasma using different mass spectrometers. While a direct head-to-head comparison is not available in the literature, this compilation of data from separate studies provides valuable insights into the capabilities of each platform.
Table 1: Performance Characteristics of Cabozantinib Quantification on Various Mass Spectrometers
| Parameter | Waters Quattromicro Quadrupole[1] | SCIEX API 4000 Triple Quadrupole[2] | Unspecified LC-MS/MS[3] |
| Linearity Range | 50 - 5000 ng/mL | 5.0 - 5000.0 pg/mL | 5 - 75 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 5.0 pg/mL | 5 ng/mL |
| Intra-day Precision (%CV) | <5.0% | 1.95 - 2.37% | Not Reported |
| Inter-day Precision (%CV) | <5.0% | 2.93 - 9.3% | Not Reported |
| Intra-day Accuracy | 103.4 - 105.4% | 101.4 - 102.4% | Not Reported |
| Inter-day Accuracy | 103.4 - 105.4% | 99.5 - 104.8% | 1.2 - 2.0 (%RSD) |
| Internal Standard | Cabozantinib-d4 | Cabozantinib-d4 | Not Specified |
Note: The significant differences in linearity ranges and LLOQs are largely influenced by the specific sample preparation techniques, chromatographic conditions, and the scope of the individual studies, not solely the mass spectrometer's inherent sensitivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: Waters Quattromicro Quadrupole Mass Spectrometer
-
Sample Preparation: Protein precipitation with acetonitrile.[1]
-
Chromatography: A Phenomenex Synergy Polar-RP column (4 μm, 50 x 2 mm) was used with a gradient elution of 0.1% formic acid in acetonitrile and 0.1% formic acid in water. The total run time was 5 minutes.[1]
-
Mass Spectrometry: A Waters Quattromicro quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode was used. Multiple Reaction Monitoring (MRM) was employed, monitoring the transition for Cabozantinib and its deuterated internal standard.[1]
Method 2: SCIEX API 4000 Triple Quadrupole Mass Spectrometer
-
Sample Preparation: Liquid-liquid extraction.[2]
-
Chromatography: An Xbridge C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 10mM ammonium formate and methanol (20:80, v/v) at a flow rate of 0.7 mL/min. The total run time was 2.5 minutes.[2]
-
Mass Spectrometry: An ABI-SCIEX API 4000 triple quadrupole instrument with an electrospray ionization source operating in positive MRM mode was used.[2]
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 → 391.1
-
Cabozantinib-d4: m/z 506.3 → 391.2[2]
-
-
Method 3: Unspecified LC-MS/MS System
-
Sample Preparation: Not detailed. The method was for the analysis of a marketed formulation.
-
Chromatography: An X-Bridge column (2.1 mm × 100 mm, 3.5 µ) with a mobile phase of 0.2% formic acid in acetonitrile (40:60 v/v) at a flow rate of 0.12 ml/min. The retention time for Cabozantinib was 1.34 minutes.[3]
-
Mass Spectrometry: The instrument was operated in positive ESI mode with MRM.[3]
-
MRM Transition:
-
Cabozantinib: m/z 502.2 → 323[3]
-
-
Visualizing the Science
To better understand the context of Cabozantinib's application and analysis, the following diagrams illustrate its signaling pathways and a general experimental workflow for its quantification.
Caption: Major signaling pathways inhibited by Cabozantinib.
Caption: General workflow for this compound quantification by LC-MS/MS.
References
The Gold Standard: High Accuracy and Precision in Cabozantinib Quantification Using a Deuterated Internal Standard
A comprehensive analysis of bioanalytical methods reveals the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, such as Cabozantinib-d6, for the precise and accurate quantification of the tyrosine kinase inhibitor Cabozantinib in biological matrices. This approach consistently meets and exceeds the stringent validation criteria set by regulatory bodies, ensuring reliable data for pharmacokinetic studies and clinical trial monitoring. In contrast, alternative methods like HPLC-UV, while simpler, may not offer the same level of sensitivity and specificity required for rigorous drug development research.
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2, and plays a crucial role in cancer therapy.[1] Accurate measurement of its concentration in plasma is vital for understanding its pharmacokinetics and ensuring patient safety and efficacy.[1] The use of a deuterated internal standard, which has identical physicochemical properties to the analyte but a different mass, is a key strategy to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][3]
Comparative Analysis of Quantitative Performance
The performance of LC-MS/MS methods utilizing a deuterated internal standard for Cabozantinib quantification is consistently high, as demonstrated by key validation parameters. Below is a summary of quantitative data from representative studies, showcasing the method's linearity, sensitivity, accuracy, and precision. For comparative purposes, data from a reported HPLC-UV method is also included.
| Parameter | LC-MS/MS with Deuterated Internal Standard (Method 1) | LC-MS/MS with Deuterated Internal Standard (Method 2) | HPLC-UV Method |
| Linearity Range | 5.0 - 5000.0 pg/mL[4] | 50 - 5000 ng/mL[1] | 10 - 60 µg/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.9994[4] | > 0.99[1] | 0.9999[5] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[4] | 50 ng/mL[1] | 0.6321 µg/mL[5] |
| Intra-day Precision (% CV) | 1.95 - 2.37%[4] | < 5.0%[1] | Not Reported |
| Inter-day Precision (% CV) | 2.93 - 9.3%[4] | < 5.0%[1] | Not Reported |
| Intra-day Accuracy (%) | 101.4 - 102.4%[4] | 103.4 - 105.4%[1] | Not Reported |
| Inter-day Accuracy (%) | 99.5 - 104.8%[4] | Not Reported | Not Reported |
| Recovery (%) | Not explicitly stated, but matrix effect compensated by IS[1] | 103.0 - 107.7%[1] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS method with a deuterated internal standard.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly employed for the extraction of Cabozantinib and its internal standard from plasma samples.
-
To 50 µL of human plasma, add a volume of acetonitrile containing the internal standard (e.g., Cabozantinib-d4).[1]
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved using a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer.
-
Chromatographic Column: Xbridge C18, 50 x 4.6 mm, 5 µm[2] or Phenomenex synergy polar reverse phase (4 μm, 2 × 50 mm)[1]
-
Mobile Phase: An isocratic mobile phase of 10mM Ammonium formate and Methanol (20:80 v/v)[2] or a gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water[1]
-
Flow Rate: 0.7 mL/min[2] or an initial flow rate of 0.4 mL/min[1]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[2]
-
Detection: Multiple Reaction Monitoring (MRM)[2]
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams depict the analytical workflow for Cabozantinib quantification and the signaling pathways targeted by the drug.
References
Navigating Cabozantinib Quantification: A Comparative Guide to Assay Linearity and Detection Range
For researchers and drug development professionals, accurate quantification of Cabozantinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative overview of various analytical methods for Cabozantinib quantification, with a focus on the linearity and detection range of assays employing its deuterated internal standard, Cabozantinib-d6 (or the commonly used Cabozantinib-d4). Experimental data from published studies are summarized to aid in the selection of the most appropriate analytical method.
Performance Comparison of Cabozantinib Assays
The choice of an analytical method for Cabozantinib quantification is often dictated by the required sensitivity, the biological matrix being analyzed, and the available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those utilizing a deuterated internal standard like Cabozantinib-d4, are frequently favored for their high sensitivity and specificity in complex biological matrices such as human plasma. However, other methods like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) offer viable alternatives, especially for higher concentration ranges.
The following table summarizes the linearity and detection range of several published Cabozantinib assays, providing a clear comparison of their performance characteristics.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) |
| LC-MS/MS | Cabozantinib-d4 | Human Plasma | 5.0 - 5000.0 pg/mL | 5.0 pg/mL | 5000.0 pg/mL | ≥ 0.9994[1][2] |
| LC-MS/MS | [D4]-Cabozantinib | Human Plasma | 50 - 5000 ng/mL | 50 ng/mL | 5000 ng/mL | Not explicitly stated, but method was validated according to FDA guidance[3][4][5] |
| LC-MS/MS | Not specified (likely none) | Not specified | 5 - 75 ng/mL | 5 ng/mL | 75 ng/mL | 0.999[6] |
| LC-MS/MS | Naproxen | Rat Plasma | 5.00 - 1000 ng/mL | 5.00 ng/mL | 1000 ng/mL | 0.9896[7] |
| HPLC-UV | Not specified | Human Plasma | 0.05 - 5 µg/mL | 0.05 µg/mL | 5 µg/mL | 0.99999[8] |
| RP-HPLC | Not specified | Pharmaceutical Dosage Form | 100 - 500 µg/mL | 100 µg/mL | 500 µg/mL | 0.990[9] |
| HPLC | Not specified | Not specified | 10 - 60 µg/mL | 10 µg/mL | 60 µg/mL | 0.9999[10] |
| HPLC | Alectinib | Rat Plasma | 1 - 20 µg/mL | 1 µg/mL | 20 µg/mL | Not explicitly stated[11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for two distinct LC-MS/MS methods for Cabozantinib quantification in human plasma, one with a very low and the other with a higher detection range.
Method 1: High-Sensitivity LC-MS/MS Assay[1][2]
-
Sample Preparation: A liquid-liquid extraction method was employed. To 400 µL of plasma, 100 µL of Cabozantinib-d4 internal standard (10 ng/mL) was added and vortexed. Subsequently, 100 µL of 0.1N NaOH and 3 mL of an extraction solvent (ethyl acetate: dichloromethane 80:20 v/v) were added, followed by vortexing and centrifugation. The supernatant was then processed for analysis.
-
Chromatography: Separation was achieved on an Xbridge C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 10mM ammonium formate and methanol (20:80 v/v) at a flow rate of 0.7 mL/min. The column oven was maintained at 40 °C.
-
Mass Spectrometry: Detection was performed using an MS/MS system with electrospray ionization (ESI) in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 502.2 → 391.1 for Cabozantinib and m/z 506.3 → 391.2 for Cabozantinib-d4.
Method 2: Standard-Range LC-MS/MS Assay[3][4][5]
-
Sample Preparation: Protein precipitation was used for sample preparation. This involved the addition of acetonitrile to the plasma sample.
-
Chromatography: A Phenomenex synergy polar reverse phase column (4 µm, 2 × 50 mm) was used with a gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water over a 5-minute run time.
-
Mass Spectrometry: A Quattromicro quadrupole mass spectrometer with electrospray, positive-mode ionization was used for detection. The MRM transitions monitored were m/z 502.0 > 323.0 for cabozantinib and 506.0 > 323.0 for [D4]-cabozantinib.[3]
Visualizing the Workflow and Signaling Context
To further elucidate the experimental process and the therapeutic context of Cabozantinib, the following diagrams are provided.
Caption: Cabozantinib inhibits multiple tyrosine kinases, including MET and VEGFR2.
Caption: A typical workflow for Cabozantinib quantification using LC-MS/MS.
Caption: Logical flow for selecting a suitable Cabozantinib assay.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma Cabozantinib Level Measurement in Patients with Renal Cell and Hepatocellular Carcinomas Using a Simple HPLC–UV Method Suitable for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Assessing the Robustness of Analytical Methods Using Cabozantinib-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount for accurate pharmacokinetic studies and clinical trials. Cabozantinib, a potent tyrosine kinase inhibitor, requires sensitive and robust quantification methods in biological matrices. The use of a stable isotope-labeled internal standard, such as Cabozantinib-d6 (often referred to as Cabozantinib-d4 in literature), is a cornerstone of achieving this robustness, particularly in complex matrices like human plasma. This guide provides a comparative overview of validated bioanalytical methods utilizing this compound, focusing on their performance, methodologies, and the signaling pathways Cabozantinib targets.
Comparative Performance of LC-MS/MS Methods
The most prevalent method for Cabozantinib quantification is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The robustness of these methods is critically dependent on the sample preparation technique and the chromatographic conditions. Below is a summary of performance data from validated methods using this compound as an internal standard.
| Parameter | Method 1 (Liquid-Liquid Extraction) | Method 2 (Protein Precipitation) |
| Linearity Range | 5.0 - 5000.0 pg/mL[1] | 50 - 5000 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.9994[1] | Not explicitly stated, but fulfilled FDA criteria[2] |
| Intra-day Precision (% CV) | 1.95 - 2.37%[1] | < 5.0%[2] |
| Inter-day Precision (% CV) | 2.93 - 9.3%[1] | < 5.0%[2] |
| Intra-day Accuracy (%) | 101.4 - 102.4%[1] | 103.4 - 105.4%[2] |
| Inter-day Accuracy (%) | 99.5 - 104.8%[1] | 103.4 - 105.4%[2] |
| Recovery (%) | 89.7 - 91.2% for Cabozantinib, 92.5% for Cabozantinib-d4[1] | 103.0 - 107.7%[2] |
| Matrix Effect (%) | Not explicitly stated, but deemed helpful[1] | -47.5 to -41.3% (corrected by internal standard)[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols for the two main sample preparation techniques.
Method 1: Liquid-Liquid Extraction (LLE)
This method offers high recovery and selectivity.[1]
Sample Preparation:
-
To a polypropylene tube, add 100 µL of human plasma.
-
Add the internal standard (Cabozantinib-d4).
-
Add 100 µL of 0.1 M NaOH and vortex.
-
Add 3 mL of extraction solvent (ethyl acetate: dichloromethane, 80:20 v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Chromatographic Conditions:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm[1]
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 µL
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
MRM Transitions:
Method 2: Protein Precipitation
This method is simpler and faster, suitable for high-throughput analysis.
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard (Cabozantinib-d4).
-
Add acetonitrile for protein precipitation.[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or diluted further if necessary.
Chromatographic Conditions:
-
Column: Phenomenex synergy polar reverse phase (4 µm, 2 x 50 mm)[2]
-
Mobile Phase: Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water[2]
-
Run Time: 5 minutes[2]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray, Positive[2]
-
Mass Spectrometer: Quattromicro quadrupole mass spectrometer[2]
Visualizing Methodologies and Pathways
To better understand the experimental workflows and the mechanism of action of Cabozantinib, the following diagrams have been generated.
Caption: Workflow for Liquid-Liquid Extraction of Cabozantinib.
Caption: Workflow for Protein Precipitation of Cabozantinib.
Caption: Cabozantinib inhibits multiple tyrosine kinase receptors.
Conclusion
The use of this compound as an internal standard is crucial for developing robust and reliable bioanalytical methods for the quantification of Cabozantinib. Both liquid-liquid extraction and protein precipitation have been shown to be effective sample preparation techniques when coupled with LC-MS/MS, each with its own advantages in terms of recovery, speed, and simplicity. The choice of method will depend on the specific requirements of the study, such as sample throughput and the need for high sensitivity. The data presented demonstrates that with a deuterated internal standard, methods can achieve the necessary precision, accuracy, and stability to support clinical and pharmaceutical research, ultimately aiding in the understanding of Cabozantinib's pharmacokinetics and its efficacy in targeting key signaling pathways involved in cancer progression.
References
Comparative Stability Analysis: Cabozantinib-d6 versus Non-Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of deuterated Cabozantinib (Cabozantinib-d6) against its non-deuterated counterpart. While direct comparative stability studies are not extensively available in published literature, this document synthesizes available data on the stability of non-deuterated Cabozantinib under various stress conditions and provides a theoretical framework for the expected enhanced stability of this compound based on the kinetic isotope effect.
The primary mechanism for the metabolism of cabozantinib is oxidation by cytochrome P450 enzymes, particularly CYP3A4.[1][2] Deuteration of drug molecules at sites of metabolic oxidation can slow down this process. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. This phenomenon, known as the kinetic isotope effect, can result in a reduced rate of metabolism and improved metabolic stability for deuterated compounds.
Quantitative Stability Data of Non-Deuterated Cabozantinib
The following table summarizes the degradation of non-deuterated Cabozantinib under forced degradation conditions as reported in the literature. These studies are crucial for identifying the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 2N HCl | 30 min | 60°C | Significant | Not Specified | [3] |
| Alkaline Hydrolysis | 2N NaOH | 30 min | 60°C | Significant | Not Specified | [3] |
| Oxidative | 20% H₂O₂ | - | - | Significant | N-oxide | [4][5] |
| Thermal | Dry Heat | 6 hours | 105°C | Not Specified | Not Specified | [3] |
| Photolytic | UV/Fluorescent Light | - | - | Not Specified | Not Specified | [4][5] |
| Neutral Hydrolysis | Water | 6 hours | 60°C | Not Specified | Not Specified | [3] |
Note: "Significant" indicates that degradation was observed, but a quantitative value was not provided in the cited source. The primary pathways for degradation of cabozantinib are hydrolysis and oxidation.[4][5] A study on the degradation kinetics of cabozantinib showed that it follows first-order kinetics under various stress conditions and exhibits maximum stability at pH 6.[4][5]
Experimental Protocols
To perform a direct comparative stability study of this compound and non-deuterated Cabozantinib, the following experimental protocol, based on established stability-indicating methods, is recommended.
Forced Degradation Study Protocol
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Cabozantinib and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes.[3] Cool, neutralize with 2N NaOH, and dilute to a final concentration of 20 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes.[3] Cool, neutralize with 2N HCl, and dilute to a final concentration of 20 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute to a final concentration of 20 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug powders to a temperature of 105°C for 6 hours.[3] After exposure, dissolve the powder to prepare a 20 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug (e.g., 20 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for a specified duration. A control sample should be kept in the dark.
-
Neutral Hydrolysis: Reflux 1 mL of the stock solution in 1 mL of water at 60°C for 6 hours.[3] Cool and dilute to a final concentration of 20 µg/mL with the mobile phase.
-
-
Sample Analysis:
-
Analyze all the stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile/methanol in a gradient or isocratic mode.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 244 nm or mass spectrometry for identification of degradation products.[6][7]
-
-
-
Data Evaluation:
-
Calculate the percentage of degradation for both Cabozantinib and this compound under each stress condition by comparing the peak area of the active ingredient in the stressed sample to that of the unstressed control.
-
Identify and characterize any major degradation products using mass spectrometry.
-
Visualizations
Experimental Workflow for Comparative Stability Testing
References
- 1. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Cabozantinib-d6 for Regulated Bioanalysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cabozantinib-d6 as an internal standard for the regulated bioanalysis of Cabozantinib, alongside other potential alternatives. The information presented is intended to assist in the development and validation of robust bioanalytical methods compliant with regulatory standards.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. An ideal IS mimics the analyte's physicochemical properties, extraction recovery, and ionization efficiency, thereby compensating for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their high degree of similarity to the analyte.
Cabozantinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This guide focuses on the validation of this compound as a suitable internal standard for such analyses.
Comparison of Internal Standard Alternatives for Cabozantinib
The selection of an appropriate internal standard is a critical step in bioanalytical method development. Below is a comparison of this compound with other potential internal standards for the quantification of Cabozantinib.
| Internal Standard | Type | Key Advantages | Potential Considerations |
| This compound | Stable Isotope Labeled | - Co-elutes with Cabozantinib, providing excellent correction for matrix effects and variability in extraction and ionization.[1]- High mass difference (6 Da) minimizes potential for isotopic cross-talk.- Chemically identical to the analyte, ensuring similar stability. | - Availability and cost may be higher than non-labeled alternatives. |
| Cabozantinib-d4 | Stable Isotope Labeled | - Proven performance in published, validated bioanalytical methods.[2][3][4]- Co-elutes with Cabozantinib and effectively compensates for matrix effects.[2][5] | - Smaller mass difference (4 Da) might have a slightly higher, though generally negligible, risk of isotopic interference compared to d6. |
| Structurally Similar Analogs (e.g., Erlotinib, Sorafenib) | Analog Internal Standard | - More readily available and cost-effective than SIL standards.[6] | - May not perfectly co-elute with Cabozantinib, leading to incomplete correction for matrix effects.- Differences in extraction recovery and ionization efficiency can introduce bias and variability.- Requires careful validation to ensure it tracks the analyte's behavior.[1] |
| No Internal Standard | External Standard Method | - Simplest approach in terms of sample preparation. | - Highly susceptible to variations in sample extraction, matrix effects, and instrument response, leading to poor accuracy and precision.[7]- Not suitable for regulated bioanalysis. |
Performance Data of a Deuterated Internal Standard (Cabozantinib-d4)
| Validation Parameter | Result for Cabozantinib-d4 Method | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.9994 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |
| Intra-day Precision (%CV) | 1.95 - 2.37% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 2.93 - 9.3% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | 101.4 - 102.4% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | 99.5 - 104.8% | ± 15% (± 20% at LLOQ) |
| Mean Extraction Recovery | 90.3% (Cabozantinib), 92.5% (Cabozantinib-d4) | Consistent, precise, and reproducible |
| Matrix Effect | Investigated and compensated for by IS | Minimal and consistent |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable | Within ±15% of nominal concentration |
Experimental Protocols
LC-MS/MS Method for Cabozantinib with this compound Internal Standard
This protocol is adapted from a validated method for Cabozantinib using Cabozantinib-d4.[2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 50 µL of this compound working solution (e.g., 10 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm[2]
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v)[2]
-
Flow Rate: 0.7 mL/min[2]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabozantinib: m/z 502.2 → 391.1[2]
-
This compound: m/z 508.3 → 391.2 (Predicted)
-
Method Validation Experiments
The validation of the bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines. Key validation experiments include:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no interference at the retention times of Cabozantinib and this compound.
-
Linearity: Prepare a calibration curve with a blank, a zero, and at least six non-zero concentrations covering the expected range.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC).
-
Recovery: Evaluate the extraction efficiency of the analyte and internal standard at three concentration levels.
-
Matrix Effect: Assess the ion suppression or enhancement from at least six different lots of biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage) and the stability of stock and working solutions.
Visualizations
Caption: Bioanalytical workflow for Cabozantinib quantification.
Caption: Simplified signaling pathway of Cabozantinib.
Conclusion
The use of a stable isotope-labeled internal standard is highly recommended for the regulated bioanalysis of Cabozantinib. Based on the extensive validation data available for Cabozantinib-d4, it can be concluded that This compound is an excellent choice for an internal standard . Its chemical and physical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification by compensating for potential variabilities during sample processing and analysis. While a non-isotope labeled internal standard might be a more cost-effective option, the risk of inaccurate results due to differential matrix effects or extraction recovery makes it less suitable for regulated studies. The provided experimental protocol and validation guidelines offer a solid framework for the successful implementation of this compound in a regulated bioanalytical setting.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scielo.br [scielo.br]
- 3. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Cabozantinib Level Measurement in Patients with Renal Cell and Hepatocellular Carcinomas Using a Simple HPLC–UV Method Suitable for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Extraction Techniques for Cabozantinib-d6 from Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Cabozantinib is paramount. A critical step in the bioanalytical workflow is the efficient extraction of the analyte from complex biological matrices. This guide provides a comparative analysis of three common extraction techniques for Cabozantinib-d6: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
This comparison is supported by a summary of performance data and detailed experimental protocols to assist in selecting the most appropriate method for your specific research needs. This compound, a deuterated internal standard, is crucial for accurate quantification of Cabozantinib in biological samples by correcting for variability during sample processing and analysis.[1] The extraction methods discussed are applicable to both Cabozantinib and its deuterated analog.
Comparative Performance of Extraction Techniques
The choice of extraction technique significantly impacts recovery, purity of the final extract, and overall assay sensitivity. Below is a summary of key performance metrics for each technique based on published data for Cabozantinib and other similar tyrosine kinase inhibitors.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Recovery (%) | ~70% (for similar TKIs) | High | 103.0–107.7% |
| Matrix Effect | Low (≤15% for similar TKIs) | Low to Moderate | -41.2% to -47.5% |
| Process Efficiency | Moderate (can be automated) | Labor-intensive | High (simple and fast) |
| Selectivity | High | High | Low |
| Lower Limit of Quantification (LLOQ) | 0.91 ng/mL (for similar TKIs) | 5.0 pg/mL | 50 ng/mL |
| Precision (%CV) | <15% (for similar TKIs) | Intra-day: 1.95-2.37%, Inter-day: 2.93-9.3% | <5.0% |
| Accuracy (%) | ±15% (for similar TKIs) | Intra-day: 101.4-102.4%, Inter-day: 99.5-104.8% | 103.4–105.4% |
Experimental Workflows
A general understanding of the experimental workflow is essential for implementing these techniques. The following diagram illustrates a typical bioanalytical sample extraction and analysis process.
Caption: General workflow for bioanalytical sample preparation and analysis.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE)
Protocol (Adapted from a method for tyrosine kinase inhibitors):
-
Sorbent: Oasis MCX 96-Well µElution Plate.
-
Sample Pre-treatment: Dilute 300 µL of plasma with an equal volume of 4% H3PO4 in water.
-
Conditioning: Not required for Oasis HLB sorbents.
-
Equilibration: Not required for Oasis HLB sorbents.
-
Load: Load the pre-treated plasma sample onto the SPE plate.
-
Wash: Wash the sorbent with 200 µL of 2% aqueous formic acid solution.
-
Elution: Elute the analyte with 2 x 25 µL of 100% methanol.
-
Post-Elution: Dilute the eluate with 50 µL of water prior to LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that provides high recovery and clean extracts. A validated LLE method for Cabozantinib in human plasma has been reported and is detailed below.[2]
Protocol:
-
Sample Preparation: To 400 µL of plasma sample in a polypropylene tube, add 100 µL of Cabozantinib-d4 internal standard solution (10 ng/mL). Vortex briefly for approximately 5 minutes.[2]
-
pH Adjustment: Add 100 µL of 0.1N NaOH solution.[2]
-
Extraction: Add 3 mL of extraction solvent (ethyl acetate: dichloromethane, 80:20 v/v) and vortex for 10 minutes.[2]
-
Centrifugation: Centrifuge the samples at 4000 rpm for approximately 5 minutes at ambient temperature.[2]
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PP)
Protein precipitation is a simple, fast, and high-throughput method, making it suitable for rapid sample screening. However, it is the least selective method and can result in significant matrix effects.
Protocol:
-
Sample Preparation: Use 50 µL of human plasma.[3]
-
Precipitation: Add acetonitrile to the plasma sample.[3] The exact ratio of acetonitrile to plasma can be optimized, but a common starting point is 3:1 (v/v).
-
Vortexing: Vortex the mixture to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Selecting the Appropriate Extraction Technique
The choice of extraction method depends on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and the available instrumentation. The following decision-making flowchart can guide the selection process.
References
Evaluating the Impact of Deuteration Position on Cabozantinib-d6 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cabozantinib and its deuterated analog, Cabozantinib-d6. While direct comparative experimental data on the performance of this compound as a therapeutic agent is not publicly available, this document synthesizes known information about Cabozantinib's mechanism of action, pharmacokinetics, and metabolism to evaluate the potential impact of deuteration at the methoxy positions. The information presented is intended to guide researchers in understanding the theoretical advantages and considerations of such isotopic substitution.
Introduction to Cabozantinib and the Rationale for Deuteration
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, including MET, vascular endothelial growth factor receptors (VEGFRs), AXL, and RET.[1][2][3][4] By targeting these pathways, Cabozantinib inhibits tumor angiogenesis, invasion, and metastasis.[1][2] It is approved for the treatment of various malignancies, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[2][4]
This compound is a stable isotope-labeled version of Cabozantinib, where six hydrogen atoms on the two methoxy groups are replaced with deuterium.[1] While commercially available primarily as an internal standard for analytical purposes, the strategic placement of deuterium could potentially alter the drug's pharmacokinetic profile. Deuteration can increase the metabolic stability of a drug by slowing down cytochrome P450 (CYP)-mediated metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, increased exposure, and potentially improved therapeutic efficacy or a more favorable dosing regimen.
Mechanism of Action: Key Signaling Pathways
Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
MET and VEGFR Signaling
Cabozantinib is a potent inhibitor of both MET and VEGFR2.[1] The MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), promotes cell proliferation, survival, and invasion. VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking these receptors, Cabozantinib can reduce tumor growth and vascularization.[1][5]
AXL and RET Signaling
Cabozantinib also inhibits other important RTKs such as AXL and RET. The AXL signaling pathway is implicated in drug resistance and metastasis. RET is a key driver in certain types of thyroid cancer. Inhibition of these pathways contributes to the broad anti-tumor activity of Cabozantinib.[1][4]
Pharmacokinetic Profile and Metabolism of Cabozantinib
Cabozantinib exhibits a long terminal plasma half-life of approximately 120 hours.[6] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9.[2][4][7] Key metabolic pathways include N-oxidation and O-demethylation of the two methoxy groups on the quinoline ring.[7] The resulting metabolites are pharmacologically less active than the parent compound.[3]
Table 1: Pharmacokinetic Parameters of Cabozantinib
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | [2] |
| Plasma Protein Binding | ≥ 99.7% | [2] |
| Volume of Distribution (Vd) | 349 L | [2] |
| Terminal Half-life (t1/2) | ~120 hours | [6] |
| Primary Metabolizing Enzyme | CYP3A4 | [2][4][7] |
| Elimination | Feces (~54%), Urine (~27%) | [2][3] |
The Potential Impact of Deuteration on this compound Performance
The deuteration in this compound is specifically at the two methoxy groups. Since O-demethylation is a known metabolic pathway for Cabozantinib, this isotopic substitution is strategically placed to potentially reduce the rate of metabolism.
Expected Impact on Metabolic Stability
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break the C-D bond, which can slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step. This "kinetic isotope effect" can lead to a decreased rate of metabolism for deuterated compounds. For this compound, this could translate to a reduced rate of O-demethylation by CYP3A4.
Table 2: Theoretical Comparison of Cabozantinib and this compound
| Parameter | Cabozantinib | This compound (Predicted) | Rationale |
| Metabolic Stability | Metabolized via O-demethylation | Potentially increased | Kinetic isotope effect at the site of metabolism. |
| Half-life (t1/2) | ~120 hours | Potentially longer | Slower metabolism could lead to slower elimination. |
| Bioavailability | Variable | Potentially increased | Reduced first-pass metabolism could increase systemic exposure. |
| Inhibitory Activity (IC50) | Potent (nM range) | Likely similar | Deuteration is not expected to significantly alter binding affinity to target kinases. |
Potential Pharmacodynamic Consequences
While deuteration is not expected to alter the intrinsic inhibitory activity of Cabozantinib against its target kinases, a modified pharmacokinetic profile could have pharmacodynamic implications. Increased plasma concentrations and a longer half-life could lead to more sustained target inhibition, which might enhance anti-tumor efficacy. However, it could also increase the risk of dose-dependent toxicities.
Experimental Protocols for Comparative Evaluation
To empirically determine the impact of deuteration on this compound performance, the following key experiments would be necessary.
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of Cabozantinib and this compound.
-
Methodology:
-
Incubate Cabozantinib and this compound separately with human liver microsomes (or recombinant CYP3A4).
-
At various time points, quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.
-
In Vivo Pharmacokinetic Study
-
Objective: To compare the pharmacokinetic profiles of Cabozantinib and this compound in an animal model.
-
Methodology:
-
Administer equivalent doses of Cabozantinib and this compound to respective groups of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time points.
-
Measure the plasma concentrations of the parent drug and major metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for both compounds.
-
Conclusion
While this compound is currently utilized as an analytical standard, the strategic deuteration of its methoxy groups presents a compelling hypothesis for improved metabolic stability. Based on the known metabolism of Cabozantinib and the principles of the kinetic isotope effect, it is plausible that this compound could exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. However, without direct comparative experimental data, these potential advantages remain theoretical. The experimental protocols outlined in this guide provide a framework for the necessary studies to empirically validate the impact of deuteration on the performance of Cabozantinib. Such research would be crucial in determining if this compound or other deuterated analogs could offer a therapeutic benefit over the existing formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10159666B2 - Dosing of cabozantinib formulations - Google Patents [patents.google.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Cabozantinib Quantification Across Different Platforms
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Cabozantinib, this guide offers a comprehensive comparison of analytical methodologies. Leveraging its stable isotope-labeled internal standard, Cabozantinib-d6 (or its commonly used counterpart, Cabozantinib-d4), we delve into the nuances of quantification across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. This document provides a side-by-side look at experimental protocols and performance data to aid in the selection and implementation of robust analytical methods.
The precise measurement of Cabozantinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and ensuring the accuracy and precision of the results. This guide synthesizes data from published studies to present a consolidated view of how different analytical systems perform in this critical task.
Performance Characteristics at a Glance
The following tables summarize the key performance parameters of various LC-MS/MS methods developed for the quantification of Cabozantinib in human plasma. These methods have been validated in accordance with regulatory guidelines, such as those from the US Food and Drug Administration (FDA).
Table 1: Comparison of LC-MS/MS Method Performance for Cabozantinib Quantification
| Parameter | Method 1 (SciELO)[1][2] | Method 2 (PMC, NIH)[3][4][5][6] | Method 3 (Pharmacia)[7][8] | Method 4 (MDPI)[9] |
| Analytical Platform | LC-ESI-MS/MS | Waters Quattromicro | LC-MS/MS | HPLC-UV |
| Internal Standard | Cabozantinib-d4 | [D4]-Cabozantinib | Not Specified | Not Applicable |
| Linearity Range | 5.0 - 5000.0 pg/mL | 50 - 5000 ng/mL | 5 - 75 ng/mL | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | > 0.99 | 0.999 | 0.99999 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | 50 ng/mL | 5 ng/mL | 0.05 µg/mL |
| Intra-day Precision (% CV) | 1.95 - 2.37% | < 5.0% | 1.70% | < 3.26% |
| Inter-day Precision (% CV) | 2.93 - 9.3% | < 5.0% | 1.82% | < 3.26% |
| Intra-day Accuracy | 101.4 - 102.4% | 103.4 - 105.4% | 1.2 - 2.0 (% RSD) | -4.35 to 0.79% |
| Inter-day Accuracy | 99.5 - 104.8% | 103.4 - 105.4% | Not Specified | -1.05 to 0.98% |
| Mean Recovery | 90.3% | 103.0 - 107.7% | Not Specified | > 96.04% |
Delving into the Methodologies: A Detailed Protocol Comparison
The choice of analytical platform and methodology can significantly impact the sensitivity, specificity, and throughput of Cabozantinib quantification. Below is a detailed comparison of the experimental protocols from the cited studies.
Table 2: Detailed Comparison of Experimental Protocols
| Parameter | Method 1 (SciELO)[1][2] | Method 2 (PMC, NIH)[3][4][5][6] | Method 3 (Pharmacia)[7][8] |
| Sample Preparation | Liquid-Liquid Extraction | Acetonitrile Protein Precipitation | Not Specified |
| Chromatographic Column | Xbridge C18, 50 x 4.6 mm, 5 µm | Phenomenex synergy polar reverse phase, 4 µm, 2 × 50 mm | X-Bridge, 2.1 mm × 100 mm, 3.5 µ |
| Mobile Phase | Isocratic: 10mM Ammonium formate and Methanol (20:80 v/v) | Gradient: 0.1% formic acid in acetonitrile and 0.1% formic acid in water | 0.2% formic acid: acetonitrile (40:60 v/v) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min initially, then increased | 0.12 ml/min |
| Run Time | 2.5 min | 5 min | Not Specified |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray, Positive-mode ionization | Electrospray ionization, Positive mode |
| MS/MS Transition (Cabozantinib) | m/z 502.2 → 391.1[1][2] | m/z 502.0 > 323.0[3] | m/z 502.2 > 323[7] |
| MS/MS Transition (IS) | m/z 506.3 → 391.2 (Cabozantinib-d4)[1][2] | m/z 506.0 > 323.0 ([D4]-Cabozantinib)[3] | Not Specified |
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the biological context of Cabozantinib, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of Cabozantinib in human plasma using LC-MS/MS.
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor progression and angiogenesis.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Cabozantinib-d6
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Cabozantinib-d6, a deuterated analog of a potent receptor tyrosine kinase inhibitor used in research. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively handling this compound.
I. Hazard Profile and Safety Summary
Cabozantinib and its deuterated forms are potent compounds that require careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust. P271: Use only in a well-ventilated area.[1] |
| Waste Classification | Potential hazardous pharmaceutical waste. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste segregation to final removal from the laboratory.
Step 1: Segregation of Waste
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated gloves, bench paper, pipette tips, and empty vials, must be segregated as hazardous pharmaceutical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name: N-(4-((6,7-di(methoxy-d3)-4-quinolyl)oxy)phenyl)-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide.
-
Container Type: Use black containers for hazardous pharmaceutical waste, as recommended by the EPA.[2]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed when not in use.
Step 3: Decontamination of Work Surfaces
-
Following any work with this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) using a suitable deactivating agent or a multi-step cleaning process as recommended by your institution's EHS.
Step 4: Final Disposal
-
Coordination with EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Your EHS department will ensure that the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[2]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[2]
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT flush this compound down the toilet.[4]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific EHS guidelines and protocols, as local regulations may vary. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling Cabozantinib-d6
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cabozantinib-d6, a deuterated form of a potent receptor tyrosine kinase inhibitor. Due to its cytotoxic nature, strict adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. As a cytotoxic compound, it is known to cause skin and serious eye irritation and may also lead to respiratory irritation[1].
Summary of Recommended Personal Protective Equipment:
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Double-gloving with chemotherapy-tested gloves | Disposable, solid-front, back-closure gown resistant to chemotherapy drugs | Safety goggles with side shields or a face shield[2] | Not generally required if handled within a certified chemical fume hood or Class II Biosafety Cabinet (BSC)[3] |
| High-Volume Handling or potential for aerosol/dust generation | Double-gloving with chemotherapy-tested gloves | Disposable, solid-front, back-closure gown resistant to chemotherapy drugs | Face shield and safety goggles | Fit-tested NIOSH-certified N95 or N100 respirator[4][5] |
| Spill Cleanup | Double-gloving with chemotherapy-tested gloves | Impermeable gown | Face shield and safety goggles | Fit-tested NIOSH-certified N95 or N100 respirator |
| Waste Disposal | Double-gloving with chemotherapy-tested gloves | Disposable gown | Safety goggles | As required by the specific disposal procedure |
II. Experimental Protocols: Handling and Disposal
A. Engineering Controls and General Handling:
-
Ventilation: All work with solid or concentrated forms of this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[3][6]. The work surface should be covered with a disposable, plastic-backed absorbent pad which should be disposed of as cytotoxic waste after the procedure[7].
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the laboratory where this compound is handled[2][6].
-
Handwashing: Hands should be washed thoroughly with soap and water before and immediately after handling the compound, even if gloves were worn[1].
-
Eating and Drinking: Eating, drinking, and applying cosmetics are strictly prohibited in the areas where this compound is handled[1].
B. Spill Management Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleaning: Carefully clean the spill area, working from the outside in. Decontaminate the area with a suitable solvent like alcohol, followed by a detergent and water[6].
-
Waste Disposal: All materials used for spill cleanup, including contaminated PPE, must be placed in a designated, sealed, and labeled cytotoxic waste container[1].
C. Waste Disposal Plan:
All waste contaminated with this compound is considered cytotoxic waste and must be handled and disposed of according to institutional and regulatory guidelines.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and any labware. It should be collected in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste" container[8].
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled waste container. Do not dispose of liquid waste down the drain[8].
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: All non-disposable equipment that has come into contact with this compound must be decontaminated.
III. Visual Guidance: PPE Workflow
The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdc.gov [cdc.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
